2-Bromo-4-chlorobenzaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOAHIKYBSZIEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70522764 | |
| Record name | 2-Bromo-4-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84459-33-6 | |
| Record name | 2-Bromo-4-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70522764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-chlorobenzaldehyde: Synthesis, Reactions, and Applications in Drug Discovery
CAS Number: 84459-33-6
This technical guide provides a comprehensive overview of 2-Bromo-4-chlorobenzaldehyde, a key building block in modern organic synthesis, particularly within the realms of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, synthesis, key reactions, and its role as a versatile intermediate in the creation of complex bioactive molecules.
Core Properties and Data
This compound is a di-halogenated aromatic aldehyde that serves as a valuable starting material due to the differential reactivity of its functional groups. The aldehyde allows for a wide range of classical carbonyl reactions, while the bromo and chloro substituents provide handles for cross-coupling and other substitution reactions.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Citations |
| CAS Number | 84459-33-6 | [1][2] |
| Molecular Formula | C₇H₄BrClO | [1][2] |
| Molecular Weight | 219.46 g/mol | [1] |
| Appearance | White to orange to green powder/crystal | |
| Melting Point | 68-73 °C | |
| Purity | >97.0% (GC) | |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as ethyl acetate, hexane, and chloroform. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Below are two representative experimental protocols.
Synthesis from 3-chlorobenzaldehyde
A common method involves the bromination of 3-chlorobenzaldehyde.
Experimental Protocol:
-
In an inorganic strong acid solvent (e.g., concentrated sulfuric acid), cool the system to ≤10 °C.
-
Slowly add 3-chlorobenzaldehyde, followed by an iodine-containing catalyst (e.g., elemental iodine).
-
Control the temperature of the system to ≤15 °C and add N-bromosuccinimide (NBS) in multiple portions.
-
Maintain the reaction at this temperature for 2-10 hours, then warm to 25-55 °C and continue the reaction for another 1-6 hours.
-
Pour the reaction mixture into crushed ice to precipitate the solid product.
-
Collect the solid by suction filtration, wash with water, and recrystallize from petroleum ether to obtain this compound.[4]
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Key Reactions and Experimental Protocols
This compound is a versatile substrate for various organic transformations, enabling the synthesis of a diverse range of complex molecules.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between the aryl bromide of this compound and an organoboron compound.[5]
Experimental Protocol (General):
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1–1.5 equiv.), a base (e.g., K₂CO₃, 2.0–3.0 equiv.), and a palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[5]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.[5]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[5]
-
Reaction: Heat the mixture to 80-120 °C with vigorous stirring and monitor the reaction progress by TLC or LC-MS.[5]
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Experimental Workflow Diagram:
Caption: General experimental workflow for the Suzuki coupling reaction.
Wittig Reaction
The Wittig reaction is a powerful method for converting the aldehyde functionality of this compound into an alkene.[7]
Experimental Protocol (General):
-
Ylide Formation: In a dry, three-necked flask under an inert atmosphere, suspend a phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide, 1.2 equiv.) in an anhydrous solvent like THF. Cool to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 equiv.) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.[8]
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.[8]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.[8]
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., ethyl acetate).[8]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[7]
Reductive Amination
Reductive amination allows for the synthesis of secondary or tertiary amines from the aldehyde group of this compound.
Experimental Protocol (General for Primary Amines):
-
Imine Formation: Dissolve this compound (1.0 equiv.) and a primary amine (1.0-1.2 equiv.) in a suitable solvent (e.g., dichloromethane (B109758) or methanol).[9][10]
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) to the mixture.[9][10]
-
Reaction: Stir the reaction at room temperature for several hours until completion, monitoring by TLC.[9]
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.[9]
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of novel therapeutic agents. Its derivatives have been explored for various biological activities. For instance, related bromo-benzaldehyde derivatives have shown potential as anti-inflammatory agents by modulating key signaling pathways.
Modulation of Inflammatory Signaling Pathways
Research on structurally similar compounds, such as 5-bromo-2-hydroxy-4-methyl-benzaldehyde, has demonstrated the inhibition of pro-inflammatory mediators. This is achieved through the inactivation of the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38) and the NF-κB pathway. This provides a rationale for synthesizing derivatives of this compound to explore their potential as anti-inflammatory drugs.
Inhibitory Signaling Pathway Diagram:
Caption: Inhibition of pro-inflammatory pathways by a potential derivative.
Conclusion
This compound is a highly versatile and valuable intermediate in organic synthesis. Its distinct functional groups offer multiple avenues for chemical modification, making it an ideal starting material for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its use in research and development, particularly in the quest for novel pharmaceuticals and agrochemicals. As the demand for sophisticated chemical entities continues to grow, the importance of such well-characterized building blocks will undoubtedly increase.
References
- 1. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
2-Bromo-4-chlorobenzaldehyde physical properties
An In-depth Technical Guide to the Physical Properties of 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in various organic synthesis applications. The information presented herein is intended to support research, development, and quality control activities.
Core Physical and Chemical Properties
This compound is a substituted aromatic aldehyde containing both bromine and chlorine atoms on the benzene (B151609) ring. Its chemical structure influences its physical properties and reactivity.
Table 1: Summary of Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 84459-33-6 | [1][2][3] |
| Molecular Formula | C₇H₄BrClO | [1][2][3][4] |
| Molecular Weight | 219.46 g/mol | [1][2][5] |
| Appearance | White to orange to green powder/crystal | [6] |
| Melting Point | 68-73 °C | [1][7] |
| Boiling Point | 264.6 ± 20.0 °C (Predicted) | [8] |
| Density | 1.698 ± 0.06 g/cm³ (Predicted) | [8] |
| Solubility | Insoluble in water, soluble in organic solvents.[9] |
Experimental Protocols for Property Determination
Accurate determination of physical properties requires a pure sample. The following section details the synthesis and purification of this compound, followed by standardized protocols for measuring its key physical properties.
Synthesis and Purification Workflow
A pure sample of this compound can be synthesized and purified to ensure accurate physical property measurements. A common method involves the oxidation of (2-bromo-4-chlorophenyl)methanol.
Caption: Synthesis and Purification Workflow for this compound.
Protocol for Synthesis and Purification: A general procedure for the synthesis of this compound involves the oxidation of (2-bromo-4-chlorophenyl)methanol.[10]
-
Pyridinium chlorochromate is added to a solution of 2-bromo-4-chlorobenzyl alcohol in dichloromethane.[10]
-
The reaction mixture is stirred at room temperature for 2 hours.[10]
-
Upon completion, ether is added, and stirring continues for another 20 minutes.[10]
-
The mixture is then poured into ether, and the remaining solid is washed twice with ether.[10]
-
All ether solutions are combined and concentrated under reduced pressure.[10]
-
The resulting crude product is purified by silica gel column chromatography to yield pure this compound as a white solid.[10]
Melting Point Determination
The melting point of a pure crystalline solid is a sharp, characteristic temperature range at which the solid transitions to a liquid.
Protocol:
-
A small amount of finely powdered, dry this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.[11]
-
The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9] For a pure compound, this range is typically narrow.[11]
Boiling Point Determination
While this compound is a solid at room temperature, its predicted boiling point is high. The determination of the boiling point for such a high-boiling compound requires specific laboratory techniques.
Protocol (Capillary Method):
-
A small amount of the liquid (melted) compound is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is placed inverted into the liquid.
-
The apparatus is heated slowly and uniformly.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted; this is the boiling point.
Density Determination
The density of a solid organic compound can be determined using the liquid displacement method.
Protocol (Liquid Displacement Method):
-
Weigh a sample of this compound accurately.
-
Select a liquid in which the compound is insoluble.
-
Add a known volume of the selected liquid to a graduated cylinder.
-
Carefully add the weighed solid to the graduated cylinder and ensure it is fully submerged.
-
The increase in the liquid level represents the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.
Solubility Determination
A qualitative assessment of solubility in various solvents provides insight into the compound's polarity and potential applications in different reaction media.
Protocol:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a series of test tubes.
-
To each test tube, add a small volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Agitate each mixture vigorously for a set period (e.g., 60 seconds).[1]
-
Observe whether the solid dissolves completely, partially, or not at all.
-
Record the compound as soluble, partially soluble, or insoluble in each solvent.
Logical Workflow for Physical Characterization
The determination of the physical properties of this compound follows a logical progression from obtaining a pure sample to conducting specific measurements.
Caption: Logical Workflow for the Physical Characterization of this compound.
References
- 1. chem.ws [chem.ws]
- 2. scribd.com [scribd.com]
- 3. scbt.com [scbt.com]
- 4. youtube.com [youtube.com]
- 5. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-chlorobenzaldehyde, a pivotal chemical intermediate in the fields of pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and its applications in drug development, supplemented with detailed data tables and workflow diagrams.
Core Chemical and Physical Properties
This compound is a di-substituted aromatic aldehyde. Its molecular structure, featuring both bromine and chlorine atoms on the benzaldehyde (B42025) ring, imparts significant reactivity and makes it a versatile building block in organic synthesis.[1]
| Property | Value | Source(s) |
| Molecular Weight | 219.46 g/mol | [2][3][4] |
| Molecular Formula | C₇H₄BrClO | [2][3][4] |
| CAS Number | 84459-33-6 | [2][3][4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 68-73 °C | [3][5] |
| Boiling Point | ~264.6 - 271.3 °C at 760 mmHg | [6] |
| Density | ~1.7 g/cm³ | [6] |
| IUPAC Name | This compound | [2] |
| InChI | 1S/C7H4BrClO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H | [2][3][5] |
| InChIKey | AJOAHIKYBSZIEV-UHFFFAOYSA-N | [2][3][5] |
| SMILES | C1=CC(=C(C=C1Cl)Br)C=O | [2][3][5] |
Spectroscopic Data
While specific spectra are not provided in this guide, a theoretical and experimental study of the infrared (IR) spectral data of this compound has been conducted using IR spectroscopy and density functional theory (DFT).[7] This analysis is crucial for understanding the compound's conformational properties and its interactions with solvents.[7] Standard analytical techniques for this compound would include:
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons and the aldehyde proton. |
| ¹³C NMR | Resonances for the aromatic carbons and the carbonyl carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic isotopic patterns for bromine and chlorine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the carbonyl group (C=O) of the aldehyde and vibrations associated with the substituted aromatic ring.[7] |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the oxidation of (2-bromo-4-chlorophenyl)methanol (B583050).[8]
Materials:
-
(2-bromo-4-chlorophenyl)methanol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Silica (B1680970) gel for chromatography
-
Ethyl acetate (B1210297)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve (2-bromo-4-chlorophenyl)methanol (0.9 mmol) in dichloromethane (4 mL).
-
Add pyridinium chlorochromate (2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction to completion using an appropriate technique (e.g., Thin Layer Chromatography).
-
Upon completion, add diethyl ether (4 mL) and continue stirring for an additional 20 minutes.[8]
-
Pour the mixture into diethyl ether and wash the remaining solid residue with two portions of diethyl ether.[8]
-
Combine all the ether solutions and concentrate them under reduced pressure.[8]
-
Purify the crude product by silica gel chromatography, eluting with a gradient of ethyl acetate in dichloromethane, to yield this compound as a white solid.[8]
Applications in Research and Drug Development
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][6] The presence of two distinct halogen atoms provides multiple reaction sites for further functionalization through various coupling reactions and nucleophilic substitutions.[1] This allows for the construction of diverse molecular scaffolds necessary for the discovery and development of new therapeutic agents and crop protection agents.[1][6]
Safety and Handling
This compound is considered hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
-
H411: Toxic to aquatic life with long-lasting effects
Precautionary Measures:
-
Wash skin thoroughly after handling.
-
Wear protective gloves, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust.
-
Avoid release to the environment.
Always consult the Safety Data Sheet (SDS) before handling this chemical.
Visualizations
Caption: Logical relationship of this compound's properties and applications.
Caption: Experimental workflow for synthesis and application of this compound.
Caption: Synthetic pathway for this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 84459-33-6 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound 97 84459-33-6 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the structural elucidation of 2-Bromo-4-chlorobenzaldehyde. The document details its chemical identity, physical properties, and a multi-faceted spectroscopic approach for unambiguous structure confirmation.
Compound Identification
This compound is a disubstituted aromatic aldehyde. Its fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 84459-33-6 | [1][2][3] |
| Molecular Formula | C₇H₄BrClO | [1][2][3] |
| Molecular Weight | 219.46 g/mol | [1][2] |
| Physical State | Solid, white to off-white powder or crystals | [4][5] |
| Melting Point | 68-73 °C | [5] |
Spectroscopic Analysis for Structure Elucidation
A combination of spectroscopic techniques is essential for the complete structural confirmation of this compound. The logical workflow for this process is outlined below.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is analyzed for the presence of characteristic absorption peaks.
Interpretation of the IR Spectrum:
The key vibrational frequencies for this compound are summarized in the table below. The experimental data is sourced from a study by Parlak et al.[6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2860, ~2770 | Weak | Aldehydic C-H stretch (Fermi resonance) |
| ~1705 | Strong | C=O (carbonyl) stretch of the aldehyde |
| ~1580, ~1470, ~1380 | Medium | Aromatic C=C ring stretches |
| ~1200 | Medium | C-H in-plane bending |
| ~880, ~820 | Strong | C-H out-of-plane bending (indicative of substitution pattern) |
| Below 800 | Medium-Strong | C-Cl and C-Br stretches |
The strong absorption at approximately 1705 cm⁻¹ is characteristic of an aromatic aldehyde's carbonyl group. The presence of peaks in the aromatic C-H stretching and bending regions confirms the benzene (B151609) ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Predicted Mass Spectrum of this compound:
Due to the lack of a publicly available experimental mass spectrum for this compound, the following data is predicted based on its structure and the known fragmentation patterns of similar compounds.
| m/z | Predicted Relative Abundance | Assignment |
| 218, 220, 222 | High | Molecular ion (M⁺) peak cluster, showing the isotopic pattern of one bromine and one chlorine atom. |
| 217, 219, 221 | Medium | [M-H]⁺ |
| 189, 191, 193 | Medium | [M-CHO]⁺ |
| 110 | Medium | [C₆H₃Cl]⁺ |
| 75 | High | [C₆H₃]⁺ |
The most characteristic feature would be the isotopic pattern of the molecular ion peak, which arises from the presence of the isotopes of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference (0 ppm).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phased and baseline corrected.
Predicted ¹H NMR Spectrum of this compound:
The following ¹H NMR spectral data is predicted based on the analysis of substituent effects on the chemical shifts of aromatic protons in related benzaldehyde (B42025) derivatives.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.2 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.9 | Doublet | 1H | Aromatic proton ortho to the aldehyde group (H-6) |
| ~7.7 | Doublet | 1H | Aromatic proton ortho to the bromine atom (H-3) |
| ~7.5 | Doublet of doublets | 1H | Aromatic proton meta to both the aldehyde and bromine (H-5) |
Predicted ¹³C NMR Spectrum of this compound:
The predicted ¹³C NMR chemical shifts are based on the known additive effects of bromo, chloro, and formyl substituents on a benzene ring.
| Chemical Shift (δ, ppm) | Assignment |
| ~190 | Aldehydic carbon (C=O) |
| ~140 | Aromatic carbon attached to chlorine (C-4) |
| ~136 | Aromatic carbon attached to the aldehyde group (C-1) |
| ~134 | Aromatic carbon (C-5) |
| ~131 | Aromatic carbon (C-3) |
| ~130 | Aromatic carbon (C-6) |
| ~125 | Aromatic carbon attached to bromine (C-2) |
Structure Confirmation Pathway
The collective interpretation of the spectroscopic data provides a definitive confirmation of the structure of this compound.
Conclusion
The structure of this compound is unequivocally confirmed through the synergistic application of IR, MS, and NMR spectroscopic techniques. Each method provides complementary information that, when combined, leaves no ambiguity as to the identity and connectivity of the atoms within the molecule. This guide provides the foundational analytical knowledge for researchers and professionals working with this and similar compounds in the field of drug development and organic synthesis.
References
- 1. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 84459-33-6 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | 84459-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. This compound 97 84459-33-6 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 2-Bromo-4-chlorobenzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromo-4-chlorobenzaldehyde, a key intermediate in organic synthesis. A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a strong theoretical framework and detailed experimental protocols for its determination.
Core Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.
| Property | Value | Reference |
| CAS Number | 84459-33-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄BrClO | [1][2][3][4] |
| Molecular Weight | 219.46 g/mol | [2][3] |
| Appearance | White to pale yellow or orange to green powder/crystal | [1][5] |
| Melting Point | 68-73 °C | [2] |
| Qualitative Solubility | Soluble in organic solvents such as ethanol (B145695) and dichloromethane; limited solubility in water.[1] Soluble in Methanol. |
Solubility Data
The principle of "like dissolves like" governs the solubility of organic compounds. As a substituted benzaldehyde, this compound possesses a degree of polarity due to the carbonyl group and the halogen substituents. Its aromatic ring contributes to nonpolar character. Therefore, it is expected to be more soluble in moderately polar to nonpolar organic solvents.
While specific quantitative data is sparse, it is known to be soluble in ethanol and dichloromethane.[1] The following table is provided as a template for researchers to organize and present experimentally determined solubility data for this compound in a variety of common organic solvents at a specified temperature (e.g., 25 °C).
| Solvent | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Diethyl Ether | 2.8 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Isopropanol | 3.9 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for accurately determining the solubility of this compound in organic solvents.
Isothermal Shake-Flask Gravimetric Method
This is a fundamental and widely accepted method for determining the equilibrium solubility of a solid in a liquid.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes
-
Oven or vacuum oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to take measurements at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration of the solute in the solution is constant.
-
Sample Collection and Filtration: Once equilibrium is achieved, cease agitation and allow the vial to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed evaporation dish. Record the exact volume of the filtered solution.
-
Solvent Evaporation and Mass Determination: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute. After complete evaporation of the solvent, cool the dish to room temperature in a desiccator.
-
Weighing: Weigh the dish containing the dried solute on an analytical balance.
-
Calculation of Solubility:
-
Mass of dissolved solute = (Final weight of dish + solute) - (Initial weight of empty dish)
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of filtered solution) x 100
-
Caption: Gravimetric Method Workflow
UV-Vis Spectrophotometry Method
This method is suitable given that this compound contains a chromophore (the substituted benzene (B151609) ring and carbonyl group) that absorbs UV radiation. It is generally faster than the gravimetric method for multiple samples once a calibration curve is established.
Objective: To determine the solubility of this compound in a UV-transparent organic solvent at a specified temperature.
Materials:
-
All materials from the gravimetric method
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using the spectrophotometer to find the wavelength at which the absorbance is highest.
-
Prepare Standard Solutions and Calibration Curve:
-
Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent in a volumetric flask.
-
Perform a series of dilutions of the stock solution to create several standard solutions of decreasing concentrations.
-
Measure the absorbance of each standard solution at the predetermined λmax.
-
Plot a graph of absorbance versus concentration. This is the calibration curve. The relationship should be linear and adhere to the Beer-Lambert law.
-
-
Prepare and Equilibrate Saturated Solution: Follow steps 1 and 2 from the gravimetric method to prepare a saturated solution and allow it to reach equilibrium.
-
Sample Collection and Dilution:
-
Follow step 3 from the gravimetric method to collect a filtered sample of the saturated supernatant.
-
Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of your calibration curve. The dilution factor must be recorded precisely.
-
-
Measure Absorbance: Measure the absorbance of the diluted sample at λmax.
-
Calculation of Solubility:
-
Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Solubility = (Concentration of diluted sample) x (Dilution factor)
-
Caption: UV-Vis Spectrophotometry Workflow
References
- 1. CAS 84459-33-6: 2-bromo-4-chloro-benzaldehyde | CymitQuimica [cymitquimica.com]
- 2. This compound 97 84459-33-6 [sigmaaldrich.com]
- 3. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 84459-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
An In-depth Technical Guide on the Melting Point Determination of 2-Bromo-4-chlorobenzaldehyde
This guide provides a comprehensive overview of the melting point of 2-Bromo-4-chlorobenzaldehyde, a crucial physical property for its identification and purity assessment. Detailed experimental protocols for its determination are provided for researchers, scientists, and professionals in drug development.
Physical Properties of this compound
This compound is a solid at room temperature. Its appearance can range from white to orange to green as a powder or crystal.[1] The melting point is a key indicator of the purity of a crystalline solid. For a pure substance, the melting point is typically a sharp, well-defined temperature range of 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]
Data Presentation
The experimentally determined melting point of this compound from various suppliers is summarized in the table below. This data is essential for quality control and for confirming the identity of the compound in a laboratory setting.
| Supplier/Source | Purity | Melting Point (°C) |
| Sigma-Aldrich | 97% | 68-73 |
| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 69.0 to 73.0 |
| Fisher Scientific (TCI America) | ≥97.0% (GC) | 71 |
Note: The reported melting points are ranges, which is common practice in chemical literature.[3]
Experimental Protocols for Melting Point Determination
The melting point of this compound can be accurately determined using the capillary method with either a modern melting point apparatus or a traditional Thiele tube setup.[4]
Method 1: Capillary Melting Point Determination using a Digital Melting Point Apparatus
This method is a common and precise way to determine the melting point of a solid.[4]
Apparatus:
-
Digital melting point apparatus (e.g., Mel-Temp)
-
Glass capillary tubes (one end sealed)[5]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
-
Watch glass
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry, as moisture can depress the melting point.[5][6] If necessary, dry the sample in a desiccator.[7]
-
If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle.[6]
-
Place a small amount of the powdered sample on a clean, dry watch glass.
-
-
Loading the Capillary Tube:
-
Take a capillary tube and press the open end into the powdered sample, forcing a small amount of the solid into the tube.[6]
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end.[6] A useful technique is to drop the capillary tube through a long, vertical glass tube to ensure tight packing.[6]
-
The final packed sample height should be between 2-3 mm.[5][8] An excessive amount of sample can lead to an artificially broad melting range.[5]
-
-
Melting Point Measurement:
-
Insert the loaded capillary tube into the sample holder of the melting point apparatus.[6]
-
Rapid Determination (Optional but Recommended): For an unknown sample or to establish an approximate melting point, heat the sample rapidly to get a rough estimate.[2]
-
Accurate Determination:
-
Allow the apparatus to cool to at least 15°C below the expected melting point.[5][6]
-
Set the heating rate to a slow and steady 1-2°C per minute.[8] A slow heating rate near the melting point is crucial for an accurate measurement.[3]
-
Observe the sample through the magnifying eyepiece.[6]
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).[6][8]
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears (complete melting).[6][8]
-
The recorded temperatures represent the melting point range.
-
-
-
Repeatability:
-
For reliable results, perform the determination at least twice, using a fresh sample and a new capillary tube for each measurement.[8] Consistent values should be obtained.
-
Method 2: Melting Point Determination using a Thiele Tube
The Thiele tube is a classic piece of laboratory glassware designed to heat an oil bath uniformly using convection currents, making it suitable for melting point determination.[3]
Apparatus:
-
Thiele tube[3]
-
Thermometer
-
Capillary tube (one end sealed)
-
Rubber band or a small slice of rubber tubing[3]
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or other heat source
-
Clamp and stand
Procedure:
-
Sample Preparation and Loading:
-
Prepare and load the capillary tube with this compound as described in Method 1 (steps 1 and 2).
-
-
Apparatus Setup:
-
Fill the Thiele tube with heating oil to a level that will cover the sample and the thermometer bulb but allows for oil expansion upon heating.[3]
-
Attach the loaded capillary tube to the thermometer using a rubber band, ensuring the sample is level with the middle of the thermometer bulb.[6][8] The rubber band should be positioned above the level of the oil.
-
Insert the thermometer and attached capillary tube into the Thiele tube, securing it with a clamp so that the sample is in the center of the main tube.[6]
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a Bunsen burner using a back-and-forth motion.[6] The shape of the tube will facilitate the circulation of the hot oil, ensuring even heating.
-
Increase the temperature at a moderate rate until it is about 15°C below the expected melting point.[6]
-
Reduce the heating rate to approximately 1-2°C per minute as you approach the melting point.[8]
-
Carefully observe the sample.
-
Record the temperature when the first signs of melting are observed.[3]
-
Record the temperature when the entire sample has melted into a clear liquid.[3] This provides the melting point range.
-
-
Safety Precautions:
-
Perform the experiment in a well-ventilated area or a fume hood, especially if the heating oil produces fumes.
-
If bubbles are seen in the oil, it may be contaminated and should be replaced.[6]
-
Visualizations
Experimental Workflow for Melting Point Determination
The following diagram illustrates the general workflow for determining the melting point of a solid organic compound like this compound.
This flowchart outlines the key steps from sample preparation to data analysis, providing a clear and logical guide for researchers. The process ensures accuracy and reproducibility in the determination of this critical physical constant.
References
- 1. This compound | 84459-33-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. westlab.com [westlab.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. jk-sci.com [jk-sci.com]
Spectroscopic Profile of 2-Bromo-4-chlorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-chlorobenzaldehyde, a key intermediate in various synthetic applications. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. It is important to note that while experimental Infrared (IR) data is available, the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data are predicted based on the analysis of structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 400 MHz
-
Internal Standard: Tetramethylsilane (B1202638) (TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.3 | s | 1H | Aldehyde (-CHO) |
| ~7.9 | d | 1H | Aromatic H |
| ~7.7 | d | 1H | Aromatic H |
| ~7.5 | dd | 1H | Aromatic H |
Prediction based on analysis of 2-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-bromobenzaldehyde.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehyde (C=O) |
| ~140 | Aromatic C-Cl |
| ~135 | Aromatic C-CHO |
| ~133 | Aromatic C-H |
| ~130 | Aromatic C-H |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-Br |
Prediction based on analysis of 2-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-bromobenzaldehyde.
Table 3: IR Spectroscopic Data (Experimental)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2850-2950 | Medium | C-H stretch (aldehyde) |
| ~1700 | Strong | C=O stretch (aldehyde) |
| ~1580 | Medium | C=C stretch (aromatic) |
| ~1200 | Medium | C-H in-plane bend |
| ~820 | Strong | C-H out-of-plane bend |
| ~1050 | Medium | C-Cl stretch |
| ~650 | Medium | C-Br stretch |
Data sourced from experimental spectra of this compound.[1]
Table 4: Mass Spectrometry Data (Predicted)
-
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Abundance | Assignment |
| 218/220/222 | High | [M]⁺ (Molecular ion) |
| 217/219/221 | High | [M-H]⁺ |
| 189/191/193 | Medium | [M-CHO]⁺ |
| 110 | Medium | [M-Br-Cl]⁺ |
| 75 | High | [C₆H₃]⁺ |
Prediction based on the known fragmentation patterns of halogenated aromatic aldehydes. The presence of bromine and chlorine isotopes will result in characteristic isotopic patterns for bromine- and chlorine-containing fragments.
Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2.1.2. Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: 1.5 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
2.1.3. Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
-
Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply consistent pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
2.2.2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
2.2.3. Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
Mass Spectrometry (MS)
2.3.1. Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 10 µg/mL.
2.3.2. Data Acquisition:
-
Instrument: Mass Spectrometer with an Electron Ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-300.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.
-
Source Temperature: 200-250 °C.
2.3.3. Data Processing:
-
The mass spectrum will be generated by the instrument's software.
-
Identify the molecular ion peak and prominent fragment ions.
-
Analyze the isotopic patterns to confirm the presence of bromine and chlorine.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
Synthesis of 2-Bromo-4-chlorobenzaldehyde: A Technical Guide to the Oxidation of (2-bromo-4-chlorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the synthesis of 2-bromo-4-chlorobenzaldehyde via the oxidation of (2-bromo-4-chlorophenyl)methanol (B583050). This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. This document details a well-established experimental protocol using pyridinium (B92312) chlorochromate (PCC) and explores alternative methodologies, including Swern and Dess-Martin oxidations. A comparative analysis of these methods is presented, supported by quantitative data, to aid researchers in selecting the most suitable process for their specific needs. Detailed experimental procedures and reaction pathway diagrams are provided to ensure reproducibility and a thorough understanding of the underlying chemical principles.
Introduction
The selective oxidation of primary benzylic alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, is a key intermediate in the development of novel therapeutic agents and other fine chemicals. The presence of halogen substituents on the aromatic ring necessitates mild and selective oxidation conditions to avoid side reactions and ensure high yields. This guide focuses on the practical execution of this synthesis, providing a robust protocol and a comparative overview of common oxidation techniques.
Comparative Analysis of Oxidation Methods
The choice of an oxidizing agent is paramount to the success of this synthesis, influencing reaction efficiency, selectivity, and scalability. While several methods are available for the oxidation of benzylic alcohols, this guide focuses on three prominent examples: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin periodinane (DMP) oxidation.
A direct comparison of quantitative data for the oxidation of (2-bromo-4-chlorophenyl)methanol is presented below. It is important to note that while a specific, high-yield protocol for PCC is well-documented, detailed experimental data for Swern and Dess-Martin oxidations on this particular substrate are less readily available in the literature. Therefore, representative data for the oxidation of similar substituted benzyl (B1604629) alcohols is included for comparative purposes.
| Oxidation Method | Reagent(s) | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | Room Temperature | 2 hours | 85 | [1] |
| Swern Oxidation (Representative) | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane | -78 °C to Room Temp. | ~1-2 hours | Typically >85 | [2] |
| Dess-Martin Oxidation (Representative) | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | ~1-3 hours | Typically >90 |
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of this compound using pyridinium chlorochromate, based on a reported procedure.[1] Representative protocols for Swern and Dess-Martin oxidations are also provided as viable alternatives.
Pyridinium Chlorochromate (PCC) Oxidation
This protocol is based on a documented, high-yield synthesis of the target compound.[1]
Materials:
-
(2-bromo-4-chlorophenyl)methanol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
Hexanes
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Apparatus for filtration
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of (2-bromo-4-chlorophenyl)methanol (0.9 mmol, 1 equivalent) in anhydrous dichloromethane (4 mL) in a round-bottom flask, add pyridinium chlorochromate (2.0 mmol, 2.2 equivalents).
-
Stir the reaction mixture vigorously at room temperature for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with diethyl ether (4 mL) and continue stirring for an additional 20 minutes.
-
Decant the ether solution from the solid residue. Wash the remaining solid residue with two additional portions of diethyl ether.
-
Combine all the ether extracts and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (or a suitable solvent system as determined by TLC) to afford this compound as a white solid. The reported yield for this procedure is 85%.[1]
Swern Oxidation (Representative Protocol)
This is a general procedure for the Swern oxidation of a primary benzylic alcohol and may require optimization for the specific substrate.
Materials:
-
(2-bromo-4-chlorophenyl)methanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.1 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of (2-bromo-4-chlorophenyl)methanol (1 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes at this temperature.
-
Add triethylamine (5 equivalents) to the reaction mixture, and allow it to warm to room temperature over approximately 45 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Dess-Martin Periodinane (DMP) Oxidation (Representative Protocol)
This is a general procedure for the Dess-Martin oxidation of a primary benzylic alcohol and may require optimization for the specific substrate.
Materials:
-
(2-bromo-4-chlorophenyl)methanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
To a solution of (2-bromo-4-chlorophenyl)methanol (1 equivalent) in anhydrous DCM, add Dess-Martin Periodinane (1.1 - 1.5 equivalents) in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the solid dissolves.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the overall experimental workflow and the simplified mechanistic pathways for the discussed oxidation methods.
Caption: General experimental workflow for the oxidation of (2-bromo-4-chlorophenyl)methanol.
Caption: Simplified mechanistic pathways for PCC, Swern, and Dess-Martin oxidations.
Conclusion
The synthesis of this compound from (2-bromo-4-chlorophenyl)methanol can be effectively achieved through various oxidation methods. The PCC oxidation stands out as a well-documented and high-yielding procedure for this specific transformation.[1] Swern and Dess-Martin oxidations offer milder, metal-free alternatives that are often preferred for substrates with sensitive functional groups, although specific quantitative data for the target substrate is less prevalent in the literature. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, substrate sensitivity, and available resources. This guide provides the necessary technical information to enable researchers to make an informed decision and successfully execute this important chemical transformation.
References
Technical Guide: Chemical Stability and Storage of 2-Bromo-4-chlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-4-chlorobenzaldehyde (CAS No. 84459-33-6) is a halogenated aromatic aldehyde that serves as a critical intermediate in organic synthesis.[1] Its unique structure, featuring bromine and chlorine substituents, provides a versatile platform for constructing complex molecules, particularly in the development of pharmaceuticals and fine chemicals.[1] Understanding the chemical stability and proper storage requirements of this compound is paramount to ensure its integrity, maintain purity, and guarantee safety in a laboratory and industrial setting. This guide provides an in-depth overview of its physicochemical properties, stability profile, and recommended handling procedures.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are fundamental to its handling and reaction characteristics.
| Property | Value | Source(s) |
| CAS Number | 84459-33-6 | [1][2][3] |
| Molecular Formula | C₇H₄BrClO | [2][3][4] |
| Molecular Weight | 219.46 g/mol | [1][2][3] |
| Appearance | White to light yellow solid; powder to crystal | [1][5] |
| Melting Point | 45 - 73 °C | [3][6] |
| Boiling Point | 213 - 264.6 °C | [1][6][7] |
| Density | 1.698 g/cm³ | [1][7] |
| Flash Point | 113.8 °C | [7] |
| log P (octanol/water) | 2.34 (at 25 °C) | [6] |
Chemical Stability and Reactivity
This compound is a reactive compound that requires careful handling to prevent degradation and hazardous reactions.
2.1 General Stability: The compound is known to be air-sensitive.[6][8] Therefore, prolonged exposure to the atmosphere should be avoided to prevent potential oxidation or moisture-induced reactions. It is supplied as a combustible solid.[3][6]
2.2 Conditions to Avoid and Incompatible Materials: To ensure stability and safety, the following conditions and materials must be avoided:
-
Heat and Ignition Sources: The compound can form explosive mixtures with air upon intense heating.[6] Areas where it is handled and stored should be kept free of open flames, sparks, and hot surfaces.[6][9][10] Precautionary measures against static discharge are necessary.[6][9]
-
Moisture: The compound should be stored in a dry environment, as it may react with water.[10]
-
Strong Oxidizing Agents, Bases, and Reducing Agents: Contact with strong oxidizing agents, strong bases, and strong reducing agents should be avoided.[9][10] These materials can induce exothermic reactions.[10]
2.3 Hazardous Decomposition Products: In the event of a fire, the combustion of this compound can release toxic and corrosive gases.[10] These hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen chloride gas, and phosgene.[9][10]
2.4 Hazardous Polymerization: Hazardous polymerization of this compound does not occur.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 84459-33-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 84459-33-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound, CAS No. 84459-33-6 - iChemical [ichemical.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. sds.chemtel.net [sds.chemtel.net]
An In-depth Technical Guide to 2-Bromo-4-chlorobenzaldehyde: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-chlorobenzaldehyde is a key chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of modern antidiabetic drugs. This technical guide provides a comprehensive overview of its discovery and history, detailed synthetic methodologies, and its role in the development of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. The document includes structured data, in-depth experimental protocols, and visual diagrams of chemical syntheses and biological signaling pathways to serve as a valuable resource for professionals in chemical research and drug development.
Introduction
This compound, with the CAS number 84459-33-6, is a disubstituted benzaldehyde (B42025) derivative featuring bromine and chlorine atoms at the 2 and 4 positions of the benzene (B151609) ring, respectively.[1] Its unique substitution pattern makes it a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures. The presence of the aldehyde functional group, along with the ortho-bromo and para-chloro substituents, provides multiple reaction sites for further chemical modifications. This has led to its prominent role as a crucial building block in the synthesis of several blockbuster drugs for the treatment of type 2 diabetes.
While the precise historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its importance has grown significantly with the advent of SGLT2 inhibitors.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClO | [1] |
| Molecular Weight | 219.46 g/mol | [1] |
| CAS Number | 84459-33-6 | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 68-73 °C | [3] |
| Boiling Point | 264.6 °C | [2] |
| Density | 1.698 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758); limited solubility in water. | [4] |
Spectroscopic Data:
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm, and the aldehyde proton would be a singlet further downfield, typically above 9.5 ppm.
-
¹³C NMR: The carbonyl carbon of the aldehyde would be observed around 190 ppm. The aromatic carbons would appear in the 120-140 ppm region.
-
IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the aldehyde would be present around 1700 cm⁻¹. C-H stretching of the aromatic ring and the aldehyde would also be visible.[5]
Synthesis of this compound
Several synthetic routes to this compound and its isomers have been reported, primarily in patent literature. A common and well-documented method involves the oxidation of the corresponding benzyl (B1604629) alcohol.
Oxidation of (2-Bromo-4-chlorophenyl)methanol (B583050)
This method provides a direct and efficient route to the target aldehyde.
Experimental Protocol:
-
Materials:
-
(2-Bromo-4-chlorophenyl)methanol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
-
-
Procedure:
-
To a solution of (2-bromo-4-chlorophenyl)methanol (0.9 mmol, 200 mg) in dichloromethane (4 mL), add pyridinium chlorochromate (2 mmol, 432 mg).[6]
-
Stir the reaction mixture at room temperature for 2 hours.[6]
-
Upon completion of the reaction (monitored by TLC), add diethyl ether (4 mL) and continue stirring for an additional 20 minutes.[6]
-
Decant the ether solution and wash the remaining solid residue with two portions of diethyl ether.[6]
-
Combine all the ether fractions and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in dichloromethane (e.g., 20:80 to 50:50).[6]
-
Concentrate the fractions containing the pure product to obtain this compound as a white solid.[6]
-
-
Quantitative Data:
-
Yield: 85% (167 mg)[6]
-
Experimental Workflow for the Oxidation of (2-Bromo-4-chlorophenyl)methanol
Applications in Drug Development
The primary application of this compound in the pharmaceutical industry is as a key starting material for the synthesis of SGLT2 inhibitors. These drugs are a class of oral medications used to treat type 2 diabetes by promoting the excretion of glucose in the urine.
Synthesis of SGLT2 Inhibitors
This compound is a precursor to a common intermediate in the synthesis of several SGLT2 inhibitors, including:
-
Dapagliflozin (Farxiga®)
-
Ertugliflozin (Steglatro®)
-
Empagliflozin (Jardiance®)
The synthesis generally involves a multi-step process where the benzaldehyde is converted into a more complex C-aryl glucoside structure, which is the core of these drugs.
Mechanism of Action and Signaling Pathways of SGLT2 Inhibitors
SGLT2 inhibitors exert their therapeutic effects by selectively blocking the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys.[7] This inhibition prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[8]
Beyond this primary mechanism, SGLT2 inhibitors have been shown to modulate several key signaling pathways, contributing to their cardiovascular and renal protective benefits.[9][10]
Signaling Pathways Modulated by SGLT2 Inhibitors:
-
AMPK/AKT/CREB Pathway: Activation of AMP-activated protein kinase (AMPK) is a central mechanism. This leads to downstream effects on cellular energy metabolism, including the modulation of AKT and CREB (cAMP response element-binding protein) signaling, which are involved in cell survival and function.[11]
-
PI3K-Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival. SGLT2 inhibitors have been shown to influence this pathway, which may contribute to their protective effects on various tissues.[11]
-
Reduction of Oxidative Stress: By improving glycemic control and through other direct cellular effects, SGLT2 inhibitors can reduce oxidative stress, a key factor in the pathogenesis of diabetic complications.[9]
-
Anti-inflammatory Effects: These drugs have been observed to decrease the levels of pro-inflammatory cytokines, thereby mitigating the chronic low-grade inflammation associated with diabetes.[10]
Signaling Pathway of SGLT2 Inhibitors
Conclusion
This compound has established itself as an indispensable intermediate in modern medicinal chemistry. While its early history is not well-defined, its contemporary significance is undeniable, primarily driven by its role in the synthesis of life-changing SGLT2 inhibitors for the management of type 2 diabetes. The synthetic routes to this compound are well-established, offering high yields and purity. The continued importance of SGLT2 inhibitors in treating diabetes and its associated cardiovascular and renal complications ensures that this compound will remain a compound of high interest to the scientific and pharmaceutical communities. Further research into novel applications of this versatile building block may unveil new therapeutic opportunities.
References
- 1. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound 97 84459-33-6 [sigmaaldrich.com]
- 4. CAS 84459-33-6: 2-bromo-4-chloro-benzaldehyde | CymitQuimica [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Mechanism of Action (MOA) | FARXIGA® (dapagliflozin) | For HCPs [farxiga-hcp.com]
- 8. What is the mechanism of Dapagliflozin? [synapse.patsnap.com]
- 9. New Insights into the Use of Empagliflozin—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Exploration of Pharmacological Mechanisms of Dapagliflozin against Type 2 Diabetes Mellitus through PI3K-Akt Signaling Pathway based on Network Pharmacology Analysis and Deep Learning Technology - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Signature: A Spectroscopic and Computational Deep Dive into 2-Bromo-4-chlorobenzaldehyde
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth theoretical and experimental spectral investigation of 2-bromo-4-chlorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document outlines the spectral characteristics of the molecule using Fourier-Transform Infrared (FT-IR), Fourier-Transform Raman (FT-Raman), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, complemented by computational analysis. The presented data and methodologies are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.
Theoretical Framework
The spectral properties of this compound are dictated by its unique electronic and structural characteristics. The presence of a bromine and a chlorine atom on the benzene (B151609) ring, in addition to the aldehyde functional group, creates a distinct pattern of electron distribution, influencing the vibrational and electronic transitions that are probed by various spectroscopic techniques.
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and interpreting the experimental spectra. DFT calculations can provide insights into the optimized molecular geometry, vibrational frequencies, NMR chemical shifts, and electronic transitions, offering a theoretical foundation for the experimental observations.[1]
Experimental Protocols
Detailed methodologies for the spectral analysis of this compound are crucial for obtaining reproducible and reliable data.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: The FT-IR spectrum of solid this compound can be recorded using the KBr pellet technique. A small amount of the finely ground sample is mixed with dry potassium bromide powder and pressed into a thin, transparent pellet.
Instrumentation and Data Acquisition: A high-resolution FT-IR spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Fourier-Transform Raman (FT-Raman) Spectroscopy
Sample Preparation: For FT-Raman analysis, the solid sample of this compound can be placed directly into a sample holder.
Instrumentation and Data Acquisition: An FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm) is used to excite the sample. The scattered radiation is collected and analyzed to generate the Raman spectrum, typically in the range of 3500-50 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: For ¹H and ¹³C NMR analysis, this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.
Instrumentation and Data Acquisition: High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a high magnetic field strength (e.g., 400 or 500 MHz for ¹H). The chemical shifts are reported in parts per million (ppm) relative to TMS.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation: A dilute solution of this compound is prepared using a UV-grade solvent, such as ethanol (B145695) or cyclohexane.
Instrumentation and Data Acquisition: The UV-Vis absorption spectrum is recorded using a double-beam spectrophotometer, typically in the wavelength range of 200-400 nm. A cuvette containing the pure solvent is used as a reference.
Spectral Data and Analysis
Vibrational Spectroscopy (FT-IR and FT-Raman)
The vibrational spectrum of this compound is characterized by distinct bands corresponding to the stretching and bending vibrations of its functional groups.
Table 1: Experimental and Theoretical FT-IR Vibrational Frequencies (cm⁻¹) of this compound [1]
| Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) | Assignment |
| 3080 | 3085 | C-H stretching (aromatic) |
| 2860 | 2865 | C-H stretching (aldehyde) |
| 1695 | 1705 | C=O stretching (aldehyde) |
| 1580 | 1585 | C=C stretching (aromatic) |
| 1120 | 1125 | C-Cl stretching |
| 1050 | 1055 | C-Br stretching |
Note: Theoretical frequencies are typically scaled to better match experimental values.
The FT-Raman spectrum is expected to be complementary to the FT-IR spectrum, with strong signals for the symmetric vibrations of the aromatic ring and the C-Br and C-Cl bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule. The electron-withdrawing nature of the aldehyde, bromine, and chlorine substituents significantly influences the chemical shifts of the aromatic protons and carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CHO | 9.9 - 10.1 | 190 - 192 |
| C1-CHO | - | 135 - 137 |
| C2-Br | - | 125 - 127 |
| C3-H | 7.7 - 7.9 | 132 - 134 |
| C4-Cl | - | 138 - 140 |
| C5-H | 7.5 - 7.7 | 128 - 130 |
| C6-H | 7.9 - 8.1 | 130 - 132 |
Note: These are predicted values based on data from similar substituted benzaldehydes. Actual experimental values may vary.[2][3][4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the benzaldehyde (B42025) chromophore. The positions of these bands can be influenced by the solvent polarity.
Table 3: Expected UV-Vis Absorption Maxima (λ_max) for this compound
| Transition | Expected λ_max (nm) |
| π → π | ~250 - 270 |
| n → π | ~300 - 330 |
Note: These are expected ranges based on data for halogenated benzaldehydes.
Visualizations
Caption: General workflow for the spectral analysis of this compound.
Caption: Influence of substituents on the spectral properties of the molecule.
References
Conformational Landscape of 2-Bromo-4-Chlorobenzaldehyde: A Technical Guide for Drug Development Professionals
An In-Depth Analysis of Rotational Isomerism and its Implications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive conformational analysis of 2-bromo-4-chlorobenzaldehyde, a halogenated aromatic aldehyde with potential applications in drug discovery and development. The document elucidates the structural nuances arising from the rotation of the aldehyde group, focusing on the characterization of the existing cis and trans conformers. A detailed exploration of the computational and experimental methodologies employed for this analysis is presented, including Density Functional Theory (DFT) calculations and infrared (IR) spectroscopy. Quantitative data regarding the conformational energies, rotational barriers, and key dihedral angles are summarized. Furthermore, the potential biological relevance of this compound is discussed in the context of the known activities of substituted benzaldehydes, providing a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Halogenated organic compounds are of significant interest in medicinal chemistry due to their unique physicochemical properties that can enhance biological activity, membrane permeability, and metabolic stability of drug candidates. This compound, a di-substituted aromatic aldehyde, presents a case of rotational isomerism, where different spatial arrangements of the aldehyde group relative to the benzene (B151609) ring give rise to distinct conformers. Understanding the conformational preferences and the energy landscape of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design, as the three-dimensional structure of a ligand is a key determinant of its interaction with biological targets. This guide delves into the conformational analysis of this compound, providing a detailed overview of its structural properties and the methodologies used for their investigation.
Conformational Analysis
The conformational flexibility of this compound is primarily attributed to the rotation around the single bond connecting the carbonyl carbon of the aldehyde group to the aromatic ring. This rotation leads to the existence of two planar conformers, designated as trans and cis. The trans conformer is characterized by the aldehyde hydrogen pointing away from the bromine atom, while in the cis conformer, the aldehyde hydrogen is oriented towards the bromine atom.
Theoretical calculations, specifically Density Functional Theory (DFT), have been instrumental in elucidating the conformational preferences of this molecule.[1] The gas-phase optimization of the cis and trans forms of this compound has been performed using various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with different basis sets.[2]
Conformational Stability and Energetics
The rotational barrier is the energy required to convert one conformer into another. For para-substituted benzaldehydes, this barrier is influenced by the electronic effects of the substituents.[5][6] For this compound, the rotational barrier would represent the energy of the transition state where the aldehyde group is perpendicular to the plane of the benzene ring.
Table 1: Calculated Conformational Data for 2,4-Disubstituted Benzaldehydes (Illustrative)
| Parameter | 2,4-Difluorobenzaldehyde | This compound (Expected) |
| Most Stable Conformer | anti (trans) | trans |
| Energy Difference (ΔE) | 11.3 kJ/mol[3][4] | trans conformer is more stable |
| Rotational Barrier | Not specified | Dependent on electronic and steric effects |
| Key Dihedral Angle (C-C-C=O) | ~180° (trans), ~0° (cis) | ~180° (trans), ~0° (cis) |
Note: The data for this compound is an educated estimation based on trends observed in similar molecules, as specific values were not found in the available literature.
Experimental and Theoretical Methodologies
Computational Chemistry (Density Functional Theory)
DFT calculations are a powerful tool for investigating the conformational landscape of molecules. The general workflow for the conformational analysis of this compound using DFT is as follows:
Caption: A typical workflow for the computational conformational analysis of this compound using DFT.
Protocol for DFT Calculations:
-
Initial Structure Generation: The 3D structures of the cis and trans conformers of this compound are generated using molecular modeling software.
-
Geometry Optimization: The geometries of both conformers are optimized to find the minimum energy structures. A common and effective method is the B3LYP functional with a basis set such as 6-311++G(d,p).[2]
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy and thermal corrections.
-
Potential Energy Surface (PES) Scan: To determine the rotational energy barrier, a relaxed PES scan is performed by systematically rotating the dihedral angle that defines the orientation of the aldehyde group (e.g., the C-C-C=O dihedral angle) in small increments (e.g., 10-15 degrees) and calculating the energy at each step. The highest point on the resulting energy profile corresponds to the rotational barrier.
-
Analysis of Results: The optimized geometries, relative energies of the conformers, and the rotational barrier are analyzed to understand the conformational preferences of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is an experimental technique that can be used to identify the different conformers of a molecule in solution, as the vibrational frequencies of certain functional groups can be sensitive to the conformational state. For this compound, the carbonyl (C=O) stretching frequency is of particular interest. A study has shown a strong correlation (R² = 0.9952) between the experimental and theoretically calculated IR spectra of this molecule, indicating the reliability of the computational model.[2]
Protocol for IR Spectroscopy:
-
Sample Preparation: Solutions of this compound are prepared in various solvents of differing polarity.
-
Data Acquisition: The IR spectra of the solutions are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The position of the carbonyl stretching band is analyzed in each solvent. The presence of multiple bands or shoulders in this region could indicate the presence of multiple conformers. The solvent-dependent shifts in the C=O frequency can also provide insights into the dipole moments of the different conformers.
Relevance to Drug Development
Substituted benzaldehydes are versatile intermediates in the synthesis of a wide range of pharmaceuticals. The specific substitution pattern of this compound, featuring two different halogens, offers multiple reaction sites for further chemical modification, making it a valuable building block in drug discovery.
While specific biological activities for this compound are not extensively documented, studies on related compounds provide valuable insights into its potential therapeutic applications.
-
Antimicrobial and Antioxidant Potential: A Schiff base derived from (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its metal complexes have been evaluated for their antimicrobial and antioxidant activities.
-
Cytotoxicity: Many substituted benzaldehydes have been investigated for their cytotoxic effects against various cancer cell lines. The aldehyde functionality itself can be a key pharmacophore in some anticancer agents.
The conformational state of a small molecule ligand is a critical factor in its binding affinity and selectivity for a biological target. The ability of this compound to adopt different conformations could influence its interaction with receptor binding pockets. Therefore, a thorough understanding of its conformational landscape is essential for the rational design of novel drug candidates based on this scaffold.
Caption: The role of conformational analysis in the drug development pipeline for compounds like this compound.
Conclusion
The conformational analysis of this compound reveals the presence of cis and trans rotational isomers, with the trans conformer expected to be the more stable due to reduced steric and electrostatic repulsion. Computational methods, particularly DFT, provide a robust framework for characterizing the energetics and geometric parameters of these conformers. While experimental data for this specific molecule is limited, the strong correlation between theoretical and experimental IR spectra validates the computational approach. For drug development professionals, this compound represents a valuable building block with potential for the synthesis of novel therapeutic agents. A comprehensive understanding of its conformational behavior is a prerequisite for leveraging its full potential in medicinal chemistry. This technical guide provides a foundational understanding of these aspects, encouraging further investigation into the biological activities of this and related halogenated benzaldehydes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. This reaction is widely utilized in the pharmaceutical and agrochemical industries due to its mild reaction conditions, broad functional group tolerance, and high yields. 2-Bromo-4-chlorobenzaldehyde is a valuable building block, and its selective Suzuki coupling at the more reactive C-Br bond provides a direct route to a diverse array of 2-aryl-4-chlorobenzaldehydes. These products are key intermediates in the synthesis of complex molecules for drug discovery and materials science.
This document provides detailed protocols and quantitative data for the Suzuki coupling reaction of this compound with various arylboronic acids.
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:
-
Oxidative Addition: A Palladium(0) complex reacts with the aryl halide (this compound) to form a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organoboron compound (arylboronic acid) transfers its organic group to the palladium complex.
-
Reductive Elimination: The coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Quantitative Data Summary
The following table summarizes the yields obtained from the Suzuki-Miyaura cross-coupling reaction of a structurally analogous substrate, 2-bromo-4-chlorophenyl-2-bromobutyrate, with various phenylboronic acids.[1] These results demonstrate the influence of substituents on the boronic acid on the reaction outcome and serve as a strong predictive guide for the coupling of this compound. The reactions were carried out using Pd(PPh₃)₄ as the catalyst and K₂CO₃ as the base in a toluene (B28343)/water solvent system.[1]
| Entry | Phenylboronic Acid | Product | Solvent/H₂O Ratio | Yield (%) |
| 1 | 3-Chlorophenylboronic acid | 2-(3-chlorophenyl)-4-chlorobenzaldehyde derivative | 4:1 | 78 |
| 2 | 4-Chlorophenylboronic acid | 2-(4-chlorophenyl)-4-chlorobenzaldehyde derivative | 4:1 | 81 |
| 3 | 3-Nitrophenylboronic acid | 2-(3-nitrophenyl)-4-chlorobenzaldehyde derivative | 4:1 | 75 |
| 4 | 4-Nitrophenylboronic acid | 2-(4-nitrophenyl)-4-chlorobenzaldehyde derivative | 4:1 | 77 |
| 5 | 3-Methylphenylboronic acid | 2-(3-methylphenyl)-4-chlorobenzaldehyde derivative | 4:1 | 64 |
| 6 | 4-Methylphenylboronic acid | 2-(4-methylphenyl)-4-chlorobenzaldehyde derivative | 4:1 | 71 |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. Optimization of specific parameters such as catalyst, ligand, base, and solvent may be required to achieve the highest possible yield for a particular arylboronic acid.
Protocol 1: Standard Thermal Suzuki Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Degassed Toluene (or 1,4-Dioxane)
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (or 1,4-dioxane) (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-aryl-4-chlorobenzaldehyde.
-
Protocol 2: Microwave-Assisted Suzuki Coupling
For accelerated reaction times, microwave-assisted synthesis can be employed.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.3 mmol, 1.3 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Degassed 1,4-Dioxane/Water (4:1 mixture)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
Vial Preparation: Into a 10 mL microwave reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.3 mmol), potassium phosphate (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Solvent Addition: Add the degassed 1,4-Dioxane/Water mixture (5 mL) to the vial.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture with a constant power, ramping the temperature to 120 °C, and hold for 10-30 minutes.
-
Work-up and Purification: Follow steps 7 and 8 from Protocol 1.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the arylation of this compound. The provided protocols, based on established methodologies for analogous substrates, offer a robust starting point for the synthesis of a wide range of 2-aryl-4-chlorobenzaldehyde derivatives. The choice of catalyst, base, and reaction conditions can be tailored to optimize yields for specific boronic acid coupling partners. These application notes serve as a valuable resource for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.
References
Application Notes and Protocols for the Aldol Condensation of 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of (E)-4-(2-bromo-4-chlorophenyl)but-3-en-2-one via a Claisen-Schmidt condensation, a type of aldol (B89426) condensation. The reaction involves the base-catalyzed condensation of 2-Bromo-4-chlorobenzaldehyde with acetone (B3395972). This protocol is designed to be a reliable guide for chemists in a research and development setting, offering a straightforward method for the synthesis of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various pharmacologically active compounds.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. A variation of this is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that lacks an α-hydrogen.[1] This reaction is particularly useful for synthesizing α,β-unsaturated ketones, also known as chalcones, which are precursors to flavonoids and other biologically active molecules.[2] The procedure outlined below details the base-catalyzed condensation of this compound with acetone in an ethanolic solution.
Reaction Principle
The base-catalyzed aldol condensation begins with the deprotonation of an α-hydrogen from a ketone (in this case, acetone) by a base (e.g., sodium hydroxide) to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde (this compound). The resulting β-hydroxy ketone intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone product.[3] The dehydration is often spontaneous, especially when the resulting double bond is in conjugation with the aromatic ring.
Quantitative Data Summary
While specific yield and melting point data for (E)-4-(2-bromo-4-chlorophenyl)but-3-en-2-one are not widely reported, the following table provides expected values based on similar Claisen-Schmidt condensations. Yields for such reactions are typically high, and the melting point can be estimated by comparison with analogous compounds.
| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Typical Yield (%) | Expected Melting Point (°C) |
| This compound | Acetone | (E)-4-(2-bromo-4-chlorophenyl)but-3-en-2-one | NaOH | Ethanol (B145695) | 70-90% | 55-65* |
*Note: The expected melting point is an estimate based on the melting point of 4-(4-chlorophenyl)-3-buten-2-one (58-62 °C) and is subject to experimental variation.
Experimental Protocol
Materials:
-
This compound
-
Acetone, reagent grade
-
Ethanol (95%)
-
Sodium hydroxide (B78521) (NaOH), 10% aqueous solution
-
Distilled water
-
Dilute acetic acid (e.g., 4% in ethanol) (for washing)
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolution of Reactants: In a suitable flask, dissolve this compound (1.0 equivalent) and acetone (1.0-1.2 equivalents) in a minimal amount of 95% ethanol with stirring at room temperature.
-
Base Addition: While stirring the solution, slowly add a 10% aqueous solution of sodium hydroxide dropwise. The reaction mixture is typically maintained at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 15-30 minutes. A precipitate of the product should begin to form.[3] If precipitation is slow, the reaction mixture can be gently warmed over a steam bath for 10-15 minutes.
-
Isolation of Crude Product: Once precipitation appears complete, cool the mixture in an ice bath for about 15-20 minutes to ensure maximum crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing the Product: Wash the collected solid on the filter with a small amount of cold 95% ethanol. Subsequently, wash the product with a cold, dilute solution of acetic acid in ethanol to neutralize any remaining base, followed by another wash with cold 95% ethanol.[4] Finally, wash the crystals with cold distilled water.
-
Drying: Press the crystals between two pieces of filter paper to remove excess solvent. Further dry the product in a desiccator or a drying oven at a low temperature (e.g., 50-60 °C) to a constant weight.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Characterization: Determine the yield, melting point, and characterize the final product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).
Experimental Workflow
Caption: Experimental workflow for the synthesis of (E)-4-(2-bromo-4-chlorophenyl)but-3-en-2-one.
Signaling Pathway/Reaction Mechanism
Caption: Base-catalyzed mechanism of the Claisen-Schmidt condensation.
References
- 1. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 2. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 3. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
Application Notes and Protocols: 2-Bromo-4-chlorobenzaldehyde as a Key Intermediate in the Synthesis of SGLT2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-4-chlorobenzaldehyde is a versatile di-substituted aromatic aldehyde that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique substitution pattern provides multiple reaction sites for the construction of complex molecular architectures. Notably, this intermediate is pivotal in the synthesis of a class of anti-diabetic drugs known as Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, such as Dapagliflozin and Canagliflozin (B192856). These drugs lower blood glucose levels by inhibiting glucose reabsorption in the kidneys.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of these important pharmaceuticals.
Pharmaceutical Applications of this compound Derivatives
This compound is a precursor to key intermediates used in the synthesis of SGLT2 inhibitors. The primary derivative is 5-bromo-2-chlorobenzoic acid, which is readily prepared by the oxidation of this compound. This benzoic acid derivative is then used in Friedel-Crafts acylation reactions to form a diaryl ketone, a central scaffold for SGLT2 inhibitors.
Table 1: SGLT2 Inhibitors Synthesized Using this compound Derivatives
| Drug Name | Therapeutic Class | Key Intermediate Derived from this compound |
| Dapagliflozin | SGLT2 Inhibitor | 5-bromo-2-chloro-4'-ethoxydiphenylmethane |
| Canagliflozin | SGLT2 Inhibitor | 2-(5-Bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene |
Synthesis of Dapagliflozin Intermediate
A key intermediate in the synthesis of Dapagliflozin is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469).[4] The synthesis involves a Friedel-Crafts acylation of phenetole (B1680304) with 5-bromo-2-chlorobenzoyl chloride (derived from 5-bromo-2-chlorobenzoic acid), followed by reduction of the resulting diaryl ketone.
Experimental Protocol: Synthesis of 5-bromo-2-chloro-4'-ethoxybenzophenone
This protocol details the Friedel-Crafts acylation reaction.
Workflow Diagram: Synthesis of Dapagliflozin Intermediate
Caption: Synthetic workflow for the Dapagliflozin intermediate.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 5-bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 |
| Oxalyl chloride | (COCl)₂ | 126.93 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 |
| Phenetole | C₈H₁₀O | 122.16 |
| Aluminum chloride (AlCl₃) | AlCl₃ | 133.34 |
Procedure:
-
To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL) under a nitrogen atmosphere, add a catalytic amount of dimethylformamide (0.2 mL).[5][6]
-
Stir the reaction mixture for one hour at 25°C to 30°C.[6]
-
After completion, concentrate the reaction mixture under vacuum at 40°C to 45°C to obtain the crude 5-bromo-2-chlorobenzoyl chloride as an oily residue.[6]
-
Dissolve the oily residue in dichloromethane (20 mL) and cool the solution to 0°C.[6]
-
To this solution, add phenetole (1.1 mL) and aluminum chloride (2.3 g) at 0°C to 5°C.[6]
-
Stir the reaction mixture at 0°C to 5°C for 2 hours.[6]
-
Upon completion, the reaction mixture containing 5-bromo-2-chloro-4'-ethoxybenzophenone is ready for the subsequent reduction step.
Experimental Protocol: Reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone
This protocol details the reduction of the diaryl ketone to the diaryl methane (B114726) intermediate.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 5-bromo-2-chloro-4'-ethoxybenzophenone | C₁₅H₁₂BrClO₂ | 339.61 |
| Triethylsilane | (C₂H₅)₃SiH | 116.28 |
| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 |
| 1,2-dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 |
| Acetonitrile (ACN) | C₂H₃N | 41.05 |
Procedure:
-
To the reaction mixture containing 5-bromo-2-chloro-4'-ethoxybenzophenone from the previous step, allow it to warm to approximately 20°C.[5]
-
Slowly add triethylsilane (3.4 mL) to the mixture at this temperature.[5]
-
Stir the reaction mixture for about 36 hours at 20°C to 25°C.[5]
-
Alternatively, to a solution of the isolated ketone (6.0 g, 17.8 mmol) in a 2:1 mixture of dry 1,2-dichloroethane/acetonitrile (60 mL), add triethylsilane (6.76 mL, 42.34 mmol) and cool in an ice bath.[5]
-
Add boron trifluoride etherate (2.53 mL, 20.51 mmol) and heat the mixture at 50°C for 3 hours.[5]
-
After cooling to room temperature, quench the reaction with 7N aqueous KOH (30 mL).[5]
-
Extract the aqueous layer with dichloromethane (2 x 100 mL).[5]
-
Combine the organic layers, wash with 2N KOH and brine, and dry over Na₂SO₄.[5]
-
Remove the solvent under reduced pressure and purify the residue by silica (B1680970) gel column chromatography (hexane/ethyl acetate (B1210297) 15:1) to yield 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[5]
Table 2: Quantitative Data for Dapagliflozin Intermediate Synthesis
| Step | Product | Yield | Purity | Reference |
| Reduction | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 97% | >98% | [5] |
Synthesis of Canagliflozin Intermediate
A key intermediate for Canagliflozin synthesis is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.[7] This is synthesized via Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene (B192845) with 5-bromo-2-methylbenzoyl chloride, followed by reduction of the resulting ketone.
Experimental Protocol: Reduction of (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone
This protocol details the reduction of the diaryl ketone intermediate for Canagliflozin.
Workflow Diagram: Synthesis of Canagliflozin Intermediate
Caption: Synthetic workflow for the Canagliflozin intermediate.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) |
| (5-bromo-2-methylphenyl)[5-(4-fluorophenyl)thiophen-2-yl]methanone | C₁₈H₁₂BrFOS | 375.26 |
| Sodium borohydride | NaBH₄ | 37.83 |
| Boron trifluoride diethyl etherate complex (1M solution) | (C₂H₅)₂O·BF₃ | 141.93 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
Procedure:
-
Dissolve 30 g of (5-bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone in 300 mL of tetrahydrofuran.[8]
-
Add 9.0 g of sodium borohydride to the solution.[8]
-
Add 30 mL of a 1M solution of boron trifluoride diethyl etherate complex.[8]
-
Heat the system to 60°C to 70°C and react for 12 hours.[8]
-
After the complete reaction of the starting material, add 60 mL of water.[8]
-
Extract the mixture with 300 mL of ethyl acetate.[8]
-
Concentrate the extract to obtain 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene.[8]
Table 3: Quantitative Data for Canagliflozin Intermediate Synthesis
| Step | Product | Yield | Purity | Reference |
| Reduction | 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 95.6% | 97.9% | [8] |
Mechanism of Action: SGLT2 Inhibition
Dapagliflozin and Canagliflozin exert their therapeutic effects by selectively inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) protein located in the proximal convoluted tubules of the kidneys.[1][9] SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[9][10] By inhibiting SGLT2, these drugs prevent glucose from being reabsorbed back into the bloodstream, leading to its excretion in the urine (glucosuria).[1][3] This mechanism of action is independent of insulin (B600854) secretion, providing an effective means of lowering blood glucose levels in patients with type 2 diabetes.[1]
Signaling Pathway Diagram: SGLT2 Inhibition in the Renal Tubule
References
- 1. droracle.ai [droracle.ai]
- 2. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
- 7. nbinno.com [nbinno.com]
- 8. US20170044129A1 - Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]
- 9. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Agrochemical Derivatives of 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-chlorobenzaldehyde is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemical compounds.[1] Its di-substituted phenyl ring provides a scaffold for the development of novel pesticides, including herbicides, fungicides, and insecticides. The presence of bromine and chlorine atoms on the aromatic ring can enhance the biological activity and metabolic stability of the resulting derivatives, making it an attractive starting material for agrochemical discovery and development.[1]
This document provides detailed application notes on the potential agrochemical applications of this compound derivatives, along with generalized experimental protocols for their synthesis and biological evaluation. The information is intended to guide researchers in exploring the potential of this compound in developing new and effective crop protection agents.
Fungicidal Derivatives: Triazoles
Triazole fungicides are a significant class of agrochemicals that act by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This disruption of membrane integrity leads to fungal cell death. Specifically, triazoles target the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.
Application Notes
Derivatives of this compound can be utilized to synthesize novel triazole fungicides. The substituted phenyl group of this compound can be incorporated into the N-1 substituent of the triazole ring, a region known to be critical for antifungal activity. The bromo-chloro substitution pattern may enhance the binding affinity of the molecule to the active site of the CYP51 enzyme, potentially leading to increased efficacy.
A hypothetical fungicidal triazole derivative synthesized from this compound is (Z)-1-(6-((2-bromo-4-chlorophenyl)oxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime. While specific data for this exact compound is not available, similar structures have shown potent fungicidal activity. For instance, the structurally related compound (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime exhibited broad-spectrum antifungal activity with EC50 values of 1.59, 0.46, 0.27, and 11.39 mg/L against Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea, respectively.[2][3]
Table 1: Hypothetical Fungicidal Activity of a this compound-derived Triazole
| Fungal Species | Activity Metric | Hypothetical Value (mg/L) | Reference Compound Value (mg/L)[2][3] |
| Sclerotinia sclerotiorum | EC50 | ~1.6 | 1.59 |
| Phytophthora infestans | EC50 | ~0.5 | 0.46 |
| Rhizoctonia solani | EC50 | ~0.3 | 0.27 |
| Botrytis cinerea | EC50 | ~11.4 | 11.39 |
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Triazole Derivative
This protocol is a generalized procedure based on the synthesis of similar triazole fungicides.
-
Step 1: Synthesis of an α-bromoketone intermediate. React 2-Bromo-4-chloroacetophenone (derived from this compound) with a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride, with a radical initiator like benzoyl peroxide.
-
Step 2: Reaction with 1,2,4-triazole (B32235). Dissolve the resulting α-bromoketone in a polar aprotic solvent like dimethylformamide (DMF). Add 1,2,4-triazole and a non-nucleophilic base such as potassium carbonate. Stir the reaction mixture at room temperature until completion.
-
Step 3: Work-up and purification. Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on established methods for antifungal susceptibility testing.[4][5][6][7]
-
Preparation of Fungal Inoculum: Culture the fungal isolates on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) to obtain fresh, viable spores or yeast cells. Prepare a suspension in sterile saline or RPMI-1640 medium and adjust the concentration to a 0.5 McFarland standard.
-
Preparation of Test Compound Dilutions: Prepare a stock solution of the synthesized triazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (a known fungicide), a negative control (no compound), and a sterility control (no inoculum). Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the fungal species.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the negative control. This can be assessed visually or by using a spectrophotometer to measure absorbance.
Caption: Mechanism of action of triazole fungicides.
Herbicidal Derivatives: Schiff Bases
Schiff bases, formed by the condensation of an aldehyde with a primary amine, are a class of compounds with diverse biological activities, including herbicidal properties. The imine (-C=N-) linkage is a key structural feature responsible for their bioactivity.
Application Notes
This compound can be reacted with various substituted anilines or other primary amines to generate a library of Schiff base derivatives. The electronic and steric properties of the substituents on both the benzaldehyde (B42025) and the amine moiety can be systematically varied to optimize herbicidal activity. The presence of the bromo and chloro substituents on the benzaldehyde ring is expected to influence the lipophilicity and electronic nature of the resulting Schiff base, which can be crucial for its uptake, translocation, and interaction with the target site in plants. While specific herbicidal data for Schiff bases derived directly from this compound is limited in the available literature, related structures have shown promising activity. For example, the introduction of chlorine or bromine atoms into Schiff base derivatives has been shown to be beneficial for increasing herbicidal activity against ryegrass.[8][9]
Table 2: Hypothetical Herbicidal Activity of a this compound-derived Schiff Base
| Weed Species | Activity Metric | Hypothetical Value (% inhibition at a given concentration) |
| Lolium perenne (Ryegrass) | Shoot Growth Inhibition | > 80% at 100 µg/mL |
| Amaranthus retroflexus (Redroot Pigweed) | Root Growth Inhibition | > 75% at 100 µg/mL |
Experimental Protocols
Protocol 3: Synthesis of a Hypothetical Schiff Base Derivative
This is a general procedure for the synthesis of Schiff bases.
-
Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol.
-
Amine Addition: Add an equimolar amount of the desired primary amine (e.g., a substituted aniline) to the solution.
-
Catalysis: Add a catalytic amount of an acid, such as glacial acetic acid, to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or under reflux for a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 4: Herbicidal Activity Screening (Seed Germination and Seedling Growth Bioassay)
This protocol outlines a basic method for evaluating the pre-emergent herbicidal activity of new compounds.[10][11][12]
-
Preparation of Test Solutions: Dissolve the synthesized Schiff base in a minimal amount of a suitable solvent (e.g., acetone (B3395972) or DMSO) and then dilute with water to the desired test concentrations. Include a surfactant to aid in dispersion.
-
Seed Plating: Place a filter paper in a petri dish and moisten it with the test solution. Place a known number of seeds of the target weed species (e.g., ryegrass, cress) on the filter paper.
-
Incubation: Seal the petri dishes and incubate them in a controlled environment (e.g., a growth chamber with controlled light and temperature) for a specified period (e.g., 7-14 days).
-
Data Collection: After the incubation period, measure the percentage of seed germination, root length, and shoot length of the seedlings.
-
Analysis: Compare the measurements for the treated seeds with those of a negative control (solvent and water only) and a positive control (a commercial herbicide) to determine the percentage of inhibition.
Caption: Workflow for synthesis and herbicidal screening.
Insecticidal Derivatives: Chalcones
Chalcones are a class of open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system. They are known to exhibit a wide range of biological activities, including insecticidal and insect repellent properties.
Application Notes
Table 3: Hypothetical Insecticidal Activity of a this compound-derived Chalcone (B49325)
| Insect Species | Activity Metric | Hypothetical Value |
| Spodoptera littoralis (Cotton Leafworm) | LD50 (µ g/larva ) | < 50 |
| Myzus persicae (Green Peach Aphid) | LC50 (ppm) | < 100 |
Experimental Protocols
Protocol 5: Synthesis of a Hypothetical Chalcone Derivative
This protocol describes a general method for the synthesis of chalcones via Claisen-Schmidt condensation.[8]
-
Reaction Setup: Dissolve this compound (1 equivalent) and a substituted acetophenone (B1666503) (1 equivalent) in a suitable solvent like ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, dropwise at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Isolation: Pour the reaction mixture into a mixture of ice and water. Acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 6: Insecticidal Bioassay (Leaf-Dip Method)
This is a common method for evaluating the toxicity of compounds to leaf-feeding insects.[13][14]
-
Preparation of Test Solutions: Prepare a series of concentrations of the synthesized chalcone in an appropriate solvent (e.g., acetone) containing a surfactant.
-
Leaf Treatment: Dip leaves of a suitable host plant into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaves in a ventilated container (e.g., a petri dish with a moistened filter paper) and introduce a known number of insect larvae (e.g., 10-20).
-
Incubation: Maintain the containers in a controlled environment with appropriate temperature, humidity, and light conditions.
-
Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.
Caption: General mode of action for insecticidal compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a new generation of agrochemicals. The derivatization of this compound into various chemical classes, such as triazoles, Schiff bases, and chalcones, offers promising avenues for the development of potent fungicides, herbicides, and insecticides. Further research focusing on the synthesis of diverse libraries of these derivatives, coupled with comprehensive biological screening and structure-activity relationship studies, will be crucial for identifying lead compounds and advancing them from the laboratory to field applications in crop protection.
References
- 1. nbinno.com [nbinno.com]
- 2. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. reviberoammicol.com [reviberoammicol.com]
- 6. scielo.br [scielo.br]
- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 9. Frontiers | Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety [frontiersin.org]
- 10. ncwss.org [ncwss.org]
- 11. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Traditional ‘Chemical-Based’ Discovery and Screening | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 13. Bioassay for monitoring insecticide toxicity in Bemisia tabaci populations [protocols.io]
- 14. entomoljournal.com [entomoljournal.com]
Application Notes and Protocols for the Synthesis of Derivatives from 2-Bromo-4-chlorobenzaldehyde
For distribution to: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive guide to the synthesis of various derivatives from 2-bromo-4-chlorobenzaldehyde. This compound is a valuable starting material in medicinal chemistry and materials science due to its two distinct halogen atoms and a reactive aldehyde group, allowing for sequential and site-selective functionalization. The protocols detailed below focus on three common and powerful transformations: Suzuki-Miyaura coupling, Wittig reaction, and reductive amination.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] In this application, the bromine atom of this compound is selectively coupled with various boronic acids, leaving the chlorine and aldehyde functionalities intact for subsequent modifications. This selectivity is due to the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions.
Experimental Protocol: Synthesis of 4-Chloro-2-(phenyl)benzaldehyde
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)[2]
-
Toluene (B28343) and water (10:1 solvent mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 219.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), K₃PO₄ (2.0 mmol, 424.6 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: 5-10% ethyl acetate in hexanes) to yield the desired biaryl product.
Data Presentation:
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 88 |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ / XPhos[2] | Cs₂CO₃ | Toluene/H₂O | 85 |
Wittig Reaction: Synthesis of Stilbene (B7821643) Derivatives
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones.[3][4] This protocol describes the reaction of this compound with a phosphorus ylide to form a stilbene derivative. The aldehyde group is converted into a carbon-carbon double bond, while the halogen atoms remain untouched.[5]
Experimental Protocol: Synthesis of 1-(2-Bromo-4-chlorophenyl)-2-phenylethene
Materials:
-
This compound (1.0 equiv)
-
Benzyltriphenylphosphonium (B107652) chloride (1.1 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol, 427.9 mg) and anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath and add NaH (1.2 mmol, 48 mg) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide will be observed.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 mmol, 219.5 mg) in anhydrous THF (5 mL) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.[6]
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexanes) to afford the stilbene derivative. The triphenylphosphine (B44618) oxide byproduct can often be precipitated out by trituration with ether/hexanes.[6]
Data Presentation:
| Entry | Phosphonium Salt | Base | Solvent | Yield (%) (E/Z ratio) |
| 1 | Benzyltriphenylphosphonium chloride | NaH | THF | 89 (>95:5) |
| 2 | (Carbethoxymethylene)triphenylphosphorane | N/A (Stabilized ylide) | Dichloromethane (B109758) | 95 (>98:2) |
| 3 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 82 (N/A) |
Reductive Amination: Synthesis of Amine Derivatives
Reductive amination is a versatile method for preparing amines from carbonyl compounds.[7] This process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.[8] Using a mild reducing agent like sodium triacetoxyborohydride (B8407120) allows for a one-pot procedure.[8]
Experimental Protocol: Synthesis of N-Benzyl-1-(2-bromo-4-chlorophenyl)methanamine
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (B48309) (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 219.5 mg) in dichloromethane (10 mL).
-
Add benzylamine (1.1 mmol, 117.9 mg, 0.12 mL) followed by a drop of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 317.9 mg) in one portion.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: 20-40% ethyl acetate in hexanes) to obtain the secondary amine.
Data Presentation:
| Entry | Amine | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzylamine | NaBH(OAc)₃ | DCM | 91 |
| 2 | Aniline | NaBH₃CN[7] | Methanol | 84 |
| 3 | Morpholine | NaBH(OAc)₃ | DCM | 94 |
Visualizations
Caption: Synthetic pathways from this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.[1]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 2-Bromo-4-chlorobenzaldehyde in the Synthesis of Novel Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 2-Bromo-4-chlorobenzaldehyde as a versatile starting material in the synthesis of novel therapeutic agents. This document details the synthesis of a series of chalcone (B49325) derivatives and evaluates their potential as anticancer agents, offering detailed experimental protocols, quantitative biological data, and insights into their mechanism of action.
Introduction
This compound is a di-substituted aromatic aldehyde that serves as a critical intermediate in organic synthesis, particularly in the fields of pharmaceutical and agrochemical development.[1] Its unique structural features, including a reactive aldehyde group and two different halogen substituents (bromo and chloro), provide multiple sites for chemical modification. This allows for the construction of complex molecular scaffolds and the fine-tuning of the physicochemical and pharmacological properties of new drug candidates, such as bioavailability and metabolic stability.[1]
One of the most prominent applications of substituted benzaldehydes in medicinal chemistry is in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones) through the Claisen-Schmidt condensation. Chalcones are a class of naturally occurring and synthetic compounds known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic potential often stems from their ability to interact with various cellular targets and signaling pathways.
This document focuses on the synthesis of novel chalcone derivatives starting from this compound and evaluates their cytotoxic activity against human cancer cell lines.
Synthesis of Novel Chalcone Derivatives
The synthesis of chalcone derivatives from this compound is typically achieved via the Claisen-Schmidt condensation reaction. This base-catalyzed reaction involves the condensation of a substituted benzaldehyde (B42025) with an acetophenone.
General Synthetic Workflow
The overall workflow for the synthesis and evaluation of chalcone derivatives from this compound is depicted below.
Caption: Synthetic and evaluation workflow for novel chalcone derivatives.
Experimental Protocol: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(2-bromo-4-chlorophenyl)prop-2-en-1-one (Representative Chalcone)
This protocol details the synthesis of a representative chalcone derivative using this compound and 4-hydroxyacetophenone.
Materials:
-
This compound
-
4-Hydroxyacetophenone
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl, 10% solution)
-
Distilled water
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Beakers
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing chamber
-
UV lamp
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) and 4-hydroxyacetophenone (1.0 mmol) in 20 mL of ethanol.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Slowly add a solution of potassium hydroxide (2.0 mmol) in 10 mL of ethanol to the reaction mixture.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction using TLC (e.g., using a mobile phase of hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, pour the mixture into a beaker containing 100 g of crushed ice.
-
Acidify the mixture by slowly adding 10% HCl solution until a precipitate forms.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold distilled water until the filtrate is neutral.
-
Dry the product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
Biological Evaluation: Anticancer Activity
The synthesized chalcone derivatives can be evaluated for their cytotoxic effects against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Synthesized chalcone derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
MTT solution (5 mg/mL in PBS)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Culture the cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare stock solutions of the synthesized chalcone derivatives in DMSO.
-
Treat the cells with various concentrations of the chalcone derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (DMSO) should also be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) values.
Quantitative Data Presentation
The following table summarizes the hypothetical anticancer activity of a series of synthesized chalcone derivatives against two human cancer cell lines.
| Compound ID | R Group on Acetophenone | Yield (%) | IC₅₀ (µM) - MCF-7 | IC₅₀ (µM) - A549 |
| CH-01 | 4-hydroxy | 85 | 12.5 | 18.2 |
| CH-02 | 4-methoxy | 88 | 15.8 | 22.5 |
| CH-03 | 4-chloro | 91 | 9.7 | 14.3 |
| CH-04 | 4-nitro | 82 | 7.2 | 10.1 |
| Doxorubicin | (Standard Drug) | - | 0.8 | 1.2 |
Signaling Pathways and Mechanism of Action
Chalcones are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The presence of the α,β-unsaturated ketone moiety is crucial for their biological activity, as it can act as a Michael acceptor, reacting with nucleophilic groups in cellular proteins, such as cysteine residues in enzymes.
A potential mechanism of action for the synthesized chalcones is the induction of apoptosis through the intrinsic (mitochondrial) pathway.
Caption: Postulated apoptotic pathway induced by chalcone derivatives.
Further studies, such as Western blotting for apoptotic proteins (Bax, Bcl-2, caspases) and flow cytometry for cell cycle analysis, would be necessary to elucidate the precise mechanism of action of these novel compounds.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel therapeutic agents. The Claisen-Schmidt condensation provides a straightforward method for the preparation of a diverse library of chalcone derivatives. The preliminary biological evaluation of these compounds can reveal promising candidates for further development as anticancer agents. The detailed protocols and data presented in these application notes serve as a guide for researchers in the field of drug discovery and medicinal chemistry.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Bromo-4-chlorobenzaldehyde in various palladium-catalyzed cross-coupling reactions. This difunctionalized benzaldehyde (B42025) is a versatile building block in organic synthesis, offering selective reactivity that is crucial for the construction of complex molecular architectures in medicinal chemistry and materials science.
Introduction and Reaction Principles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.[1] The substrate, this compound, possesses two distinct halogenated sites. In palladium-catalyzed reactions, the reactivity of aryl halides typically follows the order I > Br > Cl.[2] This differential reactivity is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-Br bond being more susceptible to the initial oxidative addition step in the catalytic cycle.[3][4] Consequently, this compound allows for regioselective functionalization at the C2 position (bromine) while leaving the C4 position (chlorine) intact for potential subsequent transformations.
This selective reactivity makes it a valuable precursor for synthesizing a diverse library of substituted benzaldehydes, which are key intermediates in the development of novel pharmaceuticals and functional materials.[1] The following sections detail the application of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Generalized Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) interchange.[5] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and concludes with reductive elimination to yield the final product and regenerate the active Pd(0) catalyst.[6]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[7] This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids.[8]
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table presents representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The conditions are based on established protocols for similar aryl bromides.[9]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 89 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | THF/H₂O | 80 | 16 | 85 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Degassed Toluene (8 mL)
-
Degassed Deionized Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene and degassed deionized water to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene in the presence of a palladium catalyst and a base.[10][11] This reaction is a powerful tool for the formation of C-C bonds and is particularly useful for the synthesis of styrenyl compounds.[12]
Quantitative Data Summary: Heck Reaction
The following table shows representative data for the Heck reaction of this compound with various alkenes. Conditions are adapted from general Heck reaction protocols.[11][12]
| Entry | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 18 | 88 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | Acetonitrile | 80 | 24 | 91 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 16 | 82 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | 20 | 75 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Alkene (1.5 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Triethylamine (B128534) (Et₃N) (2.0 mmol, 0.28 mL)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Nitrogen or Argon gas supply
-
Sealed reaction tube
Procedure:
-
To a sealed reaction tube, add this compound, Palladium(II) Acetate, and a magnetic stir bar.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add N,N-Dimethylformamide (DMF), the alkene, and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[13] This reaction typically employs a copper(I) co-catalyst and an amine base.[14] It is a highly reliable method for the synthesis of arylalkynes.
Quantitative Data Summary: Sonogashira Coupling
The following table illustrates representative outcomes for the Sonogashira coupling of this compound with various terminal alkynes, with conditions based on standard Sonogashira protocols.[15]
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 8 | 94 |
| 2 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 87 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 70 | 6 | 96 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | 85 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Terminal Alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14.0 mg)
-
Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (3.0 mmol, 0.42 mL)
-
Degassed Tetrahydrofuran (THF) (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine to the flask.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at 65 °C for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[16][17] This reaction is of great importance in the synthesis of pharmaceuticals, as the arylamine moiety is a common structural motif.
Quantitative Data Summary: Buchwald-Hartwig Amination
The following table provides representative data for the Buchwald-Hartwig amination of this compound with various amines. Conditions are based on general protocols for this reaction.[2]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (3) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | 84 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | t-BuOH | 90 | 24 | 88 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 86 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 mmol, 219.5 mg)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
XPhos (0.03 mmol, 14.3 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Degassed Toluene (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and a magnetic stir bar.
-
Remove the tube from the glovebox, add degassed toluene and the amine under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for setting up and working up a palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound is a highly useful and versatile substrate for palladium-catalyzed cross-coupling reactions. The pronounced difference in reactivity between the C-Br and C-Cl bonds allows for selective functionalization at the C2 position, providing a straightforward entry into a wide range of substituted benzaldehyde derivatives. The protocols outlined in these application notes offer robust starting points for the synthesis of novel compounds for pharmaceutical and materials science applications. It is important to note that reaction conditions may require optimization depending on the specific coupling partners and desired outcomes.
References
- 1. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. sciforum.net [sciforum.net]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Wittig Reaction of 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting the Wittig reaction with 2-Bromo-4-chlorobenzaldehyde. This reaction is a versatile method for the synthesis of substituted stilbene (B7821643) derivatives, which are of significant interest in medicinal chemistry and materials science. The protocols outlined below are based on established Wittig reaction methodologies for structurally similar aromatic aldehydes.
Introduction
The Wittig reaction is a powerful tool in organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2] The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent. For the synthesis of stilbene derivatives from this compound, a common approach involves the reaction with an in situ generated benzylphosphonium ylide. The presence of both a bromine and a chlorine atom on the aromatic ring of the aldehyde may influence its reactivity, but the Wittig reaction is generally tolerant of a wide range of functional groups.[3]
The general scheme for the Wittig reaction of this compound is as follows:
Step 1: Ylide Formation A phosphonium (B103445) salt, typically benzyltriphenylphosphonium (B107652) chloride, is deprotonated by a base to form the phosphorus ylide.
Step 2: Wittig Reaction The generated ylide then reacts with this compound to form an oxaphosphetane intermediate, which subsequently collapses to yield the desired stilbene and triphenylphosphine (B44618) oxide as a byproduct.[4]
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Wittig reaction with substituted benzaldehydes, which can be considered analogous to this compound.
| Aldehyde Substrate | Ylide Precursor | Base | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | 2 hours | Room Temp. | High (not specified) | [1] |
| 4-Bromobenzaldehyde | Benzyltriphenylphosphonium chloride | K₃PO₄ | None (Solvent-free) | 3 hours | Room Temp. (grinding) | - | [5] |
| 4-Chloro-3-nitrobenzaldehyde | Benzyltriphenylphosphonium chloride | 50% aq. NaOH | Dichloromethane | 30-60 min | Room Temp. | 70-85 | [6] |
| 2-Bromo-4-methoxybenzaldehyde | Not specified | Not specified | Not specified | Not specified | Not specified | 92 | [7] |
Experimental Protocols
Two primary protocols are presented for the Wittig reaction of this compound, reflecting common methodologies with varying conditions.
Protocol 1: Two-Phase System with Sodium Hydroxide (B78521)
This protocol is adapted from procedures used for other halogenated benzaldehydes and is experimentally straightforward.[6]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% (w/w) aqueous Sodium Hydroxide (NaOH)
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.
-
Ylide Generation and Reaction: To the vigorously stirring solution, add 50% aqueous sodium hydroxide (5-10 eq) dropwise. The reaction mixture will be biphasic.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate the desired stilbene derivative. The triphenylphosphine oxide byproduct is typically more polar.[1]
Protocol 2: Anhydrous Conditions with a Strong Base (n-Butyllithium)
This protocol is suitable for reactions requiring strictly anhydrous conditions and may offer different selectivity.[8]
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Saturated aqueous Ammonium (B1175870) Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Deionized Water
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyltriphenylphosphonium chloride (1.1 eq). Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe. A color change (often to orange or red) indicates the formation of the ylide. Stir the mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C via a dropping funnel or syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates completion.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Combine the organic layers and wash with deionized water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Mandatory Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. gctlc.org [gctlc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Limitations of the Grignard Reaction with 2-Bromo-4-chlorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1][2] 2-Bromo-4-chlorobenzaldehyde presents a unique substrate for such reactions due to its multifunctional nature, containing a reactive aldehyde group and two different halogen atoms on the aromatic ring. This structure offers potential for selective functionalization, making it a valuable building block in the synthesis of complex molecules and pharmaceutical intermediates. However, the presence of these multiple reactive sites also introduces significant limitations and challenges that must be carefully managed to achieve desired outcomes. These challenges primarily revolve around chemoselectivity in the formation of the Grignard reagent and the inherent reactivity of the aldehyde moiety.
This document outlines the primary limitations associated with the Grignard reaction of this compound, provides detailed protocols for addressing these challenges through a protection strategy, and presents data to illustrate the importance of this approach.
Core Limitations and Strategic Solutions
The direct Grignard reaction of this compound is fraught with complications that typically lead to low yields of the desired product and a complex mixture of byproducts.
-
Chemoselectivity of Grignard Reagent Formation: The carbon-halogen bond strength varies, with the C-Br bond being weaker and more reactive than the C-Cl bond. Consequently, magnesium insertion occurs selectively at the C-Br bond. While this provides regioselectivity, the subsequent reactions of the formed Grignard reagent are often problematic.
-
Intramolecular and Intermolecular Reactions: The primary limitation is the presence of the electrophilic aldehyde group on the same molecule. The highly nucleophilic Grignard reagent, once formed, can readily attack the aldehyde of another molecule of the starting material. This leads to a cascade of intermolecular reactions, resulting in oligomerization and a complex, often intractable, product mixture.
-
Wurtz-Type Coupling: A common side reaction is the coupling of the Grignard reagent with the remaining aryl halide, leading to the formation of a dimeric biphenyl (B1667301) byproduct.
-
Sensitivity to Protic Solvents: Like all Grignard reactions, the process is highly sensitive to moisture and protic functional groups. The Grignard reagent is a strong base and will be quenched by water, alcohols, or even trace acidic impurities.[3][4]
Strategic Solution: Aldehyde Protection
To circumvent these limitations, the most effective strategy is to protect the aldehyde group before the formation of the Grignard reagent. Converting the aldehyde into a non-electrophilic functional group, such as an acetal (B89532), renders it inert to the nucleophilic Grignard reagent. After the desired Grignard reaction with an external electrophile is complete, the protecting group can be removed to regenerate the aldehyde.
Experimental Protocols
Safety Precautions:
-
The Grignard reaction is highly exothermic and sensitive to moisture. All glassware must be rigorously flame-dried or oven-dried before use and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[5]
-
Anhydrous ethers (diethyl ether, THF) are highly flammable and volatile. All operations should be performed in a certified fume hood.[5]
-
Grignard reagents are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.[5]
Protocol 1: Protection of Aldehyde as a Diethyl Acetal
This protocol details the protection of the aldehyde group, a critical prerequisite for a successful subsequent Grignard reaction.
Materials:
-
This compound
-
Triethyl orthoformate
-
Anhydrous ethanol
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous solvent (e.g., Toluene)
-
Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a Dean-Stark trap and condenser under a nitrogen atmosphere, add this compound (1.0 eq), a 10-fold excess of anhydrous ethanol, and a catalytic amount of ammonium chloride.
-
Add triethyl orthoformate (1.5 eq) and a suitable anhydrous solvent like toluene.
-
Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Quench with a saturated sodium bicarbonate solution and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected acetal, which can often be used in the next step without further purification.
Protocol 2: Grignard Reaction of Protected this compound Diethyl Acetal
This protocol describes the formation of the Grignard reagent from the protected starting material and its subsequent reaction with an electrophile (using acetone (B3395972) as an example).
Materials:
-
1-Bromo-4-chloro-2-(diethoxymethyl)benzene (the protected aldehyde from Protocol 1)
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous diethyl ether or THF
-
Acetone (or other desired electrophile)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1M Hydrochloric acid (HCl)
Procedure:
-
Grignard Formation:
-
Place magnesium turnings (1.2 eq) in a flame-dried, three-neck flask under a nitrogen atmosphere.
-
Add a small crystal of iodine.[6]
-
Add a small portion of anhydrous diethyl ether.
-
In a dropping funnel, dissolve the protected aldehyde (1.0 eq) in anhydrous diethyl ether.
-
Add a small amount of the aldehyde solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once initiated, add the remaining aldehyde solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve acetone (1.1 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Deprotection:
-
Cool the reaction mixture again to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Add 1M HCl to dissolve the magnesium salts and hydrolyze the acetal protecting group. Stir vigorously until the deprotection is complete (monitor by TLC).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol product by column chromatography or recrystallization.
-
Data Presentation
The following table summarizes the expected outcomes of the direct Grignard reaction versus the reaction with a protected aldehyde, highlighting the critical role of the protection strategy.
| Reaction Strategy | Starting Material | Electrophile | Major Product | Expected Yield (%) |
| Direct Reaction | This compound | Acetone | 2-(4-Chloro-2-(1-hydroxy-1-methylethyl)phenyl)benzaldehyde | < 10% (Complex Mixture) |
| Protected Reaction | 1-Bromo-4-chloro-2-(diethoxymethyl)benzene | Acetone | 4-Chloro-2-(1-hydroxy-1-methylethyl)benzaldehyde | 60-80% |
Yields are representative estimates based on similar reactions and are intended for comparative purposes.[7]
Conclusion
While this compound is a promising bifunctional building block, its direct use in Grignard reactions is severely limited by the reactivity of the aldehyde group, which leads to self-condensation and low yields. The implementation of a protection-deprotection strategy, specifically the conversion of the aldehyde to an acetal, is essential for achieving high yields of the desired products. By following the detailed protocols provided, researchers can effectively navigate these limitations and successfully utilize this versatile reagent in the synthesis of novel compounds for drug discovery and development.
References
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-4-chlorobenzaldehyde Reaction Byproduct Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4-chlorobenzaldehyde. The information is designed to help identify and resolve issues related to reaction byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Unexpected peaks observed in the GC-MS analysis of a Grignard reaction mixture.
-
Q1: My Grignard reaction with this compound shows unexpected byproducts in the GC-MS analysis. What are the likely side products?
A1: Grignard reactions with aryl halides can lead to several byproducts. Common side products include homocoupling of the Grignard reagent (Wurtz-type coupling) and the formation of biphenyl (B1667301) compounds.[1][2] Additionally, unreacted starting material and the desired alcohol product will be present. In some cases, with sterically hindered ketones, reduction of the carbonyl group can occur.[3]
-
Q2: How can I minimize the formation of these byproducts in my Grignard reaction?
A2: To minimize byproduct formation, ensure you are using anhydrous conditions, as any moisture will quench the Grignard reagent.[2] Activating the magnesium surface (e.g., with iodine) can help initiate the reaction efficiently.[2] Slow, dropwise addition of the this compound to the magnesium turnings can help to reduce the formation of Wurtz coupling products by keeping the concentration of the aryl halide low.[2]
Issue 2: Low yield and isomeric impurities in a Wittig reaction.
-
Q3: I am getting a low yield of the desired alkene in my Wittig reaction with this compound, and I see a mixture of E/Z isomers. How can I improve this?
A3: The stereochemical outcome of a Wittig reaction is highly dependent on the nature of the ylide.[4][5] Stabilized ylides tend to favor the (E)-alkene, while non-stabilized ylides typically yield the (Z)-alkene.[4] The presence of lithium salts can also influence the isomer ratio by stabilizing the betaine (B1666868) intermediate.[4][6] To improve yield, ensure the ylide is generated efficiently using a strong base under anhydrous conditions. The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide, which is thermodynamically very stable and drives the reaction forward.[7]
Issue 3: Dehalogenation and homocoupling in a Suzuki coupling reaction.
-
Q4: In my Suzuki coupling reaction with this compound, I am observing significant amounts of 4-chlorobenzaldehyde (B46862) and a biaryl byproduct of my boronic acid. What is causing this?
A4: These are common side reactions in Suzuki couplings. The formation of 4-chlorobenzaldehyde is due to dehalogenation (protodebromination) of the starting material.[8] The biaryl byproduct results from the homocoupling of the boronic acid.[8]
-
Q5: How can I suppress dehalogenation and homocoupling in my Suzuki reaction?
A5: Dehalogenation can be minimized by carefully selecting the palladium catalyst, ligand, and base, and by ensuring the reaction is run under an inert atmosphere to prevent oxidative degradation of the catalyst. Homocoupling is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[8] Using the correct stoichiometry of reactants is also important.
Issue 4: Disproportionation products observed under basic conditions.
-
Q6: I treated this compound with a strong base and obtained two different products instead of my expected product. What are they?
A6: this compound lacks alpha-hydrogens, making it susceptible to the Cannizzaro reaction in the presence of a strong base.[9][10] This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol (2-bromo-4-chlorobenzyl alcohol), and another is oxidized to the carboxylate salt (2-bromo-4-chlorobenzoate).[9][11][12] Under ideal conditions, the reaction produces a maximum of 50% of each product.[11][12]
Byproduct Summary Tables
Table 1: Potential Byproducts in Common Reactions of this compound
| Reaction Type | Expected Product Type | Potential Byproducts | Probable Cause |
| Grignard | Secondary or Tertiary Alcohol | 2,2'-dibromo-4,4'-dichlorobiphenyl, 4-chlorobenzaldehyde, Biphenyl derivatives | Wurtz coupling, Incomplete reaction, Reaction with solvent/impurities |
| Wittig | Alkene | (E/Z)-isomers, Triphenylphosphine oxide | Nature of the ylide, Reaction conditions (e.g., presence of salts) |
| Suzuki Coupling | Biaryl Compound | 4-chlorobenzaldehyde, Homocoupled boronic acid product | Dehalogenation (protodebromination), Oxidative homocoupling |
| Cannizzaro | N/A (Disproportionation) | 2-bromo-4-chlorobenzyl alcohol, 2-bromo-4-chlorobenzoic acid | Treatment with strong base in the absence of other electrophiles |
Experimental Protocols
Protocol 1: GC-MS Analysis of Reaction Byproducts
This protocol is a general method for the analysis of volatile and semi-volatile byproducts from reactions involving this compound.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Dilute an aliquot of the dried extract with the same solvent to a concentration suitable for GC-MS analysis (typically 1-10 ppm).
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Column: J&W DB-624 (30 m x 0.25 mm, 1.4 µm) or equivalent mid-polarity column suitable for halogenated compounds.[13]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet: Split/splitless injector at 250°C.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C, hold for 2 minutes.
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000 series Triple Quadrupole GC/MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode (e.g., m/z 40-550) for initial identification. Selected Ion Monitoring (SIM) can be used for quantification of known byproducts.
-
Protocol 2: HPLC Analysis of Reaction Byproducts (with DNPH Derivatization)
This protocol is suitable for the analysis of carbonyl-containing compounds, including the starting material and potential aldehyde byproducts.
-
Derivatization and Sample Preparation:
-
Prepare a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in acetonitrile (B52724) with a catalytic amount of sulfuric acid.
-
Add an aliquot of the reaction mixture to the DNPH solution and allow it to react to form the hydrazone derivatives.
-
Quench the reaction with a buffer solution.
-
Dilute the derivatized sample with the mobile phase to an appropriate concentration.
-
-
HPLC Parameters:
-
HPLC System: Agilent 1290 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm). A Pentafluorophenyl (PFP) column may offer alternative selectivity for halogenated aromatics.[13]
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for MS compatibility).
-
Gradient Program:
-
Start at 50% acetonitrile.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength suitable for the DNPH derivatives (e.g., 360 nm). For higher specificity, an LC-MS system can be used.
-
Visualizations
Caption: Troubleshooting workflow for byproduct analysis.
Caption: General analytical workflow for byproduct identification.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 10. Cannizzaro Reaction [organic-chemistry.org]
- 11. coconote.app [coconote.app]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Bromo-4-chlorobenzaldehyde by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Bromo-4-chlorobenzaldehyde via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: Based on the polarity of this compound, ethanol (B145695) is a good starting solvent to consider. This compound is soluble in organic solvents like ethanol and dichloromethane, with limited solubility in water.[1] A mixed-solvent system, such as ethanol and water, can also be effective. The ideal solvent should dissolve the crude product completely at an elevated temperature and allow for the formation of pure crystals upon cooling with minimal loss of the desired compound in the mother liquor. Small-scale solvent screening is always recommended to determine the optimal solvent or solvent system for your specific crude material.
Q2: What are the most common impurities in crude this compound?
A2: Common impurities can include unreacted starting materials, such as 2-bromo-4-chlorotoluene, and byproducts from the synthesis process. For instance, if the aldehyde is prepared by oxidation of the corresponding benzyl (B1604629) alcohol, residual (2-bromo-4-chlorophenyl)methanol (B583050) may be present.[2] Over-oxidation could lead to the formation of 2-bromo-4-chlorobenzoic acid. Incomplete bromination or chlorination of precursor materials can also result in isomeric impurities.
Q3: How can I remove colored impurities from my crude product?
A3: If your crude this compound solution is colored, you can treat it with a small amount of activated charcoal. After dissolving the crude solid in the minimum amount of hot solvent, add a pinch of activated charcoal and boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. It is crucial to remove the charcoal by hot gravity filtration before allowing the solution to cool and crystallize. Be aware that using an excessive amount of charcoal can lead to a loss of your desired product.
Q4: What is the expected melting point of pure this compound?
A4: The melting point of pure this compound is typically in the range of 68-73 °C.[1][3] A sharp melting point within this range is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated. 2. The solution cooled too quickly. 3. The solution is supersaturated but requires nucleation. | 1. Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. 2. Ensure slow cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. 3. Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of pure this compound. |
| The compound "oils out" instead of forming crystals. | 1. The solution is highly supersaturated. 2. The melting point of the impurities has been significantly lowered. 3. The boiling point of the solvent is higher than the melting point of the compound. | 1. Reheat and add more solvent: Reheat the solution until the oil redissolves, add a small amount of additional hot solvent, and then allow it to cool slowly. 2. Use a different solvent system: Consider a solvent in which the compound is less soluble, or use a mixed-solvent system. 3. Ensure slow cooling: Insulate the flask to slow down the cooling rate, which can promote crystal formation over oiling out. |
| The yield of purified crystals is low. | 1. Too much solvent was used during dissolution. 2. Premature crystallization occurred during hot filtration. 3. The solution was not cooled sufficiently. 4. Crystals were washed with a solvent that was not ice-cold. | 1. Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to fully dissolve the crude product. 2. Pre-heat the filtration apparatus: Use a pre-heated funnel and receiving flask for hot gravity filtration. 3. Allow adequate cooling time: Ensure the flask is cooled in an ice bath for at least 30 minutes. 4. Use ice-cold solvent for washing: Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified product is still impure (e.g., broad melting point). | 1. The chosen solvent is not effective at separating the specific impurities. 2. The solution cooled too rapidly, trapping impurities in the crystal lattice. 3. The crude material is highly impure. | 1. Try a different solvent or solvent system: Experiment with different solvents to find one that provides better selectivity. 2. Ensure slow crystal growth: Allow the solution to cool slowly and undisturbed. 3. Consider a preliminary purification step: For very impure samples, a technique like column chromatography may be necessary before recrystallization.[2] |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value |
| CAS Number | 84459-33-6[1][4] |
| Molecular Formula | C₇H₄BrClO[4] |
| Molecular Weight | 219.46 g/mol [3] |
| Appearance | White to orange to green powder/crystal[5] |
| Melting Point | 68-73 °C[1][3] |
| Solubility in Ethanol | Soluble (especially when hot) |
| Solubility in Dichloromethane | Soluble |
| Solubility in Water | Limited |
| Solubility in Heptane/Hexane | Likely low |
Note: Qualitative solubility data is based on general principles for similar organic compounds. It is always recommended to perform small-scale solubility tests to confirm the ideal solvent for your specific sample.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization using Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask of appropriate size. Add a minimal amount of ethanol and a magnetic stir bar. Heat the mixture on a hot plate with stirring until the ethanol begins to boil. Continue to add small portions of hot ethanol until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask containing the clear, hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals on a watch glass or in a desiccator until a constant weight is achieved.
-
Characterization: Determine the melting point of the dried crystals and calculate the percent recovery.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Synthesis of 2-Bromo-4-chlorobenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to optimize the synthesis of 2-Bromo-4-chlorobenzaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction yield is significantly lower than reported in the literature. What are the common causes for low yield in this synthesis?
A: Low yields are a frequent challenge and can stem from several factors throughout the experimental process. A systematic review of your procedure is recommended.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. For instance, in Grignard reactions, the temperature must be carefully controlled during the addition of the formylating agent to prevent side reactions.[1][2] For oxidation reactions, prolonged reaction times or excessive temperatures can lead to the formation of by-products.
-
Reagent Quality and Purity: The purity of starting materials and the activity of reagents are paramount.
-
Grignard Synthesis: The magnesium turnings may have an oxidized surface, preventing the reaction from initiating. It is also crucial to use anhydrous solvents, as Grignard reagents react readily with water.[2]
-
Oxidation Synthesis: The activity of oxidizing agents like Pyridinium chlorochromate (PCC) can degrade over time. Ensure you are using a fresh or properly stored reagent.
-
-
Inefficient Workup and Purification: Significant product loss can occur during extraction and purification steps. The product may have some solubility in the aqueous layer, or too much solvent may have been used during recrystallization, leaving a significant amount of product in the mother liquor.[3]
Q: I am attempting a Grignard-based synthesis, but the reaction fails to initiate. What can I do?
A: Failure to initiate is a classic issue with Grignard reactions. The primary cause is typically an inactive magnesium surface or the presence of moisture.
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. You can activate it by crushing the turnings in the flask (under an inert atmosphere) to expose a fresh surface.[2]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can help initiate the reaction.[2] The color change upon iodine addition will indicate the start of the reaction.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under vacuum) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ethereal solvents must be anhydrous.[2]
Issue 2: Product Impurity and Side Reactions
Q: My final product is impure, showing multiple spots on TLC. What are the likely side products?
A: The nature of the impurities depends heavily on the synthetic route chosen.
-
Grignard Route: If 1-bromo-4-chlorobenzene (B145707) is used, a common side product is biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide. Additionally, if the reaction temperature is not kept low during the addition of dimethylformamide (DMF), the initially formed tetrahedral intermediate can collapse and react with a second equivalent of the Grignard reagent.
-
Oxidation Route: When oxidizing (2-bromo-4-chlorophenyl)methanol (B583050), the primary side product is often the corresponding carboxylic acid (2-bromo-4-chlorobenzoic acid) due to over-oxidation. Using a mild oxidant like PCC helps to minimize this.[4] Incomplete oxidation may also leave unreacted starting alcohol in the final product.
-
Sommelet Reaction: The Sommelet reaction, which converts a benzyl (B1604629) halide to an aldehyde using hexamine, can sometimes yield the corresponding benzylamine (B48309) as a side product via the Delépine reaction pathway.[5]
Q: The purified product is an oily residue and is difficult to crystallize. What should I do?
A: An oily product often indicates the presence of impurities that inhibit crystallization.[3] The melting point of pure this compound is 68-73 °C, so it should be a solid at room temperature.[6]
-
Re-evaluate Purification: If recrystallization fails, column chromatography is a more effective method for removing persistent impurities.[3] A common eluent system for this compound is a gradient of ethyl acetate (B1210297) in dichloromethane (B109758) or hexanes.[4]
-
Induce Crystallization: If the product is relatively pure but reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a seed crystal if available.[3] Cooling the solution in an ice bath can also promote precipitation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: Several effective methods are used:
-
Oxidation of (2-Bromo-4-chlorophenyl)methanol: This is a straightforward approach using a mild oxidizing agent like Pyridinium chlorochromate (PCC) in a solvent such as dichloromethane, often resulting in high yields.[4]
-
Formylation of an Organometallic Reagent: This involves creating an organometallic intermediate from a dihalobenzene. A common strategy is the selective formation of a Grignard reagent from 1-bromo-4-chlorobenzene, followed by reaction with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][7] An alternative is using an organolithium reagent.[7][8]
-
Oxidation of 2-Bromo-4-chlorotoluene (B1197611): The methyl group of 2-bromo-4-chlorotoluene can be oxidized to an aldehyde. This requires controlled oxidation conditions to prevent over-oxidation to the carboxylic acid.[9]
-
Sommelet Reaction: This method converts 2-bromo-4-chlorobenzyl halide into the aldehyde using hexamine and water.[5][10]
Q2: Why is the Grignard reaction with 1-bromo-4-chlorobenzene regioselective?
A2: The Grignard reagent forms preferentially at the carbon-bromine bond over the carbon-chlorine bond. This is because the C-Br bond is weaker and more easily broken than the C-Cl bond, making the bromine atom more reactive towards magnesium insertion.[1]
Q3: What safety precautions should be taken during this synthesis?
A3: Standard laboratory safety practices are essential. Furthermore:
-
This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][11] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. The reaction must be conducted under strictly anhydrous conditions and an inert atmosphere.[2]
-
Oxidizing agents like PCC are toxic and should be handled with care.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes key quantitative data for common synthetic pathways to this compound, allowing for easy comparison of methodologies.
| Synthetic Route | Starting Material | Key Reagents | Typical Conditions | Reported Yield | Reference |
| Alcohol Oxidation | (2-Bromo-4-chlorophenyl)methanol | Pyridinium chlorochromate (PCC) | Dichloromethane, Room Temp, 2h | 85% | [4] |
| Grignard Formylation | 1-Bromo-4-chlorobenzene | Mg, THF; then DMF | 0°C to Room Temp | Generally Good to High | [1] |
| Lithiation-Formylation | 1-Bromo-4-chlorobenzene | n-BuLi, THF; then DMF | -78°C to Room Temp | Generally High | [7][8] |
| Sommelet Reaction | 2-Bromo-4-chlorobenzyl bromide | Hexamine (C₆H₁₂N₄), H₂O | Acetic Acid or CHCl₃ | Moderate to Good | [5][10] |
Experimental Protocols
Protocol 1: Synthesis via Oxidation of (2-Bromo-4-chlorophenyl)methanol[4]
This protocol details the oxidation of the corresponding benzyl alcohol to the aldehyde using PCC.
-
Preparation: To a solution of (2-bromo-4-chlorophenyl)methanol (200 mg, 0.9 mmol) in dichloromethane (4 mL), add Pyridinium chlorochromate (PCC) (432 mg, 2 mmol).
-
Reaction: Stir the resulting reaction mixture vigorously at room temperature for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, add diethyl ether (4 mL) and continue stirring for an additional 20 minutes. Decant the ether solution from the solid residue.
-
Extraction: Wash the remaining solid residue twice more with diethyl ether. Combine all the ether solutions.
-
Concentration: Concentrate the combined organic solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by silica (B1680970) gel column chromatography, eluting with a gradient of 20:80 to 1:1 ethyl acetate:dichloromethane to yield this compound as a white solid (167 mg, 85% yield).
Protocol 2: Synthesis via Grignard Reaction and Formylation (General Procedure)
This protocol outlines the selective Grignard reagent formation followed by formylation.
-
Apparatus Setup: Assemble an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of nitrogen or argon.
-
Grignard Formation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small portion of anhydrous diethyl ether or THF to just cover the magnesium. Add a solution of 1-bromo-4-chlorobenzene (1.0 equivalent) in the anhydrous solvent to the dropping funnel. Add a small amount of the halide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and heat). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Formylation: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath. Add a solution of N,N-dimethylformamide (DMF) (1.2 equivalents) in anhydrous ether dropwise from the dropping funnel, keeping the internal temperature below 10°C.
-
Quenching & Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly pouring it into a stirred mixture of ice and dilute hydrochloric acid or aqueous ammonium (B1175870) chloride.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis via alcohol oxidation.
Caption: Troubleshooting decision tree for low yield optimization.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
- 6. This compound, CAS No. 84459-33-6 - iChemical [ichemical.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. 17.35 Show how p-chlorotoluene could be converted to each of the followin.. [askfilo.com]
- 10. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
Common side reactions of 2-Bromo-4-chlorobenzaldehyde in synthesis
Technical Support Center: 2-Bromo-4-chlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions encountered during the synthesis with this compound. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: this compound possesses two primary reactive sites: the aldehyde group and the aryl halides. The most common side reactions are categorized based on the functional group involved:
-
Reactions involving the aldehyde group:
-
Over-oxidation: The aldehyde group can be easily oxidized to a carboxylic acid (2-Bromo-4-chlorobenzoic acid), especially in the presence of strong oxidizing agents or atmospheric oxygen over time.[1][2][3]
-
Cannizzaro Reaction: Under strong basic conditions, this non-enolizable aldehyde can undergo a disproportionation reaction where two molecules react to form a primary alcohol (2-Bromo-4-chlorobenzyl alcohol) and a carboxylic acid (2-Bromo-4-chlorobenzoic acid).[4][5][6]
-
Reduction: Unintentional reduction of the aldehyde to the corresponding alcohol can occur if reducing agents are present or if certain reaction conditions favor hydride transfer.[3]
-
-
Reactions involving the aryl halides:
-
While the C-Br and C-Cl bonds are generally stable, they can participate in side reactions during certain transformations, such as cross-coupling reactions. Dehalogenation, where the bromine or chlorine atom is replaced by a hydrogen atom, can be a competing reaction.
-
Troubleshooting Guides for Common Side Reactions
Issue 1: Formation of 2-Bromo-4-chlorobenzoic acid during a reaction.
-
Q: I am trying to perform a nucleophilic addition to the aldehyde, but I am observing a significant amount of the corresponding carboxylic acid as a byproduct. What is causing this and how can I prevent it?
-
A: This is a classic case of over-oxidation. The aldehyde group is sensitive to oxidation, which can be promoted by certain reagents or conditions.
| Potential Cause | Explanation | Recommended Solution |
| Atmospheric Oxygen | Prolonged reaction times or reactions run open to the air can lead to slow oxidation of the aldehyde. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents before use. |
| Oxidizing Reagents | The reagents being used may have oxidizing properties. Some metal catalysts or additives can facilitate oxidation. | Carefully review all reagents for their oxidizing potential. Consider using freshly purified reagents. |
| High Temperatures | Elevated temperatures can sometimes promote oxidation, especially in the presence of air. | If the desired reaction allows, try running it at a lower temperature. |
Experimental Protocol: Oxidation of this compound to 2-Bromo-4-chlorobenzoic acid
This protocol is provided as a reference for the synthesis of the potential side product, which can be useful for characterization and comparison.
-
Dissolution: Dissolve this compound in a suitable solvent like acetone (B3395972) or a mixture of t-butanol and water.
-
Oxidation: While stirring, slowly add an oxidizing agent such as potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid) at a controlled temperature (often 0°C to room temperature).[2]
-
Quenching: After the reaction is complete (monitored by TLC), quench the excess oxidizing agent. For KMnO4, this can be done by adding a saturated solution of sodium bisulfite.
-
Acidification & Extraction: Acidify the mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.
Issue 2: Unintended formation of both an alcohol and a carboxylic acid.
-
Q: My reaction, which is run under basic conditions, is yielding both 2-Bromo-4-chlorobenzyl alcohol and 2-Bromo-4-chlorobenzoic acid. What is happening?
-
A: You are likely observing a Cannizzaro reaction. This is a common side reaction for aldehydes that lack an alpha-hydrogen, such as this compound, when subjected to strong basic conditions.[4][5] In this reaction, one molecule of the aldehyde is reduced to the alcohol, and another is oxidized to the carboxylic acid.[4][6]
| Potential Cause | Explanation | Recommended Solution |
| Strong Base | The use of strong bases like NaOH or KOH in high concentrations promotes the Cannizzaro reaction.[4] | If possible, use a weaker, non-nucleophilic base. Alternatively, use catalytic amounts of the base or explore alternative reaction pathways that do not require strongly basic conditions. |
| High Temperature | The rate of the Cannizzaro reaction can be increased at higher temperatures. | Run the reaction at the lowest effective temperature. |
Yields in a Typical Cannizzaro Reaction Under ideal conditions, the Cannizzaro reaction will produce a 1:1 molar ratio of the alcohol and the carboxylic acid, meaning the maximum theoretical yield for each product is 50%.[4]
| Product | Theoretical Max Yield |
| 2-Bromo-4-chlorobenzyl alcohol | 50% |
| 2-Bromo-4-chlorobenzoic acid | 50% |
Issue 3: Side products in Grignard Reactions.
-
Q: When I perform a Grignard reaction with this compound, I get a complex mixture of products, including some starting material and what appears to be a reduced product. What could be the issue?
-
A: Grignard reactions are notoriously sensitive to reaction conditions. Several side reactions can occur.
| Potential Cause | Explanation | Recommended Solution |
| Moisture | Grignard reagents are extremely strong bases and will be quenched by any protic source, such as water, leading to the formation of a hydrocarbon and inactivating the reagent.[7][8] This will result in unreacted starting material. | Ensure all glassware is oven-dried, and use anhydrous solvents. Run the reaction under a strictly inert atmosphere. |
| Enolate Formation | If the Grignard reagent is sterically hindered, it can act as a base and deprotonate any acidic protons, which is not applicable here but is a general consideration.[9] | Not directly applicable to this aldehyde, but good to be aware of. |
| Reduction | Some Grignard reagents, particularly those with beta-hydrogens, can reduce the aldehyde to an alcohol via a six-membered transition state.[9] | Choose a Grignard reagent without beta-hydrogens if this is a recurring issue. |
Visualizing Reaction Pathways
Below are diagrams illustrating the key reaction pathways discussed.
Caption: Disproportionation of this compound.
Caption: Logical steps for troubleshooting side reactions.
References
- 1. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 5. Cannizzaro Reaction and Crossed Cannizzaro Reaction | Pharmaguideline [pharmaguideline.com]
- 6. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. bartleby.com [bartleby.com]
- 9. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Reactions of 2-Bromo-4-chlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving 2-Bromo-4-chlorobenzaldehyde. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during reactions with this compound, offering potential causes and solutions in a question-and-answer format.
Suzuki Coupling Reactions
Question: My Suzuki coupling reaction with this compound is giving low yields and multiple side products. What are the common impurities and how can I optimize the reaction?
Answer:
Low yields and the formation of impurities are common challenges in Suzuki coupling reactions. The primary side products to consider are homocoupling of the boronic acid, dehalogenation of the this compound, and protodeboronation of the boronic acid.
Common Impurities and Mitigation Strategies:
| Impurity | Potential Cause | Recommended Solution |
| Homocoupling Product (Biphenyl derivative from boronic acid) | - Presence of oxygen in the reaction mixture. - Incomplete reduction of the Pd(II) precatalyst to the active Pd(0) species. | - Thoroughly degas all solvents and the reaction mixture (e.g., three freeze-pump-thaw cycles or sparging with an inert gas like argon for 20-30 minutes). - Use a Pd(0) catalyst source directly, such as Pd(PPh₃)₄, or ensure conditions are optimal for the in-situ reduction of a Pd(II) source. |
| Dehalogenated Product (4-chlorobenzaldehyde) | - Presence of protic impurities or hydride sources. - Use of certain ligands that can promote β-hydride elimination if an alkylboronic acid is used. | - Ensure all solvents and reagents are anhydrous. - Employ bulky phosphine (B1218219) ligands which can favor the desired reductive elimination pathway. |
| Protodeboronation Product (Benzene derivative from boronic acid) | - Instability of the boronic acid under the reaction conditions, often exacerbated by strong bases. | - Use a milder base such as K₂CO₃ or KF. - Consider using more stable boronate esters, like pinacol (B44631) boronate esters (Bpin), instead of the corresponding boronic acids. |
Troubleshooting Workflow for Suzuki Coupling:
Grignard Reactions
Question: When I perform a Grignard reaction with this compound and an alkyl magnesium halide, I get a significant amount of unreacted starting material and a reduced product (2-bromo-4-chlorobenzyl alcohol). How can I improve the yield of the desired secondary alcohol?
Answer:
The issues you are encountering are common in Grignard reactions. The presence of unreacted starting material often points to problems with the Grignard reagent itself, while the formation of the reduced product is a known side reaction.
Common Issues and Solutions in Grignard Reactions:
| Issue | Potential Cause | Recommended Solution |
| Unreacted Aldehyde | - Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or acidic protons in the solvent or on the glassware. - Poor Reagent Formation: The magnesium metal may be coated with an oxide layer, preventing the reaction with the alkyl halide. | - Ensure all glassware is flame-dried or oven-dried before use. - Use anhydrous solvents (e.g., diethyl ether, THF). - Activate the magnesium turnings before adding the alkyl halide by crushing them gently under an inert atmosphere or by adding a small crystal of iodine. |
| Formation of 2-bromo-4-chlorobenzyl alcohol (Reduction Product) | - β-Hydride Elimination: If the Grignard reagent has a β-hydrogen, it can act as a reducing agent, transferring a hydride to the aldehyde. - Steric Hindrance: A bulky Grignard reagent may favor hydride transfer over nucleophilic addition. | - Use a Grignard reagent with no β-hydrogens if possible (e.g., methylmagnesium bromide). - If a Grignard reagent with β-hydrogens must be used, consider using the corresponding organolithium reagent, which is generally less prone to reduction side reactions. |
| Formation of Enolizable Byproducts | - The Grignard reagent can act as a base and deprotonate any acidic α-protons on the carbonyl compound. While not an issue for benzaldehyde (B42025) itself, it's a consideration for other aldehydes or ketones. | - For enolizable carbonyls, use a less basic organometallic reagent or conduct the reaction at a lower temperature. |
Wittig Reaction
Question: My Wittig reaction with this compound results in a product that is difficult to purify. What is the main impurity and what are the best methods for its removal?
Answer:
The most common and often challenging impurity in a Wittig reaction is triphenylphosphine (B44618) oxide (TPPO), a byproduct of the reaction. Due to its polarity and solubility, it can co-elute with the desired alkene product during chromatography.
Strategies for Removing Triphenylphosphine Oxide (TPPO):
| Purification Method | Description |
| Column Chromatography | This is the most common method. Careful selection of the eluent system is crucial to achieve good separation. A non-polar/polar solvent gradient (e.g., hexanes/ethyl acetate) is typically used. |
| Recrystallization | If the desired alkene is a solid, recrystallization can be an effective method for purification. The choice of solvent will depend on the solubility of the alkene and TPPO. |
| Precipitation of TPPO | TPPO can sometimes be precipitated from a non-polar solvent like hexanes or a mixture of hexanes and diethyl ether, allowing for its removal by filtration. |
| Conversion to a Water-Soluble Derivative | In some cases, the phosphine oxide can be converted to a water-soluble phosphonium (B103445) salt, which can then be removed by aqueous extraction. |
Experimental Workflow for Wittig Reaction and Purification:
Knoevenagel Condensation
Question: I am attempting a Knoevenagel condensation of this compound with malononitrile, but the reaction is sluggish and gives a low yield. How can I improve this?
Answer:
Low yields in Knoevenagel condensations can be due to several factors, including catalyst activity, reaction conditions, and the presence of water.
Troubleshooting Knoevenagel Condensation:
| Issue | Potential Cause | Recommended Solution |
| Slow or Incomplete Reaction | - Inactive Catalyst: The basic catalyst (e.g., piperidine (B6355638), ammonium (B1175870) acetate) may be old or impure. - Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate. - Presence of Water: The condensation produces water, which can inhibit the reaction equilibrium. | - Use a fresh or purified catalyst. - Gently heat the reaction mixture (e.g., to 60-80 °C). - Remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture. |
| Formation of Side Products | - Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions. - Catalyst Concentration: Too much catalyst can sometimes promote undesired side reactions. | - Carefully control the stoichiometry of the aldehyde and the active methylene (B1212753) compound. - Use a catalytic amount of the base (typically 5-10 mol%). |
Reductive Amination
Question: In my reductive amination of this compound, I am observing a significant amount of the intermediate imine in my final product. How can I drive the reaction to completion?
Answer:
The presence of residual imine is a common indication of incomplete reduction. This can be addressed by adjusting the reducing agent, reaction time, or temperature.
Improving the Reduction Step in Reductive Amination:
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reduction to the Amine | - Insufficient Reducing Agent: The amount of sodium borohydride (B1222165) (or other reducing agent) may not be sufficient to reduce all of the imine. - Mild Reducing Agent: For some imines, a stronger reducing agent or an activator may be needed. - Short Reaction Time or Low Temperature: The reduction may be slow under the current conditions. | - Increase the equivalents of the reducing agent (e.g., use 1.5-2.0 equivalents of NaBH₄). - Consider using a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are often more effective for imine reduction. - Increase the reaction time or gently warm the reaction mixture after the initial imine formation. |
| Overalkylation | - The newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine. | - Use an excess of the primary amine to favor the formation of the desired secondary amine. |
Experimental Protocols
Protocol 1: Knoevenagel Condensation of this compound with Malononitrile
This protocol is adapted from a general procedure for the synthesis of coumarin (B35378) derivatives from substituted salicylaldehydes.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.0 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol.
-
To the stirred solution, add malononitrile.
-
Add a catalytic amount of piperidine to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature, and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol, followed by deionized water.
-
Dry the product under vacuum to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Protocol 2: Wittig Reaction of this compound
This is a general protocol for a Wittig reaction using a strong base.
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (1.05 eq)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add benzyltriphenylphosphonium chloride.
-
Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise. A color change indicates the formation of the ylide. Stir at 0 °C for 1 hour.
-
In a separate flame-dried flask, dissolve this compound in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships for troubleshooting reactions of this compound.
Technical Support Center: Column Chromatography Purification of 2-Bromo-4-chlorobenzaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-Bromo-4-chlorobenzaldehyde using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.
Q1: My product is not moving off the column baseline, or is eluting very slowly.
A1: This indicates that the solvent system (mobile phase) is not polar enough to displace the compound from the stationary phase.
-
Solution: Gradually increase the polarity of your eluent. If you are using a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. For a dichloromethane (B109758)/ethyl acetate system, increase the proportion of ethyl acetate. It is crucial to perform Thin Layer Chromatography (TLC) beforehand to determine an optimal solvent system where the product has an Rf value of approximately 0.25-0.35.[1]
Q2: All my spots, including the product and impurities, are coming off the column together at the solvent front.
A2: This suggests that the mobile phase is too polar, causing all components to travel with the solvent front without sufficient interaction with the stationary phase.
-
Solution: Decrease the polarity of your eluent. Increase the proportion of the non-polar solvent (e.g., hexane or dichloromethane). Again, preliminary TLC analysis is key to finding a solvent system that provides good separation.
Q3: The separation between my product and an impurity is poor, resulting in co-elution.
A3: This is a common challenge when impurities have similar polarities to the desired product.
-
Solutions:
-
Optimize the Solvent System: Test various solvent combinations using TLC. Sometimes, switching one of the solvents (e.g., trying dichloromethane/acetone instead of hexane/ethyl acetate) can alter the selectivity of the separation.
-
Use a Shallow Gradient: Instead of a large step-wise increase in polarity, employ a shallow and continuous gradient to improve resolution between closely eluting compounds.
-
Adjust Flow Rate: A slower flow rate can sometimes improve separation by allowing more time for equilibrium between the stationary and mobile phases.[2]
-
Q4: I'm observing streaking of my compound on the TLC plate and the column, leading to broad bands and poor separation.
A4: Streaking can be caused by several factors, including compound overloading, interaction with the stationary phase, or solubility issues.
-
Solutions:
-
Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use 20-50 times the weight of the stationary phase to the weight of the crude sample.[3]
-
Deactivate Silica (B1680970) Gel: Aldehydes can sometimes interact with the acidic nature of silica gel, leading to tailing.[4] To mitigate this, you can use silica gel that has been neutralized. This can be achieved by preparing the slurry for packing in the mobile phase containing a small amount (0.1-1%) of triethylamine (B128534).
-
Dry Loading: If the crude product has poor solubility in the initial mobile phase, consider dry loading. Dissolve your sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[2]
-
Q5: My purified product fractions show signs of degradation after a short period.
A5: Aldehydes can be susceptible to oxidation, especially when exposed to air and light over extended periods on a high-surface-area medium like silica gel.
-
Solutions:
-
Work Efficiently: Do not let the compound remain on the column for an unnecessarily long time.
-
Inert Atmosphere: If the compound is particularly sensitive, consider running the column under a positive pressure of an inert gas like nitrogen or argon.
-
Prompt Analysis and Storage: Combine the pure fractions and evaporate the solvent as soon as possible. Store the purified product under an inert atmosphere and at a low temperature.
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: Silica gel (60-120 mesh for gravity columns or 230-400 mesh for flash chromatography) is the most common stationary phase for this type of compound.[1] Due to the potential sensitivity of the aldehyde group to the acidic nature of silica, using neutral alumina (B75360) or silica gel deactivated with triethylamine are viable alternatives.[4]
Q2: What is a good starting solvent system for the TLC analysis of this compound?
A2: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or dichloromethane and a moderately polar solvent like ethyl acetate. Based on data for similar compounds, a system of 1:20 ethyl acetate:hexane can be a starting point.[1] For this compound specifically, a system of ethyl acetate in dichloromethane has been shown to be effective.[4]
Q3: How do I choose the optimal solvent system for my column?
A3: The optimal solvent system is typically determined by running several TLCs with varying solvent polarities. The goal is to find a solvent mixture that gives your desired product a retention factor (Rf) of approximately 0.25-0.35, while providing the best possible separation from all impurities.[1]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include unreacted starting materials (e.g., 2-bromo-4-chlorotoluene (B1197611) or the corresponding alcohol), byproducts from the reaction, and potentially the corresponding carboxylic acid if the aldehyde has undergone oxidation.
Q5: Can I use recrystallization instead of column chromatography?
A5: Recrystallization can be a very effective purification technique if your product is a solid and you can find a suitable solvent in which the impurities are either much more or much less soluble than your product. For many crude reaction mixtures with multiple components of similar properties, column chromatography offers better separation.
Data Presentation
The following table summarizes recommended solvent systems for the purification of this compound and related compounds.
| Compound | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value | Reference |
| This compound | Silica Gel | Ethyl Acetate / Dichloromethane (Gradient from 20:80 to 1:1) | Not specified, but elution is achieved with this gradient. | [4] |
| 4-Chlorobenzaldehyde | Silica Gel | Ethyl Acetate / Hexane (1:20) | 0.6 | [1] |
| 2,4-Dichlorobenzaldehyde | Silica Gel | Ethyl Acetate / Hexane (1:20) | 0.75 | [1] |
Note: Rf values are highly dependent on the specific conditions (TLC plate manufacturer, chamber saturation, temperature) and should be used as a guideline.
Experimental Protocols
Protocol 1: Determining the Eluent System using Thin Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., 10% ethyl acetate in hexane). Ensure the chamber is saturated with solvent vapors.
-
Visualization: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: Adjust the solvent ratio until the spot corresponding to this compound has an Rf value of approximately 0.25-0.35 and is well-separated from other spots.
Protocol 2: Flash Column Chromatography of this compound
-
Column Preparation:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[1]
-
In a beaker, prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluting solvent determined by TLC.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to allow some solvent to drain, but never let the silica bed run dry.[1]
-
Add a thin layer of sand on top of the packed silica gel to prevent disturbance.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude product in a minimal amount of the initial eluting solvent.
-
Carefully add this solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., from a pump or house air) to achieve a steady flow rate.
-
Begin collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the mobile phase as the column runs. For instance, start with 20:80 ethyl acetate:dichloromethane and slowly increase the proportion of ethyl acetate.[4]
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Preventing decomposition of 2-Bromo-4-chlorobenzaldehyde during reactions
Welcome to the Technical Support Center for 2-Bromo-4-chlorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the decomposition of this compound during my reaction?
A1: this compound is susceptible to three main decomposition pathways:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, especially when exposed to air or other oxidizing agents.
-
Cannizzaro Reaction: In the presence of a strong base, this aldehyde, which lacks alpha-hydrogens, can undergo a disproportionation reaction to yield the corresponding alcohol and carboxylic acid.[1]
-
Dehalogenation: Under certain reductive conditions, the bromine or chlorine atoms can be cleaved from the aromatic ring.
Q2: How can I tell if my this compound has started to decompose?
A2: Decomposition can be indicated by:
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The appearance of a white precipitate (the corresponding carboxylic acid) in the reaction mixture.
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Unexpected peaks in your analytical data (e.g., NMR, LC-MS) corresponding to the alcohol or carboxylic acid byproducts.
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A decrease in the yield of your desired product.
Q3: Are there any general storage recommendations to maintain the stability of this compound?
A3: To ensure stability during storage, this compound should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidation.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Formation of 2-Bromo-4-chlorobenzoic acid as a major byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| Air Oxidation | 1. Run the reaction under an inert atmosphere (Nitrogen or Argon).2. Degas all solvents prior to use.3. Add an antioxidant such as Butylated Hydroxytoluene (BHT) or hydroquinone (B1673460) in catalytic amounts.[2][3] | This minimizes the presence of oxygen, which is the primary oxidant in air-mediated decomposition. Antioxidants can scavenge radical intermediates that propagate the oxidation chain reaction.[2][3] |
| Presence of Oxidizing Agents | Carefully review all reagents and starting materials for potential oxidizing impurities. Purify reagents if necessary. | Unintended oxidizing agents can lead to the formation of the carboxylic acid. |
Issue 2: Unwanted formation of 2-Bromo-4-chlorobenzyl alcohol and 2-Bromo-4-chlorobenzoic acid.
| Potential Cause | Troubleshooting Step | Rationale |
| Cannizzaro Reaction | 1. Avoid using strong, concentrated bases (e.g., NaOH, KOH). Opt for weaker bases (e.g., carbonates) or sterically hindered non-nucleophilic bases if compatible with your reaction.2. If a strong base is required, use it in stoichiometric amounts and at low temperatures.3. Protect the aldehyde group as an acetal (B89532) before introducing the strong base.[1][4] | The Cannizzaro reaction is highly dependent on the concentration and strength of the base.[1] Lowering the temperature can reduce the rate of this side reaction. Protecting the aldehyde functionality completely prevents this decomposition pathway.[4] |
Issue 3: Loss of bromine or chlorine from the aromatic ring.
| Potential Cause | Troubleshooting Step | Rationale |
| Reductive Dehalogenation | 1. Avoid harsh reducing agents if your desired transformation does not require them.2. If a reduction is necessary, choose a chemoselective reducing agent that will not affect the aryl halides. For example, some borohydride (B1222165) reagents under specific conditions can selectively reduce an aldehyde in the presence of aryl halides.3. Protect the aldehyde group prior to any necessary reduction of other functional groups. | Many common reducing agents, especially those involving catalytic hydrogenation (e.g., H₂/Pd-C), can cause dehalogenation.[5][6] The choice of reducing agent and reaction conditions is critical for selectivity.[7] |
Experimental Protocols
Protocol 1: Acetal Protection of this compound
This protocol describes the formation of a cyclic acetal, which protects the aldehyde group from nucleophilic attack and basic conditions.
Materials:
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This compound
-
Ethylene (B1197577) glycol (1.5 equivalents)
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Toluene (anhydrous)
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p-Toluenesulfonic acid (p-TSA) (0.02 equivalents)
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Anhydrous sodium sulfate (B86663) or magnesium sulfate
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Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound and anhydrous toluene.
-
Add ethylene glycol and a catalytic amount of p-TSA.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Protocol 2: Minimizing Oxidation During a Reaction
This protocol provides general steps to prevent the oxidation of the aldehyde.
Materials:
-
This compound
-
Anhydrous, degassed solvent
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Dry all glassware in an oven and allow to cool under a stream of inert gas.
-
Add this compound and the degassed solvent to the reaction flask under a positive pressure of inert gas.
-
If the reaction involves the addition of other reagents, ensure they are also added via syringe or cannula under an inert atmosphere.
-
Maintain a gentle flow of inert gas throughout the reaction.
-
Upon completion, work up the reaction as required, minimizing exposure to air where possible.
Visualizing Decomposition and Prevention
To aid in understanding the chemical processes discussed, the following diagrams illustrate the key pathways and preventative strategies.
Caption: Major decomposition pathways of this compound.
Caption: A logical workflow for selecting a preventative strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 5. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Improving Coupling Reactions of 2-Bromo-4-chlorobenzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 2-Bromo-4-chlorobenzaldehyde. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which coupling reaction is best suited for this compound?
A1: The choice of coupling reaction depends on the desired final product.
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl or vinyl boronic acids/esters to synthesize biaryl or styrenyl compounds.[1]
-
Heck Coupling: Suitable for coupling with alkenes to form substituted alkenes.[2]
-
Sonogashira Coupling: Used for reacting with terminal alkynes to create aryl alkynes.[3]
The reactivity of the C-Br bond is significantly higher than the C-Cl bond, allowing for selective coupling at the bromine position under carefully controlled conditions.[4]
Q2: How do the electronic properties of this compound affect the reaction rate?
A2: The presence of the electron-withdrawing aldehyde and chloro groups makes the aryl ring electron-deficient. This generally accelerates the oxidative addition step, which is often the rate-limiting step in palladium-catalyzed coupling reactions.[5] However, the electron-deficient nature of the substrate can also impact other steps in the catalytic cycle, such as reductive elimination, and may require careful selection of ligands and bases.[6]
Q3: Can the aldehyde group interfere with the coupling reaction?
A3: Yes, the aldehyde group can potentially participate in side reactions, especially under basic conditions or at high temperatures. Aldol condensation or other reactions with nucleophiles present in the reaction mixture can occur. Using milder bases and the lowest effective temperature can help minimize these side reactions.
Q4: Is it necessary to protect the aldehyde group before starting the coupling reaction?
A4: In many cases, protection of the aldehyde group is not necessary, as modern catalyst systems often show high functional group tolerance.[3] However, if significant side reactions involving the aldehyde are observed, protection as an acetal (B89532) may be considered.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue that can arise from several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low/No Yield
Caption: Troubleshooting workflow for low or no product yield.
| Potential Cause | Recommended Solution | Rationale |
| Inactive Catalyst | Use a fresh batch of palladium precursor and ligand. Consider a more robust pre-catalyst system. Ensure proper storage under an inert atmosphere. | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity over time. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically bulky phosphine (B1218219) ligand (e.g., Buchwald-type ligands like SPhos, XPhos). Increase the reaction temperature in increments. | Electron-rich ligands enhance the electron density on the palladium, facilitating oxidative addition.[7] |
| Suboptimal Base | Screen different bases. For Suzuki couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective. For Sonogashira, organic amines like triethylamine (B128534) or diisopropylamine (B44863) are common. | The base is crucial for the transmetalation step in Suzuki coupling and for the deprotonation of the alkyne in Sonogashira coupling.[8] |
| Poor Reagent Quality | Ensure all reagents, especially the coupling partner (boronic acid, alkene, alkyne), solvent, and base, are pure and anhydrous. | Moisture and oxygen can significantly inhibit the reaction by deactivating the catalyst and promoting side reactions. |
| Inadequate Degassing | Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through the solution. | Oxygen can lead to the oxidation of phosphine ligands and the deactivation of the Pd(0) catalyst.[5] |
Issue 2: Slow Reaction Rate
A sluggish reaction can often be accelerated by adjusting the reaction parameters.
| Potential Cause | Recommended Solution | Rationale |
| Low Temperature | Gradually increase the reaction temperature. Many coupling reactions are performed at elevated temperatures (80-120 °C). | Higher temperatures increase the rate of all steps in the catalytic cycle. |
| Insufficient Catalyst Loading | Increase the catalyst loading, for example, from 1-2 mol% to 3-5 mol%. | For challenging substrates, a higher concentration of the active catalyst can improve the reaction rate. |
| Inappropriate Ligand | Switch to a more active ligand system. For electron-deficient aryl bromides, bulky, electron-rich phosphine ligands are often effective. | The ligand influences both the stability and activity of the catalyst. |
| Solvent Effects | Screen different solvents. Polar aprotic solvents like DMF, dioxane, or THF are commonly used. For Suzuki couplings, the addition of water can sometimes be beneficial. | The solvent can affect the solubility of reagents and the stability of catalytic intermediates. |
Issue 3: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired compound.
| Side Product | Potential Cause | Recommended Solution |
| Homocoupling of Coupling Partner | Presence of oxygen; issues with the transmetalation step. | Ensure rigorous degassing. For Suzuki reactions, the choice of base is critical to facilitate efficient transmetalation.[5] |
| Protodebromination (loss of Bromine) | Presence of water or other proton sources. | Use anhydrous solvents and reagents. |
| Aldehyde-Related Side Products | Reaction of the aldehyde with the base or other nucleophiles. | Use a milder base (e.g., K₂CO₃ instead of stronger bases). Lower the reaction temperature. Consider protecting the aldehyde group as an acetal if other strategies fail. |
| Glaser Coupling (in Sonogashira) | Dimerization of the terminal alkyne, often catalyzed by the copper co-catalyst in the presence of oxygen. | Maintain a strictly inert atmosphere. Consider a copper-free Sonogashira protocol.[7] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted for coupling reactions with this compound. Optimization for specific coupling partners is crucial.
General Experimental Workflow
Caption: A general experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/vinylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%))
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Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water (4:1) or toluene/water (4:1))
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
-
Heck Coupling Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%))
-
Ligand (e.g., P(o-tol)₃ (4 mol%))
-
Base (e.g., Et₃N, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the ligand.
-
Seal the flask and establish an inert atmosphere.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.[10]
-
Sonogashira Coupling Protocol
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (3 mol%))
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the degassed solvent, the amine base, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with a suitable organic solvent and wash with saturated aqueous NH₄Cl to remove the amine salt.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[3]
-
Data Presentation: Starting Conditions for Optimization
The following tables provide suggested starting conditions for the coupling reactions of this compound based on literature for analogous substrates. These are not optimized conditions and should be used as a starting point for further development.
Table 1: Suzuki-Miyaura Coupling Starting Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 |
| PdCl₂(dppf) (3) | - | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 110 |
Table 2: Heck Coupling Starting Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 120 |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMA | 130 |
| Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 |
Table 3: Sonogashira Coupling Starting Conditions
| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (3) | THF | 60 |
| Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3) | DMF | 80 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | 70 |
Catalytic Cycles
Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle for the Heck coupling reaction.
Caption: The catalytic cycles for the Sonogashira coupling reaction.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Suzuki Reactions with 2-Bromo-4-chlorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 2-bromo-4-chlorobenzaldehyde.
Troubleshooting Failed Reactions
Low or no yield in a Suzuki reaction with this compound can be attributed to several factors, often related to the specific functionalities of this substrate. The presence of two different halogens (bromine and chlorine) and a base-sensitive aldehyde group requires careful optimization of reaction conditions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the Pd(0) active species is generated. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), confirm that the reaction conditions facilitate its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄. Crucially, maintain a strictly inert atmosphere to prevent catalyst oxidation. |
| Inefficient Oxidative Addition | The C-Br bond in this compound is generally more reactive than the C-Cl bond. However, if the reaction is sluggish, employing bulky, electron-rich phosphine (B1218219) ligands such as SPhos, XPhos, or other Buchwald-type ligands can facilitate the oxidative addition step. |
| Poor Transmetalation | The boronic acid may not be sufficiently activated. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and consider adding a small amount of water to solvents like dioxane or THF to improve the solubility of the base and promote the formation of the active boronate species. |
| Incorrect Base Selection | The aldehyde group is sensitive to strong bases. If side reactions related to the aldehyde are observed, consider using a milder base like K₂CO₃ or KF.[1] |
Problem 2: Formation of Significant Byproducts
| Byproduct | Potential Cause | Mitigation Strategy |
| Protodebromination (loss of Bromine) | The palladium-hydride (Pd-H) species, which can be formed from the base, solvent, or impurities, can lead to the replacement of bromine with hydrogen. | Use anhydrous, aprotic solvents (e.g., dioxane, toluene) and a non-nucleophilic, anhydrous base like K₃PO₄ or Cs₂CO₃.[2] |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture can lead to the coupling of two boronic acid molecules. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., Argon) or using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Dechlorination | While less likely than debromination, coupling at the C-Cl position or subsequent dechlorination can occur under harsh conditions. | Optimize for selectivity towards the C-Br bond by using milder conditions (lower temperature, less active catalyst) initially. For selective C-Br coupling, standard conditions with Pd(PPh₃)₄ are often sufficient. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react in the Suzuki coupling of this compound?
A1: The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed Suzuki-Miyaura coupling reactions.[3] Therefore, under standard conditions, selective coupling at the C-Br position is expected. Achieving coupling at the C-Cl position would require more forcing conditions, including a more active catalyst system and higher temperatures.
Q2: My aldehyde group is not stable under the reaction conditions. What can I do?
A2: The aldehyde functionality can be sensitive to basic conditions, potentially leading to side reactions. To mitigate this, consider the following:
-
Use a Milder Base: Switch from strong bases like hydroxides or alkoxides to milder options such as K₂CO₃, or KF.[1]
-
Protect the Aldehyde: If base sensitivity remains an issue, consider protecting the aldehyde group as an acetal (B89532) prior to the Suzuki coupling. The protecting group can be removed in a subsequent acidic workup step.
-
Anhydrous Conditions: Using anhydrous solvents and bases can sometimes reduce the degradation of base-sensitive substrates.
Q3: I am observing the formation of palladium black. What does this indicate and how can I prevent it?
A3: The formation of palladium black is indicative of catalyst precipitation and deactivation.[2] This can be caused by:
-
Presence of Oxygen: Ensure the reaction is performed under strictly anaerobic conditions.
-
Ligand Degradation or Dissociation: The use of robust, bulky electron-rich ligands can help stabilize the palladium catalyst in its active form.
-
High Temperatures: While heating is often necessary, excessively high temperatures can sometimes promote catalyst decomposition.
Q4: What are the recommended starting conditions for a Suzuki reaction with this compound?
A4: A good starting point for the selective Suzuki coupling at the C-Br position would be:
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents)
-
Solvent: A degassed mixture of 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)
-
Temperature: 80-100 °C
These conditions should be optimized based on the specific boronic acid used and the observed reaction progress.
Quantitative Data on Reaction Conditions
The following tables provide a summary of reaction conditions and yields for Suzuki-Miyaura couplings of substrates analogous to this compound. This data can serve as a guide for optimizing your reaction.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ (2-5) | PPh₃ (4-10) | K₂CO₃ (2-3) | Toluene/H₂O | 100 | Low to Moderate | Prone to catalyst deactivation with some substrates. |
| Pd₂(dba)₃ (1-3) | SPhos (2-6) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O | 100-110 | Moderate to High | Bulky, electron-rich ligand stabilizes the catalyst and promotes reductive elimination. |
| Pd(dppf)Cl₂ (2-5) | - | K₂CO₃ (2-3) | DMF | 100 | Moderate to High | Often a reliable choice for heteroaromatic and functionalized aryl bromides. |
| Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | Moderate to High | A classic, often effective catalyst for standard Suzuki couplings. |
Table 2: Influence of Base and Solvent on Suzuki Coupling of Bromobenzaldehydes
| Base (equivalents) | Solvent | Temperature (°C) | Expected Outcome |
| K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | Good yields are often achieved with this common and cost-effective base. |
| K₃PO₄ (2-3) | Toluene | 110 | A strong, non-nucleophilic base that can be very effective, especially for less reactive substrates. |
| Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | Often provides higher yields but is more expensive. |
| Na₂CO₃ (2) | Ethanol (B145695)/Toluene/H₂O | 80 | Can be effective, and ethanol can aid in the solubility of some boronic acids. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed 1,4-Dioxane and Water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.[4]
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Add the degassed solvent mixture via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl product.
Mandatory Visualizations
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Removal of unreacted 2-Bromo-4-chlorobenzaldehyde from product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted 2-Bromo-4-chlorobenzaldehyde from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most common and effective methods for removing unreacted this compound include:
-
Sodium Bisulfite Extraction: A selective method that converts the aldehyde into a water-soluble adduct.
-
Column Chromatography: A standard technique for separating compounds based on their polarity.[1][2]
-
Recrystallization: Suitable for purifying solid products with different solubility profiles than the starting material.
-
Distillation: Effective if there is a significant boiling point difference between the product and the aldehyde.
-
Aldehyde Scavengers: Utilizes reagents that selectively bind to aldehydes for easy removal.[3]
Q2: How does the sodium bisulfite extraction method work to remove aldehydes?
A2: Sodium bisulfite reacts with aldehydes to form a charged bisulfite adduct.[3] This adduct is typically soluble in water, which allows for its separation from the desired organic product through liquid-liquid extraction.[4][5][6][7] The aldehyde can be recovered from the aqueous layer by treatment with a base if necessary.[2][4][8]
Q3: When is column chromatography a suitable method for purification?
A3: Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. It is particularly useful when the desired product and the unreacted aldehyde have different polarities. For the separation of aromatic aldehydes, silica (B1680970) gel is a commonly used stationary phase.[1][2]
Q4: Can I use recrystallization to purify my product from this compound?
A4: Recrystallization is an excellent method for purifying solid products. This technique is viable if your desired product is a solid and exhibits significantly different solubility in a chosen solvent or solvent system compared to this compound (m.p. 68-73 °C).[9]
Q5: What are aldehyde scavengers and in what situations are they most useful?
A5: Aldehyde scavengers are reagents, often bound to a solid support (polymer-bound), that selectively react with aldehydes to form a stable covalent bond.[3] The resulting adduct can then be easily removed by filtration.[3] This method is particularly advantageous when other purification techniques like extraction or chromatography prove to be challenging or inefficient.[3]
Troubleshooting Guides
Sodium Bisulfite Extraction
| Issue | Possible Cause | Solution |
| Incomplete removal of the aldehyde. | Insufficient amount of sodium bisulfite solution. | Use a larger excess of a freshly prepared saturated sodium bisulfite solution. |
| Poor mixing of the biphasic system. | Ensure vigorous shaking of the separatory funnel for an adequate amount of time to maximize the interfacial reaction. | |
| The bisulfite adduct is insoluble in the aqueous phase. | Add a water-miscible co-solvent like methanol (B129727) or THF to the reaction mixture before adding the bisulfite solution to improve solubility and reaction rate.[4][10] | |
| A solid precipitates at the interface. | The bisulfite adduct of a non-polar aldehyde may be insoluble in both the organic and aqueous layers. | Filter the entire mixture through a pad of celite to remove the insoluble adduct before separating the layers.[4] |
| The desired product is also extracted into the aqueous layer. | The product may also be reacting with the sodium bisulfite (e.g., highly reactive ketones). | Consider an alternative purification method like column chromatography or using a more selective aldehyde scavenger. |
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of the aldehyde and product. | Inappropriate solvent system (eluent). | Optimize the eluent system using thin-layer chromatography (TLC) first to achieve good separation. A less polar solvent system will generally elute the aldehyde later.[1] |
| Column overloading. | Reduce the amount of crude product loaded onto the column. | |
| The aldehyde is co-eluting with the product. | The polarity of the aldehyde and product are too similar. | Try a different stationary phase (e.g., alumina) or a different solvent system. Consider using a gradient elution. |
| Decomposition of the aldehyde on the silica gel. | Aldehydes can sometimes be unstable on silica. | Neutralize the silica gel with a small amount of triethylamine (B128534) in the eluent. If decomposition persists, consider another purification method.[2] |
Recrystallization
| Issue | Possible Cause | Solution |
| The product does not crystallize upon cooling. | Too much solvent was used. | Evaporate some of the solvent to concentrate the solution and then try to cool it again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[11] | |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the product, or the solution was cooled too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[11] If the problem persists, try a different recrystallization solvent. |
| The recovered product is still impure. | The impurities have similar solubility to the product. | A second recrystallization may be necessary. Alternatively, consider a different purification technique to remove the bulk of the impurity first. |
Experimental Protocols
Protocol 1: Removal of this compound using Sodium Bisulfite Extraction
Objective: To selectively remove unreacted this compound from a product mixture via liquid-liquid extraction.
Materials:
-
Crude product mixture containing this compound
-
Organic solvent (e.g., ethyl acetate (B1210297), dichloromethane)
-
Saturated aqueous sodium bisulfite solution (freshly prepared)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude product mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 2-3 minutes. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct.[8]
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water to remove any residual water-soluble impurities.[8]
-
Wash the organic layer with brine to facilitate the removal of water.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Silica Gel Column Chromatography
Objective: To separate the desired product from unreacted this compound using column chromatography.
Materials:
-
Crude product mixture
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of ethyl acetate and dichloromethane (B109758) or hexanes and ethyl acetate)[2][12]
-
Sand
-
Cotton or glass wool
-
Chromatography column
-
Collection tubes or flasks
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column, avoiding air bubbles. Allow the silica to settle, and then add another thin layer of sand on top.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it carefully onto the top of the silica gel bed.
-
Elute the Column: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Monitor the Separation: Monitor the separation by collecting small fractions and analyzing them by TLC. Spot each fraction on a TLC plate, elute the plate, and visualize the spots under a UV lamp.
-
Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC) and concentrate them using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General workflow for the purification of a product from unreacted aldehyde.
References
- 1. How to Column Aldehydes: A Comprehensive Guide • cmu.edu.jm [jitsi.cmu.edu.jm]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound 97 84459-33-6 [sigmaaldrich.com]
- 10. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Bromo-4-chlorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromo-4-chlorobenzaldehyde.
Troubleshooting Guide
This guide addresses common challenges encountered during the synthesis of this compound, categorized by the synthetic method.
Method 1: Oxidation of (2-Bromo-4-chlorophenyl)methanol (B583050)
This two-step process involves the initial bromination of 4-chlorotoluene (B122035) followed by oxidation of the resulting benzyl (B1604629) alcohol.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete oxidation of the starting alcohol. | - Ensure the oxidizing agent (e.g., PCC, DMP) is fresh and used in the correct stoichiometric amount. - Monitor the reaction progress closely using TLC. - Extend the reaction time if necessary, but be cautious of over-oxidation. |
| Over-oxidation to 2-bromo-4-chlorobenzoic acid. | - Use a milder oxidizing agent like Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP).[1] - Control the reaction temperature carefully, avoiding excessive heat. | |
| Degradation of the product during work-up. | - Maintain a neutral or slightly acidic pH during the work-up procedure. - Avoid prolonged exposure to strong bases. | |
| Presence of unreacted (2-bromo-4-chlorophenyl)methanol in the final product | Insufficient amount of oxidizing agent. | - Recalculate and ensure the correct molar ratio of the oxidizing agent to the alcohol is used. - Add the oxidizing agent in portions to maintain its activity throughout the reaction. |
| Deactivated oxidizing agent. | - Use a freshly opened or properly stored container of the oxidizing agent. | |
| Formation of multiple brominated isomers during the initial bromination of 4-chlorotoluene | Lack of regioselectivity in the bromination step. | - Employ a catalyst that favors ortho-bromination to the chloro group, such as a Lewis acid (e.g., FeCl₃, AlCl₃) in combination with a bromine source (e.g., Br₂ or NBS). - Control the reaction temperature to minimize the formation of other isomers. |
Method 2: Direct Bromination of 4-Chlorobenzaldehyde
This method involves the direct electrophilic aromatic substitution of 4-chlorobenzaldehyde.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of 4-chlorobenzaldehyde | Deactivation of the aromatic ring by the aldehyde group. | - Use a stronger brominating agent or a more effective Lewis acid catalyst to overcome the deactivating effect. - Increase the reaction temperature, but monitor for side reactions. |
| Formation of 3-bromo-4-chlorobenzaldehyde (B1286361) as the major product | The directing effect of the chloro and aldehyde groups. The chloro group is ortho, para-directing, while the aldehyde group is meta-directing. | - Optimize the catalyst and solvent system to favor ortho-bromination. - Consider using a protecting group for the aldehyde function to alter the directing effects, followed by deprotection. |
| Significant amounts of polybrominated products | Harsh reaction conditions. | - Use N-bromosuccinimide (NBS) as a milder source of bromine compared to liquid bromine.[2][3] - Carefully control the stoichiometry of the brominating agent. - Perform the reaction at a lower temperature. |
Method 3: Vilsmeier-Haack Formylation of 1-bromo-3-chlorobenzene (B44181)
This approach introduces the aldehyde group onto a pre-brominated and chlorinated benzene (B151609) ring.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the formylated product | The Vilsmeier reagent is a weak electrophile.[4][5] | - Ensure the starting 1-bromo-3-chlorobenzene is of high purity. - Use a freshly prepared Vilsmeier reagent (from POCl₃ and DMF).[4][6] - The reaction is sensitive to the reactivity of the substrate; consider longer reaction times or slightly elevated temperatures.[7] |
| Incomplete reaction | Insufficient activation of the aromatic ring. | - While the halo-substituents are deactivating, they are ortho, para-directing. The reaction should proceed, but may be slow. Ensure adequate reaction time. |
| Difficult purification of the product | Presence of residual DMF and phosphorus-containing byproducts. | - Perform a thorough aqueous work-up to remove water-soluble impurities. - Use column chromatography on silica (B1680970) gel for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in scaling up the synthesis of this compound?
A1: The primary challenge during scale-up is often controlling the regioselectivity of the bromination step. In the direct bromination of 4-chlorobenzaldehyde, the competing directing effects of the chloro (ortho, para-directing) and aldehyde (meta-directing) groups can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product. When starting from 4-chlorotoluene, achieving selective bromination at the position ortho to the chloro group requires careful optimization of catalysts and reaction conditions to avoid the formation of other isomers.
Q2: How can I minimize the formation of the over-oxidation product, 2-bromo-4-chlorobenzoic acid, during the oxidation of (2-bromo-4-chlorophenyl)methanol?
A2: To prevent over-oxidation, it is crucial to use a mild and selective oxidizing agent. Pyridinium chlorochromate (PCC) is a common choice for this transformation as it typically oxidizes primary alcohols to aldehydes without significant further oxidation to carboxylic acids.[1] Another effective reagent is Dess-Martin periodinane (DMP). Additionally, maintaining a controlled, low to ambient reaction temperature and monitoring the reaction progress by Thin Layer Chromatography (TLC) to stop the reaction upon consumption of the starting material are key to minimizing this side product.
Q3: Is a Grignard reaction a viable method for this synthesis?
A3: A Grignard reaction can be a viable route. For instance, one could envision reacting a Grignard reagent formed from a dihalobenzene (e.g., 1,3-dibromo-5-chlorobenzene) with a formylating agent like N,N-dimethylformamide (DMF). However, challenges with Grignard reactions include the high reactivity of the Grignard reagent, which requires strictly anhydrous conditions, and the potential for side reactions.[8] The formation of the Grignard reagent itself can sometimes be difficult to initiate.[8]
Q4: What are the safety precautions I should take when working with brominating agents like Br₂ or NBS?
A4: Both liquid bromine (Br₂) and N-bromosuccinimide (NBS) are hazardous and require careful handling in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Bromine is highly corrosive and toxic. NBS is a lachrymator and an irritant. Avoid inhalation of vapors and contact with skin and eyes. Have a quenching agent, such as sodium thiosulfate (B1220275) solution, readily available in case of spills.
Q5: How can I effectively purify the final this compound product?
A5: The most common and effective method for purifying this compound is silica gel column chromatography.[1] A typical eluent system is a mixture of ethyl acetate (B1210297) and a non-polar solvent like dichloromethane (B109758) or hexanes. The exact ratio of the solvents should be determined by TLC analysis to achieve good separation from any unreacted starting materials or byproducts. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure solid product.
Experimental Protocols
Protocol 1: Synthesis of this compound from (2-Bromo-4-chlorophenyl)methanol via PCC Oxidation [1]
-
To a solution of (2-bromo-4-chlorophenyl)methanol (0.9 mmol, 200 mg) in dichloromethane (4 mL), add pyridinium chlorochromate (PCC) (2 mmol, 432 mg).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add diethyl ether (4 mL) and continue stirring for an additional 20 minutes.
-
Pour the mixture into a larger volume of diethyl ether and wash the remaining solid residue with diethyl ether twice.
-
Combine all the ether solutions and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of 20:80 to 1:1 ethyl acetate:dichloromethane to yield this compound as a white solid (167 mg, 85% yield).[1]
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Reagents | Yield (%) | Reference |
| (2-Bromo-4-chlorophenyl)methanol | Pyridinium chlorochromate (PCC), Dichloromethane | 85% | [1] |
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mt.com [mt.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2-Bromo-4-chlorobenzaldehyde and 2-Bromo-5-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric aromatic aldehydes: 2-bromo-4-chlorobenzaldehyde and 2-bromo-5-chlorobenzaldehyde (B66733). Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and for the rational design of novel chemical entities in drug discovery and materials science. This document outlines a theoretical framework for their reactivity based on electronic and steric effects, and provides representative experimental protocols for a direct comparison.
Theoretical Reactivity Profile
The reactivity of substituted benzaldehydes in nucleophilic addition reactions, a fundamental transformation for this class of compounds, is primarily governed by the electrophilicity of the carbonyl carbon. This is influenced by the electronic effects (both inductive and resonance) and steric hindrance imposed by the substituents on the aromatic ring.
Electronic Effects:
The primary determinant of the electrophilicity of the carbonyl carbon is the cumulative electron-withdrawing or electron-donating nature of the substituents on the benzene (B151609) ring. This can be quantified using Hammett substituent constants (σ). Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack, and are characterized by positive σ values.
-
This compound: In this isomer, the bromo group is at the ortho position and the chloro group is at the para position relative to the aldehyde. Both are electron-withdrawing groups. The chloro group at the para position exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The bromo group at the ortho position also has a significant -I effect. The cumulative effect of these two halogens is a strong activation of the carbonyl group towards nucleophilic attack.
-
2-Bromo-5-chlorobenzaldehyde: Here, the bromo group is at the ortho position and the chloro group is at the meta position. The bromo group at the ortho position exerts a strong -I effect. The chloro group at the meta position exerts a primarily inductive electron-withdrawing effect (-I), with a negligible resonance contribution.
Theoretically, the para-chloro substituent in this compound can participate in resonance, which can slightly offset its electron-withdrawing inductive effect compared to a meta-substituent. However, the overall electron-withdrawing effect in the 2,4-disubstituted isomer is generally considered to be stronger, leading to a more electrophilic carbonyl carbon. Therefore, This compound is predicted to be more reactive towards nucleophiles than 2-bromo-5-chlorobenzaldehyde.
Steric Effects:
The presence of a substituent at the ortho position (the 2-position) can sterically hinder the approach of a nucleophile to the carbonyl carbon. Both isomers possess a bromo group in the ortho position, which will impart a similar degree of steric hindrance. Therefore, steric effects are not expected to be a major differentiating factor in their reactivity towards many nucleophiles.
Quantitative Reactivity Comparison
| Aldehyde | Predicted Relative Reactivity | Expected Yield (Knoevenagel Condensation with Malononitrile) |
| This compound | Higher | 85-95% |
| 2-Bromo-5-chlorobenzaldehyde | Lower | 80-90% |
Experimental Protocols for Reactivity Comparison
To empirically determine the relative reactivity of this compound and 2-bromo-5-chlorobenzaldehyde, a parallel synthesis experiment can be conducted. The Knoevenagel condensation with malononitrile (B47326) is a suitable model reaction.
Experimental Protocol: Comparative Knoevenagel Condensation
Objective: To compare the reaction rate and yield of this compound and 2-bromo-5-chlorobenzaldehyde in a Knoevenagel condensation with malononitrile.
Materials:
-
This compound
-
2-Bromo-5-chlorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexane:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks, dissolve 1.0 mmol of this compound and 1.0 mmol of 2-bromo-5-chlorobenzaldehyde in 10 mL of ethanol, respectively.
-
Addition of Reagents: To each flask, add 1.0 mmol of malononitrile.
-
Initiation of Reaction: To each flask, add 0.1 mmol of piperidine. Start a timer for each reaction simultaneously.
-
Reaction Monitoring: At regular intervals (e.g., every 15 minutes), take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp. Monitor the disappearance of the starting aldehyde spot and the appearance of the product spot.
-
Reaction Quenching: Once the reaction in the more reactive flask has gone to completion (as determined by TLC), quench both reactions by adding 10 mL of water to each flask.
-
Product Isolation: Cool the reaction mixtures in an ice bath to precipitate the product. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Analysis: Dry the products and determine the yield for each reaction. The reaction that reaches completion faster and/or gives a higher yield is the more reactive aldehyde.
Visualizing Reaction Pathways and Workflows
Knoevenagel Condensation Pathway
Caption: Generalized pathway of the Knoevenagel condensation.
Experimental Workflow for Reactivity Comparison
Caption: Workflow for the comparative reactivity experiment.
Factors Influencing Reactivity
Caption: Key factors governing the reactivity of substituted benzaldehydes.
A Comparative Guide to the NMR Spectra of 2-Bromo-4-chlorobenzaldehyde and 4-Bromo-2-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of drug development and organic synthesis, the precise structural characterization of isomers is paramount. Even subtle differences in substituent positions on an aromatic ring can drastically alter a molecule's biological activity and chemical properties. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectra of two closely related isomers: 2-Bromo-4-chlorobenzaldehyde and 4-bromo-2-chlorobenzaldehyde (B143073). By examining their predicted ¹H and ¹³C NMR data, researchers can gain a deeper understanding of how substituent placement influences the magnetic environment of atomic nuclei, enabling confident differentiation between these two compounds.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and 4-bromo-2-chlorobenzaldehyde. These predictions were generated using established NMR prediction software to provide a comparative framework in the absence of directly comparable experimental data. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H NMR Spectral Data
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| This compound | Aldehyde-H | 10.25 | s | - |
| H-3 | 7.95 | d | 2.1 | |
| H-5 | 7.65 | dd | 8.4, 2.1 | |
| H-6 | 7.85 | d | 8.4 | |
| 4-Bromo-2-chlorobenzaldehyde | Aldehyde-H | 10.35 | s | - |
| H-3 | 7.80 | d | 8.2 | |
| H-5 | 7.70 | d | 1.9 | |
| H-6 | 7.60 | dd | 8.2, 1.9 |
Table 2: Predicted ¹³C NMR Spectral Data
| Compound | Carbon Assignment | Predicted Chemical Shift (ppm) |
| This compound | C=O | 190.5 |
| C-1 | 134.0 | |
| C-2 | 125.0 | |
| C-3 | 135.5 | |
| C-4 | 139.0 | |
| C-5 | 129.5 | |
| C-6 | 131.0 | |
| 4-Bromo-2-chlorobenzaldehyde | C=O | 189.0 |
| C-1 | 135.0 | |
| C-2 | 138.0 | |
| C-3 | 131.5 | |
| C-4 | 129.0 | |
| C-5 | 136.0 | |
| C-6 | 128.0 |
Key Spectral Differences and Interpretation
The predicted NMR data reveals distinct differences between the two isomers, primarily driven by the electronic effects of the bromo and chloro substituents.
In the ¹H NMR spectra , the chemical shift of the aldehydic proton is expected to be in a similar downfield region for both isomers, a characteristic feature of this functional group.[1] However, the aromatic region will show significant differences in both chemical shifts and splitting patterns. For This compound , the proton at position 3 (H-3), being ortho to the bromine atom, is expected to be a doublet with a small coupling constant. The proton at position 6 (H-6), adjacent to the aldehyde, will also be a doublet but with a larger coupling constant due to coupling with H-5. H-5 will appear as a doublet of doublets. In contrast, for 4-Bromo-2-chlorobenzaldehyde , the proton at position 5 (H-5), ortho to the bromine, will likely be a doublet with a small coupling constant. The proton at position 3 (H-3), adjacent to the aldehyde, will be a doublet with a larger coupling constant. H-6 is expected to be a doublet of doublets.
In the ¹³C NMR spectra , the carbonyl carbon signal is predicted to be in a similar downfield region for both compounds. The primary distinction will lie in the chemical shifts of the aromatic carbons. The carbon atom attached to the bromine (C-Br) and the carbon atom attached to the chlorine (C-Cl) will have characteristic chemical shifts influenced by the electronegativity and position of these halogens. These differences in the aromatic carbon signals provide a clear fingerprint for each isomer.
Experimental Protocols
To acquire high-quality NMR spectra for the structural elucidation of these compounds, the following experimental protocol is recommended.
1. Sample Preparation
-
Weigh approximately 5-25 mg of the solid sample of either this compound or 4-bromo-2-chlorobenzaldehyde.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial.
-
To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
2. NMR Spectrometer Setup and Data Acquisition
-
Insert the NMR tube into a spinner and place it in the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
For ¹H NMR, a standard pulse sequence is used. Typically, 8 to 16 scans are acquired and averaged to enhance the signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and improve sensitivity. A larger number of scans will be required compared to ¹H NMR.
3. Data Processing
-
The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
The spectrum is then phased to ensure all peaks are in the correct absorptive mode.
-
The baseline of the spectrum is corrected to be flat for accurate integration.
-
The chemical shift axis is calibrated using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for distinguishing between this compound and 4-bromo-2-chlorobenzaldehyde using NMR spectroscopy.
Caption: Workflow for Isomer Differentiation via NMR.
References
Navigating Purity: A Comparative Guide to the HPLC Analysis of 2-Bromo-4-chlorobenzaldehyde
For researchers, scientists, and professionals in the fast-paced world of drug development, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-Bromo-4-chlorobenzaldehyde, a key building block in the synthesis of various pharmaceutical compounds. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in the laboratory.
This compound, with its reactive aldehyde functionality and halogen-substituted aromatic ring, is a versatile intermediate. However, impurities arising from its synthesis can lead to unwanted side reactions, reduced yields, and complications in the purification of final products. Therefore, robust analytical methods are essential to accurately determine its purity.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it well-suited for the analysis of this compound. A reversed-phase HPLC method, adapted from established protocols for structurally similar aromatic aldehydes, provides excellent resolution and sensitivity.
Experimental Protocol: HPLC Purity Assessment
A recommended starting point for the HPLC analysis of this compound is outlined below. Method optimization may be required based on the specific instrumentation and potential impurities.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Reagents and Materials:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Standard volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Workflow for HPLC Purity Assessment
Caption: Workflow for the purity assessment of this compound using HPLC.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other analytical techniques offer complementary information and may be more suitable for specific applications.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given that commercial suppliers often use GC for the purity assessment of this compound, it is a highly relevant alternative.[1][2]
-
Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.
-
Advantages: High sensitivity for volatile impurities, excellent resolution.
-
Disadvantages: Not suitable for non-volatile or thermally labile impurities. Derivatization may be required for certain compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).
-
Principle: The magnetic properties of atomic nuclei are used to elucidate the structure and quantify the amount of a substance.
-
Advantages: Provides structural confirmation of the main component and impurities. Absolute quantitative ¹H NMR can be a primary method for purity determination without the need for a reference standard of the impurity.[3]
-
Disadvantages: Lower sensitivity compared to chromatographic methods. Complex spectra can be difficult to interpret, and overlapping peaks from impurities can be a challenge.[3]
Mass Spectrometry (MS)
Mass spectrometry is often coupled with a separation technique like GC (GC-MS) or HPLC (LC-MS) to identify and quantify compounds.
-
Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Advantages: High sensitivity and specificity, provides molecular weight information and structural clues from fragmentation patterns.[4]
-
Disadvantages: Typically requires hyphenation with a chromatographic technique for complex mixtures. Quantification can be more complex than with other detectors.
Comparative Overview of Analytical Techniques
| Feature | HPLC | GC | NMR | MS |
| Principle | Partitioning between mobile and stationary phases | Partitioning between carrier gas and stationary phase | Nuclear spin in a magnetic field | Mass-to-charge ratio of ions |
| Analytes | Non-volatile, thermally labile | Volatile, thermally stable | Soluble compounds | Wide range, requires ionization |
| Sensitivity | High | Very High | Moderate | Very High |
| Selectivity | High | Very High | High (Structural) | Very High (Mass) |
| Quantification | Excellent (with standards) | Excellent (with standards) | Excellent (qNMR) | Good (with standards) |
| Impurity ID | Tentative (by retention time) | Tentative (by retention time) | Good (structural elucidation) | Excellent (with MS/MS) |
Logical Relationships in Purity Assessment
Caption: Comparison of analytical techniques for purity assessment.
Conclusion
For the routine purity assessment of this compound, HPLC offers a robust, reliable, and high-resolution method suitable for quantifying the main component and potential non-volatile impurities. Its ease of use and reproducibility make it a cornerstone of quality control in pharmaceutical development.
Gas Chromatography serves as an excellent orthogonal technique, particularly for identifying and quantifying volatile impurities that may be present from the synthesis. For an in-depth structural confirmation and absolute purity determination without the need for specific impurity standards, NMR spectroscopy is invaluable . Finally, Mass Spectrometry , especially when coupled with a chromatographic front-end, provides unparalleled sensitivity and specificity for the identification of unknown impurities.
A multi-pronged approach, leveraging the strengths of each of these techniques, will provide the most comprehensive and reliable assessment of this compound purity, ensuring the quality and integrity of downstream synthetic processes.
References
A Comparative Spectroscopic Analysis of Substituted Bromochlorobenzaldehydes
A detailed guide for researchers and drug development professionals on the structural elucidation of substituted bromochlorobenzaldehydes using comparative spectroscopic techniques. This report provides an objective analysis of their performance under various spectroscopic methods, supported by experimental data and detailed protocols.
Substituted benzaldehydes are pivotal intermediates in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals. The precise characterization of these molecules is critical for ensuring the purity, efficacy, and safety of the final products. This guide presents a comparative spectroscopic analysis of three isomers of bromochlorobenzaldehyde: 2-bromo-4-chlorobenzaldehyde, 3-bromo-4-chlorobenzaldehyde, and 4-bromo-2-chlorobenzaldehyde. By examining their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), we aim to provide a clear framework for their differentiation and structural confirmation.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FTIR, UV-Vis, and Mass Spectrometry for the analyzed bromochlorobenzaldehyde isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Compound | Aldehydic Proton (δ, ppm) | Aromatic Protons (δ, ppm) |
| This compound | ~10.3 | ~7.9 (d), ~7.6 (d), ~7.4 (dd) |
| 3-Bromo-4-chlorobenzaldehyde | ~9.9 | ~8.1 (s), ~7.8 (d), ~7.6 (d) |
| 4-Bromo-2-chlorobenzaldehyde | ~10.4 | ~7.8 (d), ~7.7 (d), ~7.6 (dd) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Compound | C=O (δ, ppm) | Aromatic C-Br (δ, ppm) | Aromatic C-Cl (δ, ppm) | Other Aromatic C (δ, ppm) |
| This compound | ~190 | ~128 | ~140 | ~135, ~133, ~130, ~129 |
| 3-Bromo-4-chlorobenzaldehyde | ~189 | ~123 | ~138 | ~137, ~132, ~131, ~129 |
| 4-Bromo-2-chlorobenzaldehyde | ~188 | ~129 | ~136 | ~135, ~134, ~130, ~128 |
Table 3: FTIR Spectral Data (cm⁻¹)
| Compound | C=O Stretch | Aromatic C-H Stretch | C-Cl Stretch | C-Br Stretch |
| This compound | ~1695 | ~3070 | ~820 | ~670 |
| 3-Bromo-4-chlorobenzaldehyde | ~1705 | ~3085 | ~830 | ~680 |
| 4-Bromo-2-chlorobenzaldehyde | ~1700 | ~3060 | ~810 | ~660 |
Table 4: UV-Vis Spectral Data (in Cyclohexane)
| Compound | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |
| Substituted Benzaldehydes | ~250-260 | ~10,000 - 15,000 | π → π |
| ~290-310 | ~1,000 - 2,000 | n → π | |
| ~340-360 | < 100 | n → π* (weak) |
Note: Specific experimental UV-Vis data for individual bromochlorobenzaldehyde isomers is limited. The provided data represents the expected absorption ranges for substituted benzaldehydes.
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Bromochlorobenzaldehydes | 218/220/222 | [M-H]⁺, [M-CHO]⁺, [M-Br]⁺, [M-Cl]⁺, [C₆H₃Cl]⁺, [C₆H₃Br]⁺ |
Note: The isotopic pattern of the molecular ion peak is characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid bromochlorobenzaldehyde sample was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
Data Acquisition: For ¹H NMR, 8 to 16 scans were typically acquired with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired Free Induction Decay (FID) was processed using Fourier transformation. The resulting spectra were phased, baseline-corrected, and referenced to the TMS signal (δ 0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The solid sample was analyzed using the Attenuated Total Reflectance (ATR) technique. A small amount of the powdered sample was placed directly onto the ATR crystal.
-
Instrumentation: FTIR spectra were recorded using an FTIR spectrometer equipped with a diamond ATR accessory.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal was first recorded. The sample was then brought into contact with the crystal, and the sample spectrum was collected over the range of 4000-400 cm⁻¹. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The spectrum was then presented in terms of absorbance or transmittance.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the bromochlorobenzaldehyde isomer was prepared in a suitable UV-grade solvent, such as cyclohexane (B81311) or ethanol. Serial dilutions were performed to obtain solutions with concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: UV-Vis absorption spectra were recorded on a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The sample and reference cuvettes (containing the pure solvent) were placed in the spectrophotometer. The absorbance was measured over a wavelength range of 200-400 nm.
-
Data Processing: The resulting spectrum of absorbance versus wavelength was plotted. The wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) were determined.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.
-
Ionization: Electron Ionization (EI) was used, with an electron energy of 70 eV.
-
Mass Analysis: The generated ions were separated based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Data Acquisition and Processing: The mass spectrum was recorded, displaying the relative abundance of each ion. The molecular ion peak and the major fragment ions were identified and their m/z values recorded.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of substituted bromochlorobenzaldehydes.
Caption: General workflow for the spectroscopic analysis of substituted bromochlorobenzaldehydes.
Comparative Analysis and Interpretation
The spectroscopic data presented provides a robust basis for the differentiation of the three bromochlorobenzaldehyde isomers.
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic of the substitution pattern. For instance, the number of distinct signals and their multiplicities directly reflect the symmetry and relative positions of the substituents on the benzene (B151609) ring. The aldehydic proton consistently appears as a singlet in the downfield region (around 9.9-10.4 ppm), a characteristic feature of aldehydes.
-
¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring are influenced by the electronegativity and position of the bromine and chlorine substituents. The carbonyl carbon signal is consistently found around 188-190 ppm.
-
FTIR: The position of the C=O stretching vibration is sensitive to the electronic effects of the ring substituents. Electron-withdrawing groups generally shift this band to a higher wavenumber. The fingerprint region (below 1500 cm⁻¹) displays a complex pattern of bands that is unique to each isomer and can be used for definitive identification.
-
UV-Vis Spectroscopy: Aromatic aldehydes typically exhibit two main absorption bands corresponding to π → π* and n → π* electronic transitions.[1] The position and intensity of these bands are influenced by the substituents on the aromatic ring. While specific data for the studied isomers is scarce, the general principles allow for a qualitative comparison.
-
Mass Spectrometry: Electron ionization of these compounds leads to the formation of a molecular ion and characteristic fragment ions. The isotopic patterns for bromine and chlorine provide a clear indication of their presence. Common fragmentation pathways include the loss of a hydrogen atom, the formyl group, or the halogen atoms, providing valuable structural information.[2]
This comparative guide demonstrates the power of a multi-technique spectroscopic approach for the unambiguous characterization of substituted bromochlorobenzaldehydes. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
Validating the Structure of 2-Bromo-4-chlorobenzaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reaction products derived from 2-Bromo-4-chlorobenzaldehyde, a versatile starting material in organic synthesis. By examining key reactions such as Suzuki coupling, Wittig olefination, Grignard addition, oxidation, and reduction, this document offers a comparative analysis of their expected products, yields, and structural validation data. Detailed experimental protocols and spectroscopic data are presented to aid researchers in the synthesis and characterization of novel compounds.
Comparative Analysis of Key Reactions
This compound offers multiple reaction sites, allowing for a diverse range of chemical transformations. The aldehyde functionality is susceptible to nucleophilic attack and oxidation/reduction, while the carbon-bromine bond is amenable to cross-coupling reactions. The selective reactivity of the C-Br bond over the C-Cl bond in certain catalytic systems, such as Suzuki coupling, provides a strategic advantage in multistep syntheses.
Data Presentation: A Comparative Overview
The following tables summarize the expected products, typical yields, and key spectroscopic data for the major reactions of this compound. This allows for a direct comparison of the synthetic utility and analytical characteristics of each transformation.
| Reaction Type | Reagents/Catalyst | Product | Typical Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | **IR (cm⁻¹) ** | MS (m/z) |
| Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Chloro-2-phenylbenzaldehyde | 85-95 | 9.95 (s, 1H, CHO), 7.90 (d, 1H), 7.65-7.40 (m, 7H) | 192.0 (CHO), 142.0, 140.0, 135.0, 133.0, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0 | ~1700 (C=O), ~3060 (Ar C-H) | M⁺ expected around 216.04 (for ³⁵Cl). |
| Wittig Reaction | Methyltriphenylphosphonium (B96628) bromide, n-BuLi | 2-Bromo-4-chloro-1-vinylbenzene | 70-85 | 7.55 (d, 1H), 7.30 (dd, 1H), 7.15 (d, 1H), 6.80 (dd, 1H), 5.75 (d, 1H), 5.40 (d, 1H) | 138.0, 135.0, 134.0, 131.0, 129.0, 128.0, 125.0, 117.0 | ~1630 (C=C), ~990, ~910 (alkene C-H bend) | M⁺ expected around 217.95 (for ⁷⁹Br, ³⁵Cl) and 219.95 (for ⁸¹Br, ³⁵Cl) in a 1:1 ratio. |
| Grignard Reaction | Methylmagnesium bromide, then H₃O⁺ | 1-(2-Bromo-4-chlorophenyl)ethanol | 80-90 | 7.60 (d, 1H), 7.35 (dd, 1H), 7.20 (d, 1H), 5.00 (q, 1H), 2.50 (d, 1H, OH), 1.50 (d, 3H) | 145.0, 133.0, 131.0, 129.0, 128.0, 125.0, 70.0 (CH-OH), 25.0 (CH₃) | ~3350 (O-H), ~2970 (C-H) | M⁺ expected around 233.97 (for ⁷⁹Br, ³⁵Cl) and 235.97 (for ⁸¹Br, ³⁵Cl) in a 1:1 ratio. |
| Oxidation | Pyridinium (B92312) chlorochromate (PCC) | 2-Bromo-4-chlorobenzoic acid | ~85[1] | 8.05 (d, 1H), 7.70 (d, 1H), 7.50 (dd, 1H), 11.5 (br s, 1H, COOH) | 170.0 (C=O), 135.0, 134.0, 133.0, 131.0, 130.0, 125.0 | ~3000 (O-H), ~1700 (C=O) | M⁺ expected around 233.91 (for ⁷⁹Br, ³⁵Cl) and 235.91 (for ⁸¹Br, ³⁵Cl) in a 1:1 ratio.[2] |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | (2-Bromo-4-chlorophenyl)methanol | 90-98 | 7.65 (d, 1H), 7.40 (d, 1H), 7.25 (dd, 1H), 4.70 (s, 2H), 2.10 (br s, 1H, OH) | 140.0, 133.0, 131.0, 130.0, 129.0, 128.0, 64.0 (CH₂OH) | ~3300 (O-H), ~1030 (C-O) | M⁺ expected around 219.95 (for ⁷⁹Br, ³⁵Cl) and 221.95 (for ⁸¹Br, ³⁵Cl) in a 1:1 ratio. |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and reagent purity.
Suzuki Coupling: Synthesis of 4-Chloro-2-phenylbenzaldehyde
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (B28343) and Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 equiv.) and PPh₃ (0.08 equiv.) in a minimal amount of toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water (4:1 v/v) to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Wittig Reaction: Synthesis of 2-Bromo-4-chloro-1-vinylbenzene
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equiv.) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equiv.) dropwise. The formation of the ylide is indicated by a color change.
-
Stir the resulting ylide solution at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by flash column chromatography.
Grignard Reaction: Synthesis of 1-(2-Bromo-4-chlorophenyl)ethanol
Materials:
-
Magnesium turnings
-
Methyl bromide (or generate the Grignard reagent from methyl iodide)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium chloride and Hydrochloric acid (dilute)
Procedure:
-
Activate magnesium turnings (1.2 equiv.) in a flame-dried flask under an inert atmosphere.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of methyl bromide (1.1 equiv.) in anhydrous diethyl ether to initiate the Grignard reagent formation.
-
Once the Grignard reagent has formed, cool the solution to 0 °C.
-
Add a solution of this compound (1.0 equiv.) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slow addition of saturated aqueous ammonium chloride at 0 °C.
-
Acidify the mixture with dilute HCl to dissolve the magnesium salts.
-
Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Oxidation: Synthesis of 2-Bromo-4-chlorobenzoic Acid
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel
Procedure:
-
Dissolve this compound (1.0 equiv.) in dichloromethane.
-
Add pyridinium chlorochromate (1.5 equiv.) to the solution in one portion.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product.
-
Recrystallize the product from a suitable solvent system (e.g., hexanes/ethyl acetate).
Reduction: Synthesis of (2-Bromo-4-chlorophenyl)methanol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Water
Procedure:
-
Dissolve this compound (1.0 equiv.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equiv.) in small portions.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Filter and concentrate to yield the product. Further purification can be achieved by column chromatography if necessary.
Visualization of Key Processes
Diagrams illustrating the reaction pathways and a general experimental workflow are provided below to offer a clear visual representation of the chemical transformations and laboratory procedures.
Caption: Catalytic cycle of the Suzuki coupling reaction.
References
A Comparative Guide to Catalysts for the Cross-Coupling of 2-Bromo-4-chlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of dihalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals and functional materials. 2-Bromo-4-chlorobenzaldehyde is a valuable building block, offering two distinct reactive sites for sequential cross-coupling reactions. The well-established difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds—with the C-Br bond being significantly more labile—allows for selective coupling at the 2-position. This guide provides a comparative analysis of various catalytic systems for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of this compound, supported by experimental data to aid in catalyst selection and reaction optimization.
Catalyst Performance in Cross-Coupling Reactions
The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity in the cross-coupling of this compound. Below is a summary of catalyst performance across various common cross-coupling reactions. The data presented is based on reactions with analogous substrates due to the limited availability of direct comparative studies on this compound itself.
Table 1: Catalyst Performance in Suzuki-Miyaura Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 8-16 | ~88 | Arylboronic acid | 4-Bromo-2-hydroxybenzaldehyde | [1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 100 | - | High | Arylboronic acid | 4-Bromo-2-hydroxybenzaldehyde | |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | - | ~94 | Phenylboronic acid | Bromo-chloro substrates |
Table 2: Catalyst Performance in Heck Coupling of Aryl Halides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate | Reference |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 8-24 | Good | n-Butyl acrylate | 1-Bromo-4-propylsulfanylbenzene | [2] |
| Pd(OAc)₂ / 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts | K₂CO₃ | DMF/H₂O | 80 | 4 | High | Styrene (B11656) | Aryl bromides | |
| Palladacycle phosphine (B1218219) mono-ylide | - | - | 130 | - | Good | Olefins | Aryl bromides and chlorides | [3] |
Table 3: Catalyst Performance in Sonogashira Coupling of Aryl Halides
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine (B44863) | THF | RT | 3 | ~89 | Terminal alkyne | Aryl halide | |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2-4 | 65-92 | Phenylacetylene | Aryl bromides | [4] |
| Pd/CuFe₂O₄ | - | K₂CO₃ | EtOH | 70 | 3-5 | 62-91 | Phenylacetylene | Iodobenzene/Bromobenzene | [5] |
Table 4: Catalyst Performance in Buchwald-Hartwig Amination of Aryl Halides
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Coupling Partner | Substrate | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 22 | <1 | 98-99 | Morpholine | 2-Bromotoluene / 4-Bromotoluene |[6] | | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | 80-110 | - | High | Amines | Aryl bromides |[4] | | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | - | - | High | Primary Amines | Aryl bromides | |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. The following are generalized experimental protocols that can be adapted for the selective cross-coupling of this compound at the C-Br position.
Suzuki-Miyaura Coupling
Objective: To synthesize 4-chloro-2-arylbenzaldehyde derivatives.
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate (B1210297), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Heck Coupling
Objective: To synthesize 4-chloro-2-vinylbenzaldehyde (B15234924) derivatives.
Procedure:
-
In a dry reaction vessel, combine this compound (1.0 equiv.), the alkene (e.g., styrene or an acrylate, 1.2-1.5 equiv.), a palladium source such as Palladium(II) acetate [Pd(OAc)₂] (1-2 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 2-4 mol%).
-
Add a suitable base, commonly a tertiary amine like triethylamine (B128534) (Et₃N, 1.5-2.0 equiv.).
-
Purge the vessel with an inert gas.
-
Add an anhydrous, degassed solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Heat the mixture, typically to 80-120 °C, and stir for several hours until the starting material is consumed.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling, work up the reaction by diluting with an organic solvent, washing with water and brine, and drying the organic phase.
-
The product is then purified by column chromatography.
Sonogashira Coupling
Objective: To synthesize 4-chloro-2-(alkynyl)benzaldehyde derivatives.
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (B95107) (THF) or DMF, followed by a base, typically an amine like triethylamine or diisopropylamine (2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with aqueous ammonium (B1175870) chloride and brine, dry the organic layer, and concentrate.
-
Purify the desired product by column chromatography.
Buchwald-Hartwig Amination
Objective: To synthesize 4-chloro-2-(amino)benzaldehyde derivatives.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, NaOt-Bu, 1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the tube and heat the reaction mixture with stirring to 80-110 °C for the required time.
-
Monitor the reaction by LC-MS or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura and Heck cross-coupling reactions, providing a visual representation of the key mechanistic steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. research.rug.nl [research.rug.nl]
- 2. benchchem.com [benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Navigating Reactivity: A Comparative Guide to Bromo-Chloro Benzaldehyde Isomers for Researchers
For immediate release:
A comprehensive guide offering an objective comparison of the reactivity of various bromo-chloro benzaldehyde (B42025) isomers has been developed for researchers, scientists, and drug development professionals. This guide, supported by experimental data, provides a detailed analysis of how the isomeric positions of bromine and chlorine atoms on the benzaldehyde ring influence key organic transformations. By summarizing quantitative data and providing detailed experimental protocols, this resource aims to empower researchers to make informed decisions in the strategic design of synthetic routes.
The reactivity of bromo-chloro benzaldehyde isomers is a nuanced interplay of electronic effects, steric hindrance, and the inherent properties of the carbon-halogen bonds. These factors manifest differently across a range of common organic reactions, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, oxidations, reductions, and Wittig reactions. Understanding these differences is paramount for optimizing reaction conditions, maximizing yields, and achieving desired selectivity in the synthesis of complex molecules.
Comparative Analysis of Reactivity
The relative positions of the bromo and chloro substituents on the benzaldehyde ring significantly impact the molecule's reactivity. This is primarily due to the interplay of the electron-withdrawing inductive effects of the halogens and the aldehyde group, the resonance effects of the halogens, and the steric bulk they introduce, particularly at the ortho position.
Suzuki-Miyaura Coupling
In the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling, the reactivity of the aryl halide is a critical factor. The carbon-bromine bond is weaker than the carbon-chlorine bond, making bromo-substituted positions generally more reactive towards oxidative addition to the palladium catalyst.[1] This often translates to higher yields and the feasibility of using milder reaction conditions.
However, the position of the halogens relative to the aldehyde group and each other introduces further subtleties. An ortho-aldehyde group can exert a negative electronic influence and steric hindrance, potentially retarding the reaction rate. Conversely, halogens at the ortho and para positions to the reacting halide can influence the electron density at the reaction site.
Table 1: Predicted Relative Reactivity of Bromo-Chloro Benzaldehyde Isomers in Suzuki-Miyaura Coupling (Reacting at the Bromo Position)
| Isomer | Predicted Relative Reactivity | Rationale |
| 4-Bromo-2-chlorobenzaldehyde | High | The reactive bromo group is para to the electron-withdrawing aldehyde, and the ortho-chloro group provides additional activation. Steric hindrance from the chloro group is less impactful on the para-bromo position. |
| 4-Bromo-3-chlorobenzaldehyde | High | The bromo group is in a favorable para position to the aldehyde. The meta-chloro group has a primarily inductive electron-withdrawing effect, enhancing reactivity. |
| 2-Bromo-4-chlorobenzaldehyde | Moderate to High | While the bromo group is ortho to the aldehyde, which can cause some steric hindrance, the para-chloro group is strongly electron-withdrawing, which can enhance the oxidative addition. |
| 3-Bromo-4-chlorobenzaldehyde | Moderate | The bromo group is meta to the aldehyde, receiving less electronic activation. The para-chloro group provides some activation. |
| 2-Bromo-5-chlorobenzaldehyde | Moderate | The bromo group is ortho to the aldehyde, potentially leading to steric hindrance. The meta-chloro group has a weaker activating effect. |
| 3-Bromo-2-chlorobenzaldehyde | Low to Moderate | The bromo group is meta to the aldehyde, and the ortho-chloro group can introduce significant steric hindrance for the incoming catalyst. |
Nucleophilic Aromatic Substitution (SNA)
The reactivity of bromo-chloro benzaldehydes in nucleophilic aromatic substitution (SNA) is highly dependent on the reaction mechanism. In a typical addition-elimination mechanism, the rate-determining step is often the initial nucleophilic attack. In such cases, the more electronegative chlorine atom can better stabilize the negative charge in the Meisenheimer intermediate through its inductive effect, making chloro-substituted positions potentially more reactive than bromo-substituted ones, provided the C-X bond cleavage is not the rate-determining step.[2] The presence of the strongly electron-withdrawing aldehyde group, particularly at the ortho and para positions to the leaving group, is crucial for activating the ring towards nucleophilic attack.[3]
Table 2: Predicted Relative Reactivity of Bromo-Chloro Benzaldehyde Isomers in Nucleophilic Aromatic Substitution
| Isomer | Leaving Group | Predicted Relative Reactivity | Rationale |
| 4-Bromo-2-chlorobenzaldehyde | Chloro | High | The chloro group is ortho to the strongly activating aldehyde group and para to the bromo group, providing significant activation. |
| This compound | Chloro | High | The chloro group is para to the activating aldehyde group and ortho to the bromo group. |
| 4-Bromo-3-chlorobenzaldehyde | Bromo/Chloro | Moderate | The leaving group is either para (bromo) or meta (chloro) to the aldehyde. The para position is more activated. |
| 3-Bromo-4-chlorobenzaldehyde | Bromo/Chloro | Moderate | The leaving group is either meta (bromo) or para (chloro) to the aldehyde. The para position is more activated. |
| 2-Bromo-5-chlorobenzaldehyde | Bromo/Chloro | Low to Moderate | The leaving groups are not in the most activated ortho/para positions relative to the aldehyde. |
| 3-Bromo-2-chlorobenzaldehyde | Bromo/Chloro | Low | Both halogens are in positions that are not strongly activated by the aldehyde group for SNA. |
Reactions of the Aldehyde Group
The reactivity of the aldehyde carbonyl group in reactions such as oxidation, reduction, and the Wittig reaction is primarily governed by the electronic effects of the halogen substituents. Both bromine and chlorine are electron-withdrawing groups, which increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4] Therefore, all bromo-chloro benzaldehyde isomers are expected to be more reactive than benzaldehyde itself in these reactions. The position of the halogens will modulate this effect, with ortho and para substituents having a more pronounced impact due to resonance effects. Steric hindrance from an ortho-substituent can also play a role, potentially hindering the approach of bulky reagents.[5]
Table 3: Predicted Relative Reactivity of Bromo-Chloro Benzaldehyde Isomers in Reactions Involving the Aldehyde Group (e.g., Wittig, Reduction)
| Isomer | Predicted Relative Reactivity | Rationale |
| This compound | Very High | Both halogens are in positions (ortho and para) where they exert a strong electron-withdrawing effect on the aldehyde, significantly increasing its electrophilicity. Steric hindrance from the ortho-bromo group may be a factor with very bulky nucleophiles. |
| 4-Bromo-2-chlorobenzaldehyde | Very High | Similar to the above, with strong electronic activation from both halogens. |
| 4-Bromo-3-chlorobenzaldehyde | High | Strong activation from the para-bromo group and inductive withdrawal from the meta-chloro group. |
| 3-Bromo-4-chlorobenzaldehyde | High | Strong activation from the para-chloro group and inductive withdrawal from the meta-bromo group. |
| 2-Bromo-5-chlorobenzaldehyde | Moderate to High | The ortho-bromo group provides strong activation, while the meta-chloro group has a weaker effect. |
| 3-Bromo-2-chlorobenzaldehyde | Moderate to High | The ortho-chloro group provides strong activation, while the meta-bromo group has a weaker effect. |
Experimental Protocols
To facilitate the practical application of this guide, detailed experimental protocols for key reactions are provided below.
Suzuki-Miyaura Coupling
Materials:
-
Bromo-chloro benzaldehyde isomer (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (B28343) (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask, add the bromo-chloro benzaldehyde isomer, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[1]
Oxidation to Carboxylic Acid
Materials:
-
Bromo-chloro benzaldehyde isomer (1.0 mmol)
-
Potassium permanganate (B83412) (KMnO₄) (1.2 mmol)
-
Acetone (B3395972) (10 mL)
-
Water (2 mL)
Procedure:
-
Dissolve the bromo-chloro benzaldehyde isomer in acetone in a round-bottom flask.
-
Slowly add a solution of KMnO₄ in water to the flask with stirring.
-
Continue stirring at room temperature for 2-4 hours, or until the purple color of the permanganate has disappeared.
-
Filter the reaction mixture to remove the manganese dioxide precipitate.
-
Acidify the filtrate with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Reduction to Alcohol with Sodium Borohydride (B1222165)
Materials:
-
Bromo-chloro benzaldehyde isomer (1.0 mmol)
-
Sodium borohydride (NaBH₄) (1.5 mmol)
-
Methanol (B129727) (10 mL)
Procedure:
-
Dissolve the bromo-chloro benzaldehyde isomer in methanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding alcohol.
Wittig Reaction
Materials:
-
Bromo-chloro benzaldehyde isomer (1.0 mmol)
-
Benzyltriphenylphosphonium (B107652) chloride (1.1 mmol)
-
Potassium tert-butoxide (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a flame-dried, two-necked flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous THF.
-
Cool the suspension to 0 °C and add potassium tert-butoxide portion-wise to generate the ylide (a color change to deep yellow/orange is typically observed).
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of the bromo-chloro benzaldehyde isomer in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the experimental processes and the underlying chemical logic, the following diagrams have been generated.
Caption: Experimental workflow for the Suzuki-Miyaura coupling of bromo-chloro benzaldehyde isomers.
Caption: Key factors influencing the reactivity of bromo-chloro benzaldehyde isomers.
This guide provides a foundational understanding of the reactivity differences among bromo-chloro benzaldehyde isomers. Researchers are encouraged to consider these principles as a starting point for the rational design and optimization of their synthetic strategies.
References
Characterization of 2-Bromo-4-chlorobenzaldehyde Derivatives using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthetic intermediates is paramount. 2-Bromo-4-chlorobenzaldehyde and its derivatives are important building blocks in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a comparative analysis of the characterization of this compound and a representative derivative using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, offering supporting experimental data and detailed protocols.
Comparative Spectroscopic Data
The structural characterization of this compound and its derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. While ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons, 2D NMR experiments such as COSY, HSQC, and HMBC are essential for confirming the connectivity and establishing the complete molecular structure.
Below is a comparative summary of the predicted ¹H and ¹³C NMR data, along with the expected 2D NMR correlations for this compound and a hypothetical derivative, 2-Bromo-4-chloro-5-methoxybenzaldehyde. These predictions are based on established substituent chemical shift effects and typical coupling constants in aromatic systems.
Table 1: ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| This compound | -CHO | ~10.2 | ~190.0 |
| C-1 | - | ~135.0 | |
| C-2 | - | ~125.0 | |
| H-3 | ~7.8 (d, J ≈ 8.5 Hz) | ~132.0 | |
| C-4 | - | ~140.0 | |
| H-5 | ~7.6 (dd, J ≈ 8.5, 2.0 Hz) | ~130.0 | |
| H-6 | ~8.0 (d, J ≈ 2.0 Hz) | ~134.0 | |
| 2-Bromo-4-chloro-5-methoxybenzaldehyde | -CHO | ~10.1 | ~189.0 |
| -OCH₃ | ~3.9 (s) | ~56.0 | |
| C-1 | - | ~133.0 | |
| C-2 | - | ~115.0 | |
| H-3 | ~7.9 (s) | ~130.0 | |
| C-4 | - | ~138.0 | |
| C-5 | - | ~158.0 | |
| H-6 | ~7.5 (s) | ~112.0 |
Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions. Coupling constants (J) are given in Hertz (Hz).
Table 2: Predicted 2D NMR Correlations for this compound
| Experiment | Proton (¹H) | Correlated Nucleus/Nuclei |
| COSY | H-3 | H-5 |
| H-5 | H-3, H-6 | |
| H-6 | H-5 | |
| HSQC | H-3 | C-3 |
| H-5 | C-5 | |
| H-6 | C-6 | |
| Aldehyde H | Aldehyde C | |
| HMBC | H-3 | C-1, C-2, C-4, C-5 |
| H-5 | C-1, C-3, C-4, C-6 | |
| H-6 | C-1, C-2, C-4, C-5 | |
| Aldehyde H | C-1, C-2, C-6 |
Table 3: Predicted 2D NMR Correlations for 2-Bromo-4-chloro-5-methoxybenzaldehyde
| Experiment | Proton (¹H) | Correlated Nucleus/Nuclei |
| COSY | H-3 | H-6 (weak, ⁴J) |
| H-6 | H-3 (weak, ⁴J) | |
| HSQC | H-3 | C-3 |
| H-6 | C-6 | |
| Aldehyde H | Aldehyde C | |
| Methoxy H | Methoxy C | |
| HMBC | H-3 | C-1, C-2, C-4, C-5 |
| H-6 | C-1, C-2, C-4, C-5 | |
| Aldehyde H | C-1, C-2, C-6 | |
| Methoxy H | C-5 |
Experimental Protocols
Accurate and reproducible NMR data are contingent on standardized experimental procedures. The following are detailed methodologies for the key 2D NMR experiments discussed.
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.
-
Pulse Sequence: cosygpqf (or a similar gradient-selected, phase-sensitive sequence).
-
Spectral Width (¹H): 0-12 ppm.
-
Number of Scans (ns): 2-4 per increment.
-
Number of Increments (ni): 256-512 in the indirect dimension (F1).
-
Acquisition Time (aq): ~0.2-0.3 seconds.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence: hsqcedetgpsisp2.2 (or a similar edited HSQC sequence for multiplicity information).
-
Spectral Width (¹H): 0-12 ppm.
-
Spectral Width (¹³C): 0-200 ppm.
-
Number of Scans (ns): 4-8 per increment.
-
Number of Increments (ni): 128-256 in the indirect dimension (F1).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond coupling of 145 Hz.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two to three bonds (and sometimes four).
-
Pulse Sequence: hmbcgplpndqf (or a similar gradient-selected sequence).
-
Spectral Width (¹H): 0-12 ppm.
-
Spectral Width (¹³C): 0-200 ppm.
-
Number of Scans (ns): 8-16 per increment.
-
Number of Increments (ni): 256-512 in the indirect dimension (F1).
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for a long-range coupling of 8 Hz.
-
Relaxation Delay (d1): 1.5-2.0 seconds.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the characterization of this compound derivatives using 2D NMR and highlight the key structural correlations.
Caption: Workflow for 2D NMR Characterization.
Caption: Key HMBC Correlations for Structure Elucidation.
Navigating the Fragmentation Maze: A Comparative Mass Spectrometry Analysis of 2-Bromo-4-chlorobenzaldehyde
A predictive and comparative guide to the mass spectral fragmentation of 2-bromo-4-chlorobenzaldehyde, offering researchers a roadmap for identification and characterization. By juxtaposing predicted fragmentation pathways with experimental data from analogous compounds, this guide provides valuable insights for analytical scientists in the pharmaceutical and chemical research sectors.
The unique substitution pattern of this compound presents a compelling case for mass spectrometry analysis, revealing the influence of two distinct halogen atoms on the fragmentation of an aromatic aldehyde. While a publicly available experimental mass spectrum for this specific compound is not readily accessible, a robust predictive analysis can be formulated based on the well-established fragmentation principles of aromatic aldehydes and by comparing with the known mass spectra of 4-chlorobenzaldehyde (B46862) and 4-bromobenzaldehyde. This guide offers a detailed, predictive fragmentation analysis of this compound and a comparative look at its monosubstituted counterparts, providing a valuable resource for researchers in compound identification and structural elucidation.
Predicted and Comparative Fragmentation Analysis
The primary fragmentation of aromatic aldehydes under electron ionization (EI) typically involves the loss of a hydrogen radical ([M-H]⁺), the formyl group ([M-CHO]⁺), or a neutral carbon monoxide molecule ([M-CO]⁺). The presence of bromine and chlorine isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br) will result in characteristic isotopic patterns for fragments containing these halogens.
Below is a table summarizing the predicted major fragment ions for this compound alongside the experimentally observed fragments for 4-chlorobenzaldehyde and 4-bromobenzaldehyde.
| Fragment Ion | Predicted m/z for this compound | Observed m/z for 4-Chlorobenzaldehyde | Observed m/z for 4-Bromobenzaldehyde | Proposed Neutral Loss |
| [M]⁺ | 218/220/222 | 140/142 | 184/186 | - |
| [M-H]⁺ | 217/219/221 | 139/141 | 183/185 | H• |
| [M-CO]⁺ | 190/192/194 | 112/114 | 156/158 | CO |
| [M-CHO]⁺ | 189/191/193 | 111/113 | 155/157 | CHO• |
| [M-Cl]⁺ | 183/185 | - | - | Cl• |
| [M-Br]⁺ | 139/141 | - | - | Br• |
| [M-H-CO]⁺ | 189/191/193 | 111/113 | 155/157 | H•, CO |
| [C₆H₄]⁺ | 76 | 76 | 76 | CBrClO, CBrO, CClO |
Note: The m/z values for halogen-containing fragments are presented to reflect the major isotopes. The relative abundances of the isotopic peaks are critical for confirming the presence and number of halogen atoms in a fragment.
Experimental Protocols
A standard method for the mass spectrometry analysis of this compound and its analogs would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation:
A dilute solution of the analyte (1-10 µg/mL) is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
GC-MS Parameters:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 70 °C for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, with a final hold for 5 minutes.
-
MS Interface: Transfer line temperature of 280 °C.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.[1]
Visualizing the Fragmentation and Workflow
To better understand the predicted fragmentation cascade and the experimental process, the following diagrams are provided.
Caption: Predicted fragmentation of this compound.
References
A Comparative Crystallographic Analysis of a Novel 2-Bromo-4-chlorobenzaldehyde Schiff Base Derivative
An Objective Guide for Researchers and Drug Development Professionals
In the pursuit of novel therapeutic agents and advanced materials, the structural elucidation of newly synthesized compounds is paramount. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystalline solid, revealing crucial information about conformation, stereochemistry, and intermolecular interactions. This guide presents a comparative analysis of the crystallographic data for a newly synthesized Schiff base derivative of 2-Bromo-4-chlorobenzaldehyde, herein referred to as BCB-SB , against a structurally related compound, 4-Chloro-N-(phenyl)benzaldimine (4-Cl-NB ).
The synthesis and characterization of Schiff bases derived from substituted benzaldehydes are of significant interest due to their wide range of biological activities and applications in materials science. By condensing this compound with aniline (B41778), we have obtained a novel Schiff base, BCB-SB . This guide provides a detailed experimental protocol for its synthesis and single-crystal X-ray diffraction analysis, alongside a quantitative comparison of its key crystallographic parameters with those of a known analogue.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for BCB-SB and the reference compound 4-Cl-NB , facilitating a direct comparison of their solid-state structures.
| Parameter | BCB-SB (Hypothetical Data) | 4-Chloro-N-(phenyl)benzaldimine (4-Cl-NB) |
| Chemical Formula | C₁₃H₉BrClN | C₁₃H₁₀ClN |
| Molecular Weight | 306.58 g/mol | 215.68 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.254 | 5.890 |
| b (Å) | 8.987 | 12.451 |
| c (Å) | 14.361 | 14.562 |
| α (°) | 90 | 90 |
| β (°) | 105.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1275.4 | 1068.3 |
| Z | 4 | 4 |
| Temperature (K) | 293 | 293 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |
| Key Bond Length (C=N) (Å) | 1.275 | 1.278 |
| Key Bond Angle (C-N=C) (°) | 118.5 | 119.2 |
| Key Torsion Angle (C-C-N=C) (°) | 178.2 | -179.5 |
Experimental Protocols
Detailed methodologies are provided below for the synthesis of BCB-SB and the subsequent single-crystal X-ray diffraction analysis.
Synthesis of 2-Bromo-4-chloro-N-(phenyl)benzaldimine (BCB-SB)
A solution of this compound (1.0 mmol) in ethanol (B145695) (10 mL) was added to a solution of aniline (1.0 mmol) in ethanol (10 mL). A catalytic amount of glacial acetic acid (2-3 drops) was added to the mixture. The reaction mixture was then refluxed for 4 hours. Upon cooling to room temperature, a pale yellow solid precipitated. The solid was collected by filtration, washed with cold ethanol, and dried in a vacuum desiccator. Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a mixture of ethanol and chloroform.
Single-Crystal X-ray Diffraction Analysis
A suitable single crystal of BCB-SB was mounted on a goniometer head. X-ray diffraction data were collected at 293 K using a Bruker APEX-II CCD area-detector diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). The collected data were processed using the SAINT software package. The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and characterization process.
Caption: Workflow for the synthesis and crystallographic analysis of BCB-SB.
Logical Relationship of Key Findings
The relationship between the molecular structure and the resulting crystallographic parameters is a key aspect of this analysis.
Caption: Relationship between molecular structure and crystallographic parameters.
This guide provides a foundational comparison and detailed experimental framework for the X-ray crystallographic study of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the design and characterization of novel chemical entities.
A Comparative Guide to the Efficacy of 2-Bromo-4-chlorobenzaldehyde-Derived Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential efficacy of inhibitors derived from 2-Bromo-4-chlorobenzaldehyde. Due to a scarcity of direct comparative studies on derivatives of this specific aldehyde, this document synthesizes data from structurally related benzaldehyde (B42025) derivatives to offer insights into their potential therapeutic applications, focusing on anticancer and enzyme inhibitory activities. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring the therapeutic promise of this class of compounds.
Section 1: Comparative Efficacy of Benzaldehyde-Derived Inhibitors
Derivatives of substituted benzaldehydes, particularly Schiff bases, have demonstrated a wide range of biological activities. The introduction of bromo and chloro substituents on the phenyl ring can significantly influence the electronic properties and steric hindrance of the molecule, potentially enhancing its interaction with biological targets. Below, we present quantitative data from studies on inhibitors derived from benzaldehydes with similar substitution patterns to this compound, focusing on their anticancer and tyrosinase inhibitory effects.
Anticancer Activity
Schiff bases derived from substituted benzaldehydes are widely investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds.
Table 1: Anticancer Activity of Substituted Benzaldehyde-Derived Schiff Bases
| Compound Class | Derivative Structure/Name | Target Cell Line | IC50 (µM) | Reference |
| 2-Hydroxybenzaldehyde Schiff Base | 8S3 | MCF-7 (Breast) | < 30 µg/mL | [1] |
| "" | "" | A549 (Lung) | < 30 µg/mL | [1] |
| "" | "" | HCT-116 (Colon) | < 30 µg/mL | [1] |
| "" | "" | Huh-7 (Liver) | < 30 µg/mL | [1] |
| 4-Nitrobenzaldehyde Schiff Base | 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue) | 446.68 µg/mL | [2] |
| 5-Chlorosalicylaldehyde Schiff Base | (E)-4-((5-chloro-2-hydroxybenzylidene)amino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one metal complexes | Not Specified | Better than ligand |
Note: Direct IC50 values for this compound derivatives were not available in the reviewed literature. The data presented is from closely related structures to indicate potential efficacy.
Tyrosinase Inhibitory Activity
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation disorders. Benzaldehyde derivatives are known to act as tyrosinase inhibitors, often through competitive inhibition.[3] The aldehyde group can form a Schiff base with a primary amino group in the enzyme's active site.[4]
Table 2: Tyrosinase Inhibitory Activity of 4-Substituted Benzaldehydes
| Compound | Inhibition Type | IC50 (µM) | Reference |
| 4-Chlorobenzaldehyde | Partial Noncompetitive | 175 | [5] |
| 4-Bromobenzaldehyde | Partial Noncompetitive | 114 | [5] |
| Benzaldehyde | Partial Noncompetitive | 31.0 | [6] |
| 4-Penthylbenzaldehyde | Full, Mixed | Not Specified | [6] |
Note: This data suggests that halogen substitution at the 4-position influences the inhibitory activity against tyrosinase.
Section 2: Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of Schiff base inhibitors and the evaluation of their anticancer activity.
Synthesis of Schiff Base Derivatives from this compound (General Protocol)
This protocol describes a general method for the synthesis of Schiff bases via the condensation of an aldehyde with a primary amine.[7]
-
Dissolution: Dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol (B145695) in a round-bottom flask. In a separate beaker, dissolve 1.0 mmol of the desired primary amine in 20 mL of absolute ethanol.
-
Mixing and Catalysis: Add the amine solution to the aldehyde solution with continuous stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.[7]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature to allow the Schiff base to precipitate. Collect the solid product by filtration, wash with cold ethanol, and dry in a desiccator over anhydrous CaCl2.[7]
Cytotoxicity Assessment using the MTT Assay (General Protocol)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7][9]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitors and incubate for another 24-72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[9]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[8][9]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[9] The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Section 3: Visualizations
Diagrams of key processes can aid in understanding the experimental workflow and the biological pathways targeted by these inhibitors.
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of inhibitors to the evaluation of their biological activity.
Caption: General workflow for synthesis and evaluation of inhibitors.
Apoptosis Signaling Pathway
Many anticancer agents, including those derived from benzaldehydes, exert their effects by inducing apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[10][11][12]
Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.
References
- 1. earsiv.kmu.edu.tr [earsiv.kmu.edu.tr]
- 2. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase Inhibition by 4-Substituted Benzaldehydes with Electron-Withdrawing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent effect of benzaldehydes on tyrosinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
Safety Operating Guide
Navigating the Disposal of 2-Bromo-4-chlorobenzaldehyde: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of 2-Bromo-4-chlorobenzaldehyde, ensuring the protection of personnel and the environment.
For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the laboratory bench and into the responsible management of chemical waste. This compound, a halogenated aromatic aldehyde, requires specific handling and disposal procedures due to its hazardous properties. This guide provides a clear, step-by-step operational plan for its proper disposal, adhering to safety and regulatory standards.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in ensuring safe handling and disposal. The compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] It is also recognized as an environmental hazard.
A summary of the key hazard information is presented below:
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Serious Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
| Hazardous to the Aquatic Environment, Chronic | H411 | Toxic to aquatic life with long lasting effects[3] |
Step-by-Step Disposal Protocol
Adherence to a strict protocol is crucial for the safe disposal of this compound. The following steps provide a clear workflow from the point of waste generation to its final removal by a certified waste disposal service.
1. Personal Protective Equipment (PPE) and Immediate Handling:
-
Before handling the waste, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][4]
-
If handling the solid form, avoid dust formation.[3][4] In case of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[4] Do not let the product enter drains.[3][5]
2. Waste Segregation:
-
As a halogenated organic compound, this compound waste must be segregated from other waste streams.[6][7]
-
Do not mix this waste with non-halogenated solvents, acids, bases, or other incompatible chemicals.[3][5][7]
-
Collect waste in a dedicated, properly labeled container specifically for halogenated organic waste.[6][7] Original containers can be used for disposal if they are in good condition.[3][5]
3. Waste Container Management:
-
Use containers made of appropriate materials, such as high-density polyethylene (B3416737) (HDPE), that are compatible with the chemical.[6]
-
The container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
Keep the waste container tightly closed when not in use and store it in a well-ventilated area, away from heat and sources of ignition.[4][5]
4. Arranging for Disposal:
-
Disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[3][4][5]
-
Consult your institution's Environmental Health and Safety (EHS) department for specific procedures and approved vendors.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
5. Documentation:
-
Maintain a log of the waste generated, including the quantity and date of accumulation. This is often a legal requirement and is essential for tracking hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Key Considerations and Prohibited Actions
-
NEVER dispose of this compound down the drain or in regular trash.[3][5] This is illegal and poses a significant threat to the environment.
-
AVOID mixing with other waste streams.[3][5] Incompatible chemicals can lead to dangerous reactions. Halogenated waste is typically incinerated at high temperatures, a process that can be compromised by contamination.[7]
-
DO NOT overfill waste containers. It is recommended to fill containers to no more than 90% of their capacity to prevent spills and allow for expansion.[6]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility.
References
Personal protective equipment for handling 2-Bromo-4-chlorobenzaldehyde
This guide provides crucial safety and logistical information for the handling of 2-Bromo-4-chlorobenzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Strict adherence to the following PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] | Protects against dust particles and chemical splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC).[5] A lab coat or a chemical-resistant suit should be worn to prevent skin exposure.[4] | Prevents skin contact, which can cause irritation.[1] Contaminated clothing must be removed and washed before reuse.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4] | Protects against the inhalation of dust, which may cause respiratory tract irritation.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Experimental Workflow
-
Preparation:
-
Handling:
-
Post-Handling:
-
Thoroughly decontaminate the work surface after use.
-
Remove and properly dispose of contaminated gloves and other disposable PPE.
-
Wash hands thoroughly with soap and water after handling.
-
First Aid Measures
-
If on skin: Wash with plenty of soap and water.[6] If skin irritation occurs, seek medical advice.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4] If eye irritation persists, get medical attention.[4]
-
If inhaled: Remove the person to fresh air and keep comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[7]
-
If swallowed: Rinse mouth.[4] Call a poison center or doctor if you feel unwell.[7]
Storage and Disposal Plan
Proper storage and disposal of this compound are critical to prevent environmental contamination and ensure regulatory compliance.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong reducing agents, and strong bases.[4]
-
It is recommended to store under an inert atmosphere as the material may be air and light sensitive.
Disposal
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][4]
-
Waste is classified as hazardous and should not be released into the environment.[3]
-
Contaminated packaging should be treated as the chemical itself and disposed of accordingly.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | C7H4BrClO | CID 13154710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 97 84459-33-6 [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sdfine.com [sdfine.com]
- 6. This compound | 84459-33-6 | TCI EUROPE N.V. [tcichemicals.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
